Product packaging for Delgocitinib(Cat. No.:CAS No. 1263774-59-9)

Delgocitinib

Cat. No.: B607049
CAS No.: 1263774-59-9
M. Wt: 310.35 g/mol
InChI Key: LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delgocitinib is a novel, small-molecule pan-Janus kinase (JAK) inhibitor that selectively targets JAK1, JAK2, JAK3, and TYK2 . By inhibiting these enzymes, this compound disrupts the JAK-STAT signaling pathway, a crucial intracellular cascade for a multitude of cytokines and growth factors . This broad-spectrum inhibition effectively blocks the signaling of key pro-inflammatory cytokines—including IL-4, IL-13, IL-31, and interferon—that are central to the pathology of various chronic inflammatory conditions . Its primary research applications are in dermatology, particularly for investigating the mechanisms and potential treatments for atopic dermatitis and chronic hand eczema (CHE) . This compound has been shown to not only attenuate inflammation but also improve skin barrier function, making it a valuable tool for studying complex skin biology . Research into its utility has also expanded to include other conditions such as alopecia areata, vitiligo, and psoriasiform dermatitis, highlighting its broad potential in immunology and inflammatory disease research . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O B607049 Delgocitinib CAS No. 1263774-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336933
Record name Delgocitinib
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Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263774-59-9
Record name Delgocitinib [USAN]
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Record name Delgocitinib
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Record name Delgocitinib
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Record name 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
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Record name DELGOCITINIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delgocitinib's Mechanism of Action in T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[1][2][3][4] Its therapeutic effect is largely attributed to its ability to modulate the immune response, particularly by influencing the function of T cells, which are key drivers of the inflammatory cascade in these diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound in T cells, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which are crucial for the signaling of numerous cytokines and growth factors involved in T cell activation, differentiation, and function.[5] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound is a pan-JAK inhibitor, meaning it targets all four members.[5][6]

The binding of a cytokine to its receptor on the surface of a T cell triggers the activation of associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[5]

This compound competitively inhibits the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[7] This disruption of the JAK-STAT signaling pathway effectively blocks the downstream effects of a wide range of pro-inflammatory cytokines that are central to the pathogenesis of T cell-mediated inflammatory diseases.[5]

Signaling Pathway Diagram

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Differentiation) Nucleus->Gene_Expression Transcription This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway in T cells.

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent inhibition of all four JAK family members, with varying degrees of selectivity. The following tables summarize the key quantitative data regarding its inhibitory activity.

Target IC50 (nM)
JAK12.8 ± 0.6
JAK22.6 ± 0.2
JAK313 ± 0
Tyk258 ± 9
Table 1: In vitro enzymatic inhibitory activity of this compound against JAK family kinases.[7]
Cytokine-Induced STAT Phosphorylation IC50 (nM)
IL-240 ± 9
IL-633 ± 14
IL-2384 ± 11
GM-CSF304 ± 22
IFN-α18 ± 3
Table 2: Inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human cells.[7]
T Cell Function IC50 (nM)
IL-2-induced T cell proliferation8.9 ± 3.6
Table 3: Inhibitory effect of this compound on IL-2-induced human T cell proliferation.[7]

Impact on T Helper Cell Subsets

Chronic inflammatory skin diseases are often characterized by the dysregulation of various T helper (Th) cell subsets, including Th1, Th2, Th17, and Th22 cells. This compound has been shown to suppress the inflammatory responses mediated by these key T cell subsets.[6]

A phase 2a clinical trial (NCT02664805) involving patients with chronic hand eczema provided molecular evidence for this. Analysis of skin biopsies revealed that treatment with this compound ointment led to a significant normalization of the gene expression profiles associated with the Th1, Th2, Th17, and Th22 immune pathways.[8] This indicates that this compound can effectively counteract the complex inflammatory milieu driven by multiple T cell subsets in the skin. While specific IC50 values for the inhibition of signature cytokine production (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17, and IL-22 for Th22) by this compound in differentiated human T cell subsets are not publicly available, the potent inhibition of STAT phosphorylation downstream of key polarizing cytokines strongly supports its broad suppressive effect on these lineages.

Logical Flow of this compound's Effect on T Cell Subsets

T_Cell_Subset_Inhibition This compound This compound Pan-JAK_Inhibition Pan-JAK Inhibition (JAK1, JAK2, JAK3, TYK2) This compound->Pan-JAK_Inhibition Reduced_STAT_Phosphorylation Reduced STAT Phosphorylation Pan-JAK_Inhibition->Reduced_STAT_Phosphorylation Suppression_of_Th_Subsets Suppression of T Cell Subsets Reduced_STAT_Phosphorylation->Suppression_of_Th_Subsets Th1 Th1 (IFN-γ) Suppression_of_Th_Subsets->Th1 Th2 Th2 (IL-4, IL-13) Suppression_of_Th_Subsets->Th2 Th17 Th17 (IL-17) Suppression_of_Th_Subsets->Th17 Th22 Th22 (IL-22) Suppression_of_Th_Subsets->Th22 Reduced_Inflammation Reduced Skin Inflammation Th1->Reduced_Inflammation Th2->Reduced_Inflammation Th17->Reduced_Inflammation Th22->Reduced_Inflammation

Caption: this compound's pan-JAK inhibition leads to broad suppression of T helper subsets.

Experimental Protocols

In Vitro T Cell Proliferation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on T cell proliferation.

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

    • Pre-culture the purified T cells with 10 µg/mL Phytohaemagglutinin-M (PHA-M) for 3 days to induce activation.

  • Assay Procedure:

    • Plate the pre-activated T cells in 96-well plates at a density of 1.0 × 10^4 cells/well.

    • Add varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) to the wells.

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.

    • Stimulate the cells by adding 20 ng/mL recombinant human IL-2 to each well.

    • Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

    • Pulse the cells with [3H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter to determine cell proliferation.

In Vitro T Helper Cell Differentiation Assay

This protocol describes the in vitro differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 subsets, which can be used to evaluate the effect of this compound on their differentiation and cytokine production.[7][9]

  • Cell Preparation:

    • Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) from human PBMCs using cell sorting.

  • Plate Coating:

    • Coat 24-well plates with anti-CD3 (e.g., clone UCHT1) and anti-CD28 (e.g., clone CD28.2) antibodies at 1 µg/mL in sterile PBS and incubate overnight at 4°C.

  • Cell Culture and Differentiation:

    • Wash the coated plates with sterile PBS.

    • Seed the naïve CD4+ T cells at a density of 1 × 10^6 cells/well in complete RPMI-1640 medium.

    • Add the appropriate cytokine cocktails for each T helper subset, with or without varying concentrations of this compound:

      • Th1: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

      • Th2: IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL).

      • Th17: IL-1β (10 ng/mL), IL-6 (10 ng/mL), IL-23 (10 ng/mL), and TGF-β (1 ng/mL).

    • Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • After the incubation period, re-stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

    • Perform intracellular cytokine staining for the signature cytokines of each subset (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and analyze by flow cytometry.

    • Alternatively, collect the culture supernatants before re-stimulation and measure cytokine concentrations by ELISA.

Experimental Workflow for T Cell Differentiation Assay

T_Cell_Differentiation_Workflow Isolate_Naive_T_Cells Isolate Naïve CD4+ T Cells Cell_Culture Culture T Cells with Cytokine Cocktails +/- this compound Isolate_Naive_T_Cells->Cell_Culture Plate_Coating Coat Plates with anti-CD3/anti-CD28 Plate_Coating->Cell_Culture Th1_Cocktail Th1 (IL-12, anti-IL-4) Cell_Culture->Th1_Cocktail Th2_Cocktail Th2 (IL-4, anti-IFN-γ) Cell_Culture->Th2_Cocktail Th17_Cocktail Th17 (IL-1β, IL-6, IL-23, TGF-β) Cell_Culture->Th17_Cocktail Incubation Incubate 4-5 days Cell_Culture->Incubation Restimulation Re-stimulate with PMA/Ionomycin Incubation->Restimulation Analysis Analyze by Flow Cytometry or ELISA Restimulation->Analysis

Caption: Workflow for in vitro T helper cell differentiation and analysis.

Conclusion

This compound's mechanism of action in T cells is centered on its potent, broad-spectrum inhibition of the JAK-STAT signaling pathway. By targeting all four JAK family members, this compound effectively dampens the inflammatory responses driven by a wide array of cytokines. This leads to the suppression of multiple T helper cell subsets, including Th1, Th2, Th17, and Th22, which are key pathogenic players in chronic inflammatory skin diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the therapeutic potential of JAK inhibition in T cell-mediated disorders.

References

Delgocitinib: A Comprehensive Technical Profile of a Pan-JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib, also known as JTE-052, is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It is characterized as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] This broad-spectrum inhibition allows this compound to modulate the signaling of a wide array of cytokines and growth factors that are pivotal in inflammatory and immune responses.[1] Developed for topical administration, this compound has been approved for the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[2][4] This technical guide provides an in-depth overview of the JAK inhibitor selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic effect of this compound is rooted in its ability to disrupt the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound competitively inhibits the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and downregulating the expression of pro-inflammatory genes.[5]

Quantitative Selectivity Profile

This compound exhibits potent inhibitory activity across the JAK family, with low nanomolar efficacy. The following tables summarize the key quantitative data defining its selectivity profile.

Table 1: Biochemical Inhibition of JAK Isoforms by this compound
TargetIC50 (nM)Ki (nM)Mode of Inhibition
JAK12.8 ± 0.62.1 ± 0.3ATP Competitive
JAK22.6 ± 0.21.7 ± 0.0ATP Competitive
JAK313 ± 05.5 ± 0.3ATP Competitive
TYK258 ± 914 ± 1ATP Competitive
Data sourced from MedchemExpress.[5]
Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation by this compound
Cytokine StimulantDownstream STATIC50 (nM)
IL-2STAT540 ± 9
IL-6STAT333 ± 14
IL-23STAT384 ± 11
GM-CSFSTAT5304 ± 22
IFN-αSTAT118 ± 3
Data sourced from MedchemExpress.[5]
Table 3: Cellular Inhibition of T-Cell Proliferation by this compound
AssayIC50 (nM)
IL-2-Induced T-Cell Proliferation8.9 ± 3.6
Data sourced from MedchemExpress.[5]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified JAK enzymes.

Methodology:

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were utilized.

  • Assay Principle: The assays measured the phosphorylation of a peptide substrate by the respective JAK enzyme in the presence of ATP. The inhibitory effect of this compound was determined by quantifying the reduction in substrate phosphorylation.

  • Procedure (General):

    • Varying concentrations of this compound were pre-incubated with the JAK enzyme.

    • The kinase reaction was initiated by the addition of a mixture of a peptide substrate and ATP.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence-based or luminescence-based).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Determination of Ki and Mode of Inhibition: Lineweaver-Burk plot analysis was performed by measuring the initial reaction velocities at various substrate (ATP) and inhibitor concentrations to determine the kinetic parameters.[5]

Cellular STAT Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Lines: Human cell lines endogenously expressing the relevant cytokine receptors and JAK/STAT signaling components were used.

  • Assay Principle: The assays measured the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence or absence of this compound.

  • Procedure (General):

    • Cells were serum-starved to reduce basal signaling.

    • Cells were pre-incubated with various concentrations of this compound.

    • Cells were stimulated with a specific cytokine (e.g., IL-2, IL-6, IL-23, GM-CSF, or IFN-α) for a short period to induce STAT phosphorylation.

    • Cells were lysed, and the protein concentration of the lysates was determined.

    • The levels of specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins were determined by methods such as Western blotting or flow cytometry using phospho-specific antibodies.

    • IC50 values were calculated based on the reduction in the ratio of phosphorylated STAT to total STAT.

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human T-cells stimulated with IL-2.

Methodology:

  • Cells: Human T-cells were isolated from peripheral blood.

  • Assay Principle: The assay measured the proliferation of T-cells in response to IL-2 stimulation in the presence of varying concentrations of this compound.

  • Procedure:

    • Human T-cells were pre-cultured with a mitogen such as Phytohaemagglutinin-M (PHA-M) for 3 days to induce a proliferative state.[5]

    • The pre-activated T-cells were plated in 96-well plates.

    • Cells were pre-incubated with different concentrations of this compound for 30 minutes at 37°C.[5]

    • T-cell proliferation was stimulated by the addition of recombinant human IL-2 (e.g., 20 ng/mL).[5]

    • The cells were incubated for 3 days at 37°C in a CO2 incubator.[5]

    • Cell proliferation was quantified using methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE), with the amount of incorporated radioactivity or dye dilution being inversely proportional to the inhibitory effect of this compound.

    • IC50 values were determined from the dose-response curves.

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining JAK Inhibitor Selectivity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzymes Purified JAK Enzymes (JAK1, JAK2, JAK3, TYK2) Biochemical_Assay In Vitro Kinase Assay (Substrate, ATP, this compound) Enzymes->Biochemical_Assay IC50_Ki Determine IC50 and Ki Values Biochemical_Assay->IC50_Ki Cells Human Cell Lines / Primary T-Cells Stimulation Cytokine Stimulation (IL-2, IL-6, etc.) + this compound Cells->Stimulation STAT_Phos Measure STAT Phosphorylation (Western Blot / Flow Cytometry) Stimulation->STAT_Phos Proliferation Measure T-Cell Proliferation ([3H]-Thymidine / CFSE) Stimulation->Proliferation Cellular_IC50 Determine Cellular IC50 Values STAT_Phos->Cellular_IC50 Proliferation->Cellular_IC50

Caption: Workflow for assessing the selectivity profile of a JAK inhibitor.

Conclusion

This compound is a pan-JAK inhibitor with potent activity against all four members of the JAK family. Its mechanism of action, centered on the competitive inhibition of ATP binding to JAKs, leads to the effective suppression of multiple cytokine signaling pathways that are crucial in the pathogenesis of inflammatory skin diseases. The comprehensive selectivity profile, supported by both biochemical and cellular assays, underscores its broad-spectrum immunomodulatory effects. This technical guide provides researchers and drug development professionals with a detailed understanding of this compound's core pharmacological properties, facilitating further investigation and development in the field of JAK inhibition.

References

Delgocitinib's Downstream Keratinocyte Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream molecular targets of delgocitinib, a pan-Janus kinase (JAK) inhibitor, within keratinocytes. This compound is a small-molecule inhibitor that targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[1][2][3][4]. Its therapeutic efficacy in inflammatory skin conditions such as chronic hand eczema (CHE) and atopic dermatitis (AD) stems from its ability to modulate key inflammatory and skin barrier-related pathways directly within keratinocytes. This document summarizes the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway[2][3][5]. In keratinocytes, this pathway is a critical mediator for signals from numerous pro-inflammatory cytokines and growth factors implicated in skin diseases.

Upon binding of a cytokine (e.g., IL-4, IL-13, IL-22, IL-31) to its corresponding receptor on the keratinocyte surface, the associated JAKs are activated via trans-phosphorylation[2]. These activated JAKs then phosphorylate the intracellular domains of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus[2][3]. Once in the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation[2].

This compound, by binding to the ATP-binding site of JAKs, prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream gene transcription that promotes inflammation and disrupts skin barrier function[3].

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IL-22) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Inflammation, Barrier Disruption) DNA->Transcription 6. Transcription Activation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Downstream Effects on Keratinocytes

This compound exerts two primary downstream effects on keratinocytes: the normalization of inflammatory responses and the restoration of skin barrier integrity.

Attenuation of Inflammatory Signaling

In inflammatory skin diseases, keratinocytes are key players in a cytokine-driven feed-forward loop. This compound breaks this cycle by blocking the signaling of multiple pro-inflammatory cytokines. Clinical and preclinical studies have shown that this compound suppresses Th1, Th2, Th17, and Th22-type inflammatory responses, which are heavily implicated in the pathogenesis of CHE and atopic dermatitis[4][6][7][8].

Restoration of Skin Barrier Function

A hallmark of atopic dermatitis and eczema is a compromised skin barrier, often characterized by the reduced expression of key structural proteins. Cytokines, particularly the Th2-associated IL-4 and IL-13, are known to downregulate genes essential for keratinocyte terminal differentiation[9]. This compound counteracts this effect, promoting the expression of these critical barrier proteins. In-vitro and clinical studies have demonstrated that this compound treatment leads to the upregulation of filaggrin (FLG), loricrin (LOR), filaggrin-2 (FLG2), aquaporin 9 (AQP9), and sciellin (SCEL)[6][7][9]. This restoration of barrier function is partly attributed to the suppression of STAT3 activation[5][10].

Delgocitinib_Action_Keratinocyte Cytokines Th2 Cytokines (IL-4, IL-13) JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Activate STAT3 STAT3 Activation JAK_STAT->STAT3 Barrier_Genes Barrier Protein Genes (FLG, LOR, etc.) STAT3->Barrier_Genes Downregulate This compound This compound This compound->JAK_STAT Inhibit Barrier_Proteins Terminal Differentiation Proteins (Filaggrin, Loricrin) Barrier_Genes->Barrier_Proteins Expression Barrier_Function Improved Skin Barrier Function Barrier_Proteins->Barrier_Function Restore

Caption: this compound restores skin barrier function in keratinocytes.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on this compound's effects on keratinocyte-related biomarkers.

Table 1: Effect of this compound on Gene Expression in Chronic Hand Eczema (Phase 2a Trial) [4][6]

Gene CategoryKey GenesRegulation in Severe CHE (Baseline)Effect of this compound TreatmentStatistical Significance
Skin Barrier & Tissue Integrity FLG, FLG2, LORICRIN, AQP9, SCELDownregulatedNormalized (Upregulated)P < 0.001
Inflammatory Pathways Th1, Th17, Th22-relatedUpregulatedNormalized (Downregulated)P < 0.05
Inflammatory Pathways Th2, JAK-relatedUpregulatedNormalized (Downregulated)P < 0.01

Table 2: Clinical Efficacy in Pediatric Atopic Dermatitis (Phase 2 Trial) [11]

Treatment Group (4 weeks)Mean % Change in mEASI Score from BaselineStatistical Significance (vs. Vehicle)
This compound Ointment 0.25%-54.2%P < 0.001
This compound Ointment 0.5%-61.8%P < 0.001
Vehicle Ointment-4.8%N/A

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the data on this compound's effects were generated.

Gene Expression Profiling in Clinical Biopsies
  • Objective: To assess the effect of topical this compound on the molecular signature of lesional skin in patients with Chronic Hand Eczema.

  • Study Design: Based on the Phase 2a trial (NCT02664805), a randomized, double-blind, vehicle-controlled study[4][6].

  • Protocol:

    • Patient Cohort: Adults with varying severities of CHE were enrolled.

    • Biopsy Collection: 3-4mm punch biopsies were collected from lesional skin at baseline and after an 8-week treatment period with either this compound ointment (30 mg/g) or a vehicle ointment applied twice daily.

    • RNA Extraction: Total RNA was extracted from the biopsy samples using standard methods (e.g., TRIzol reagent followed by a purification kit). RNA quality and quantity were assessed via spectrophotometry and bioanalysis.

    • Microarray Analysis: Global gene expression was profiled using a suitable microarray platform (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

    • Data Analysis: Raw data were normalized (e.g., using RMA algorithm). Pairwise comparisons were performed to identify differentially expressed genes between severe and mild CHE at baseline, and between baseline and end-of-treatment samples for both this compound and vehicle groups. Gene set enrichment analysis (GSEA) was used to identify significantly altered biological processes and pathways.

Experimental_Workflow A Patient Recruitment (Chronic Hand Eczema) B Baseline Biopsy (Lesional Skin) A->B C Randomization B->C F RNA Extraction from Biopsies B->F D1 8-Week Treatment: This compound Ointment C->D1 Group 1 D2 8-Week Treatment: Vehicle Ointment C->D2 Group 2 E1 End-of-Treatment Biopsy D1->E1 E2 End-of-Treatment Biopsy D2->E2 E1->F E2->F G Microarray Analysis (Gene Expression Profiling) F->G H Bioinformatic Analysis (Differential Expression, GSEA) G->H

Caption: Workflow for gene expression analysis in clinical trials.
In-Vitro Keratinocyte Culture and Analysis

  • Objective: To determine the direct effect of this compound on cytokine-induced downregulation of differentiation markers in human keratinocytes[9].

  • Protocol:

    • Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) were cultured in appropriate keratinocyte growth medium.

    • Cytokine Stimulation: Cells were stimulated with a cocktail of recombinant human IL-4 and IL-13 to mimic a Th2-dominant inflammatory environment and induce downregulation of barrier protein expression.

    • This compound Treatment: A dose-range of this compound was co-administered with the cytokine cocktail to the keratinocyte cultures. Control groups included untreated cells, cells treated with cytokines alone, and cells treated with this compound alone.

    • Incubation: Cells were incubated for a defined period (e.g., 24-72 hours) to allow for changes in gene expression.

    • RNA Isolation and qPCR: Total RNA was isolated from the cells. The mRNA expression levels of key barrier genes (e.g., FLG, LOR) were quantified using quantitative real-time polymerase chain reaction (qPCR), with results normalized to a housekeeping gene (e.g., GAPDH).

    • Data Analysis: The relative expression of target genes was compared across the different treatment conditions to determine if this compound could reverse the cytokine-induced downregulation.

Conclusion

This compound's therapeutic action in inflammatory skin diseases is directly linked to its downstream effects on keratinocytes. By inhibiting the pan-JAK-STAT signaling axis, it effectively normalizes the expression of a wide array of genes. This dual action—reducing the expression of pro-inflammatory mediators and restoring the expression of critical skin barrier proteins like filaggrin and loricrin—addresses two of the fundamental pathological components of conditions like chronic hand eczema and atopic dermatitis. The quantitative and mechanistic data presented underscore the central role of keratinocytes as a target for this compound therapy.

References

Delgocitinib's Inhibition of Pro-inflammatory Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of delgocitinib, a pan-Janus kinase (JAK) inhibitor, with a specific focus on its role in the inhibition of pro-inflammatory cytokine signaling. This document details the quantitative aspects of its inhibitory activity, outlines common experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and Pro-inflammatory Cytokine Signaling

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2][3] These intracellular, non-receptor tyrosine kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, a key pathway that regulates immune responses and inflammation.[1][4]

Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), are central to the pathogenesis of many autoimmune and inflammatory diseases, including atopic dermatitis and chronic hand eczema.[2][5][6] Upon binding to their cognate receptors on the cell surface, these cytokines trigger the activation of associated JAKs.[7] The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to modulate the transcription of genes involved in inflammatory responses.[2][4]

This compound, by inhibiting JAKs, effectively disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[2] Its action as a pan-JAK inhibitor allows it to block the signaling of a broad spectrum of cytokines, making it an effective therapeutic agent for various inflammatory conditions.[5][8] this compound has been approved for the treatment of atopic dermatitis and chronic hand eczema in several regions.[5][9]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound exerts its therapeutic effects by directly inhibiting the activity of all four JAK family members in a concentration-dependent manner.[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK enzymes and preventing their phosphorylation and subsequent activation.[7][10] This inhibition of JAK activity is the primary mechanism through which this compound blocks the downstream signaling of pro-inflammatory cytokines.[2]

The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the intracellular domain of the cytokine receptor.[4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors for genes encoding inflammatory mediators.[2][4]

This compound's blockade of JAK activity prevents the phosphorylation and activation of STATs, thereby interrupting the entire signaling cascade.[2] This leads to a downstream reduction in the expression of pro-inflammatory genes and a dampening of the inflammatory response.[1]

Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK pJAK JAK->pJAK 3. Phosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Recruitment pSTAT pSTAT STAT->pSTAT 5. Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization Gene_Transcription Gene Transcription (Pro-inflammatory Mediators) pSTAT_dimer->Gene_Transcription 7. Nuclear Translocation This compound This compound This compound->JAK Inhibition

This compound inhibits JAK phosphorylation, blocking the signaling cascade.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, including enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against the four JAK family members and its effects on cytokine-induced STAT phosphorylation.

Table 1: this compound Inhibition of JAK Enzymes (Enzymatic Assay)

TargetIC50 (nM)Ki (nM)Mode of Inhibition
JAK12.8 ± 0.62.1 ± 0.3ATP-competitive
JAK22.6 ± 0.21.7 ± 0.0ATP-competitive
JAK313 ± 05.5 ± 0.3ATP-competitive
TYK258 ± 914 ± 1ATP-competitive
Data sourced from multiple references.[3][10][11]

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation (Cell-Based Assays)

Cytokine StimulantDownstream Effect MeasuredIC50 (nM)
IL-2STAT Protein Phosphorylation40 ± 9
IL-6STAT Protein Phosphorylation33 ± 14
IL-23STAT Protein Phosphorylation84 ± 11
GM-CSFSTAT Protein Phosphorylation304 ± 22
IFN-αSTAT Protein Phosphorylation18 ± 3
IL-2T cell proliferation8.9 ± 3.6
Data sourced from multiple references.[3][10][11]

Experimental Protocols

The evaluation of this compound's inhibitory effects on pro-inflammatory cytokine signaling involves a series of in vitro and cell-based assays. Below are generalized protocols for the key experiments.

4.1. JAK Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated JAKs.

  • Objective: To determine the IC50 of this compound for each JAK family member.

  • Principle: A fluorescence-based activity assay can be used to measure the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The inhibition of this activity by this compound is quantified.

  • General Procedure:

    • Prepare a reaction buffer containing a specific concentration of a recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a fluorescently labeled peptide substrate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for each respective JAK isoform.

    • Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Figure 2: Workflow for JAK Kinase Enzymatic Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (JAK Enzyme + Peptide Substrate) Start->Prepare_Reaction_Mix Add_this compound Add Serial Dilutions of this compound Prepare_Reaction_Mix->Add_this compound Initiate_Reaction Initiate with ATP Add_this compound->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

A generalized workflow for determining the IC50 of this compound in an enzymatic assay.

4.2. Cell-Based STAT Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins within whole cells.

  • Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation.

  • Principle: Flow cytometry is used to quantify the levels of phosphorylated STAT proteins in specific cell populations following cytokine stimulation, with and without this compound treatment.

  • General Procedure:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Pre-incubate the PBMCs with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a specific pro-inflammatory cytokine (e.g., IL-2, IL-6, IFN-α) for a short period (e.g., 10-15 minutes) at 37°C.

    • Fix the cells immediately to preserve the phosphorylation state of the proteins.

    • Permeabilize the cells to allow intracellular staining.

    • Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like T cells or monocytes) and for the phosphorylated form of the target STAT protein (e.g., pSTAT1, pSTAT3, pSTAT5).

    • Acquire data using a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT antibody.

    • Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50.

Figure 3: Workflow for Cell-Based STAT Phosphorylation Assay Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Pre_incubate Pre-incubate with this compound Isolate_PBMCs->Pre_incubate Stimulate Stimulate with Cytokine Pre_incubate->Stimulate Fix_Permeabilize Fix and Permeabilize Cells Stimulate->Fix_Permeabilize Stain Stain with Fluorescent Antibodies (pSTAT, Cell Surface) Fix_Permeabilize->Stain Flow_Cytometry Acquire Data on Flow Cytometer Stain->Flow_Cytometry Analyze_Data Analyze MFI of pSTAT and Calculate IC50 Flow_Cytometry->Analyze_Data End End Analyze_Data->End

A generalized workflow for assessing this compound's inhibition of STAT phosphorylation.

4.3. T Cell Proliferation Assay

This assay assesses the functional consequence of JAK inhibition by measuring the impact of this compound on cytokine-driven T cell proliferation.

  • Objective: To determine the IC50 of this compound for the inhibition of IL-2-induced T cell proliferation.

  • Principle: T cells are stimulated to proliferate with IL-2 in the presence of varying concentrations of this compound. Cell proliferation is measured by quantifying ATP levels, which correlate with the number of metabolically active cells.

  • General Procedure:

    • Isolate human T cells and pre-activate them with a mitogen like phytohemagglutinin (PHA) for several days.

    • Plate the pre-activated T cells in 96-well plates.

    • Add varying concentrations of this compound to the wells.

    • Induce proliferation by adding IL-2 to the cell cultures.

    • Incubate the plates for a period that allows for cell division (e.g., 2-4 days).

    • Measure cell proliferation using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which quantifies ATP.

    • Add the assay reagent directly to the cell cultures, and measure the luminescent signal on a plate reader.

    • Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent pan-JAK inhibitor that effectively blocks the signaling of a wide range of pro-inflammatory cytokines by competitively inhibiting ATP binding to JAK enzymes.[7][10] This mechanism of action translates to the inhibition of STAT phosphorylation and subsequent downstream inflammatory gene expression.[2] The quantitative data presented in this guide highlight its low nanomolar potency in both enzymatic and cell-based assays, underscoring its efficacy in modulating the immune response. The experimental protocols outlined provide a framework for the preclinical evaluation of this compound and other JAK inhibitors, which are crucial for understanding their therapeutic potential in treating inflammatory and autoimmune diseases. As research in this area continues, a deeper understanding of the nuances of JAK inhibition will pave the way for the development of more targeted and effective therapies.

References

Delgocitinib Drug Substance: A Comprehensive Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the delgocitinib drug substance. This compound is a potent pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory submissions.

Chemical Identity and Structure

This compound is a synthetic small molecule with a complex heterocyclic structure.

  • IUPAC Name: 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1]

  • CAS Number: 1263774-59-9[1]

  • Molecular Formula: C₁₆H₁₈N₆O[1][2][3]

  • Molecular Weight: 310.35 g/mol [2][3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound.

PropertyValueReference
Molecular Weight 310.35 g/mol [2][3]
Melting Point Not publicly available. A Japanese regulatory report indicates the melting point has been determined, but the value is redacted.[3][3]
pKa (Strongest Basic) 6.43 (Predicted)[4]
pKa (Strongest Acidic) 9.14 (Predicted)[4]
LogP 1.29 (ALOGPS), 0.65 (ChemAxon)[4]
Aqueous Solubility 0.552 mg/mL (Predicted)[4]
Solubility in DMSO ≥ 58 mg/mL
Solubility in Ethanol 6 mg/mL[5]
Solubility in Water 3 mg/mL[5]

Crystal Structure

This compound has been characterized in its crystalline form. An X-ray crystallographic study of this compound in complex with JAK3 has been reported.

Crystal SystemOrthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 53.782 Å, b = 65.409 Å, c = 83.646 Å
Angles α = 90.00°, β = 90.00°, γ = 90.00°

A patent application also describes various crystalline polymorphs of this compound, designated as Forms DL1 through DL13, and a hydrochloride salt. These forms were characterized by X-ray powder diffraction (XRPD).

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters.

Melting Point Determination (Differential Scanning Calorimetry)

Melting_Point_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample This compound Powder Weigh Accurately weigh 2-5 mg of sample Sample->Weigh Seal Seal in aluminum pan Weigh->Seal DSC Place sample and reference pans in DSC Seal->DSC Heat Heat at a constant rate (e.g., 10 °C/min) DSC->Heat Record Record heat flow vs. temperature Heat->Record Thermogram Analyze the thermogram Record->Thermogram Peak Identify endothermic peak Thermogram->Peak Melting_Point Determine onset temperature (Melting Point) Peak->Melting_Point

Figure 1. Workflow for Melting Point Determination by DSC.

Methodology: The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC). A small, accurately weighed sample of the drug substance (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC instrument and heated at a constant rate, for example, 10 °C per minute, under a nitrogen purge. The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

Solubility Determination (Shake-Flask Method with HPLC Analysis)

Solubility_Workflow cluster_prep Sample Preparation cluster_sampling Sampling and Analysis cluster_quant Quantification Excess_Solid Add excess this compound to solvent Equilibrate Shake at constant temperature (e.g., 24-48 h) Excess_Solid->Equilibrate Filter Filter the suspension (e.g., 0.45 µm filter) Equilibrate->Filter Dilute Dilute the filtrate Filter->Dilute HPLC Analyze by HPLC Dilute->HPLC Quantify Quantify this compound concentration HPLC->Quantify Calibration Prepare calibration curve with standards Calibration->Quantify Solubility Determine solubility Quantify->Solubility

Figure 2. Workflow for Solubility Determination by Shake-Flask Method.

Methodology: The thermodynamic equilibrium solubility of this compound is determined using the shake-flask method. An excess amount of the solid drug substance is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container. The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of this compound in the clear filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

pKa Determination (Potentiometric Titration)

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve this compound in co-solvent/water Adjust_pH Adjust initial pH Dissolve->Adjust_pH Titrate Titrate with standardized acid or base Adjust_pH->Titrate Record_pH Record pH after each titrant addition Titrate->Record_pH Plot Plot pH vs. titrant volume Record_pH->Plot Inflection Determine inflection point (equivalence point) Plot->Inflection pKa Calculate pKa from half-equivalence point Inflection->pKa

Figure 3. Workflow for pKa Determination by Potentiometric Titration.

Methodology: The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. A known concentration of the drug substance is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water) for compounds with low aqueous solubility. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

LogP_Workflow cluster_prep Partitioning cluster_analysis Analysis cluster_calc Calculation Dissolve Dissolve this compound in pre-saturated octanol/water Shake Shake to allow partitioning Dissolve->Shake Separate Separate the two phases Shake->Separate Analyze_Octanol Analyze this compound conc. in octanol phase (Co) Separate->Analyze_Octanol Analyze_Water Analyze this compound conc. in aqueous phase (Cw) Separate->Analyze_Water Calculate_P Calculate P = Co / Cw Analyze_Octanol->Calculate_P Analyze_Water->Calculate_P Calculate_LogP Calculate LogP = log10(P) Calculate_P->Calculate_LogP

Figure 4. Workflow for LogP Determination by the Shake-Flask Method.

Methodology: The octanol-water partition coefficient (LogP) of this compound is determined using the shake-flask method. A known amount of this compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD) that have been pre-saturated with each other. The mixture is shaken vigorously for a period sufficient to allow for equilibrium partitioning of the drug between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in both the n-octanol and the aqueous phase is then determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this ratio.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK activity, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription This compound This compound This compound->JAK Inhibits

Figure 5. This compound Inhibition of the JAK-STAT Signaling Pathway.

This comprehensive physicochemical profile of this compound provides essential data for researchers and professionals involved in the development and characterization of this important therapeutic agent. The detailed experimental protocols offer a foundation for consistent and reliable data generation.

References

Delgocitinib's Role in Skin Barrier Function Restoration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delgocitinib, a topical pan-Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for inflammatory skin conditions such as atopic dermatitis (AD) and chronic hand eczema (CHE).[1][2][3][4] Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, not only mitigates the inflammatory cascade but also plays a crucial role in restoring the compromised skin barrier function inherent to these diseases.[1][5][6][7] This technical guide provides an in-depth analysis of this compound's effects on the skin barrier, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound is a small-molecule inhibitor that targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5][8] This broad-spectrum inhibition is critical in dermatological conditions where multiple inflammatory cytokines contribute to the pathology.[5] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors implicated in skin inflammation and barrier dysfunction.[2][7]

Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5] By inhibiting JAKs, this compound effectively blocks this signaling cascade, reducing the production of pro-inflammatory mediators.[5][6] This reduction in inflammation is a key prerequisite for the restoration of a healthy and functional skin barrier.

Cytokine Inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimerization) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inflammation Inflammation & Skin Barrier Dysfunction Gene->Inflammation This compound This compound This compound->JAK Inhibition

Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway

Quantitative Effects on Skin Barrier Function

Clinical and preclinical studies have demonstrated this compound's positive impact on several key markers of skin barrier function. The following tables summarize the available quantitative data.

Table 1: Effect on Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration (SCH)
Study PopulationTreatmentDurationChange in TEWL (g/h/m²)Change in SCH (Arbitrary Units)Reference
Adult patients with mild-moderate Atopic DermatitisThis compound 0.5% ointment4 weeksTrend toward reduction (Baseline: 9.1, Week 4: 6.9)Statistically significant improvement (Baseline: 24.9, Week 4: 37.6, p < .001)[9]
Table 2: Modulation of Skin Barrier Gene Expression in Chronic Hand Eczema
GeneBaseline (Severe CHE vs. Mild CHE)Effect of this compound TreatmentSignificanceReference
LORICRIN (LOR)DownregulatedNormalized ExpressionP < 0.001[10]
FLG2DownregulatedNormalized ExpressionP < 0.001[10]
FLGDownregulatedNormalized ExpressionP < 0.001[10]
S100A9UpregulatedSignificant DecreaseNot Specified[1]

Note: This data is derived from a Phase 2a study. "Normalized Expression" indicates a reversal of the dysregulation observed at baseline.

Impact on Key Skin Barrier Proteins

This compound's influence extends to the structural components of the skin barrier, including filaggrin and tight junction proteins.

Filaggrin (FLG) and Loricrin (LOR)

Filaggrin and loricrin are essential proteins for the formation and integrity of the cornified envelope, a critical component of the skin barrier. In inflammatory skin conditions like CHE, the expression of genes encoding these proteins, such as FLG, FLG2, and LORICRIN, is often downregulated.[1][10] Studies have shown that treatment with this compound leads to the normalization of the expression of these crucial skin barrier markers.[10] This upregulation is a direct consequence of mitigating the inflammatory environment that suppresses their production.

Tight Junction Proteins (Claudins)

Tight junctions regulate the paracellular passage of water and solutes and are vital for barrier function. Unlike topical corticosteroids, which can lead to skin atrophy and a decrease in the expression of tight junction proteins like claudin-1 and claudin-4, this compound has been shown to not cause these adverse effects.[11][12] In a study on normal mouse skin, 14 days of treatment with 0.5% this compound ointment did not result in decreased immunohistochemical staining for epidermal claudins, highlighting its favorable safety profile concerning these critical barrier components.[11][12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To non-invasively assess the integrity of the skin barrier by quantifying the amount of water vapor lost from the skin surface.

Methodology:

  • Acclimatization: Subjects should be acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 15-30 minutes prior to measurement.[13]

  • Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used. The probe of the device contains sensors that measure the water vapor pressure gradient at two different points above the skin surface.[14]

  • Measurement Procedure:

    • The probe is held perpendicular to the skin surface at the designated measurement site (e.g., forearm).

    • Care should be taken to avoid any air drafts during the measurement.

    • The instrument records the rate of water evaporation, typically expressed in g/m²/h.

    • Multiple readings are taken at each time point (e.g., baseline, and after 2 and 4 weeks of treatment) to ensure accuracy.[15]

  • Data Analysis: The mean TEWL values at different time points are compared to assess changes in skin barrier function.

Start Start Acclimatization Acclimatization (20-22°C, 40-60% RH) Start->Acclimatization Baseline Baseline TEWL Measurement Acclimatization->Baseline Treatment This compound Application Baseline->Treatment FollowUp Follow-up TEWL Measurement (e.g., 2 & 4 weeks) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis End End Analysis->End

Figure 2: Experimental Workflow for TEWL Measurement
Western Blot Analysis for Filaggrin Expression

Objective: To quantify the expression of filaggrin protein in skin tissue samples.

Methodology:

  • Protein Extraction: Total proteins are extracted from skin biopsies or cultured keratinocytes using a lysis buffer (e.g., SDS buffer: 62.5 mM Tris, 10% glycerol, 5% SDS).[16][17] Samples are homogenized and centrifuged to remove insoluble debris.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]

  • Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for filaggrin (e.g., anti-FLG polyclonal antibody).[16]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Quantification: The intensity of the bands corresponding to filaggrin is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the localization and relative abundance of tight junction proteins (e.g., claudin-1, claudin-4) in skin tissue sections.

Methodology:

  • Tissue Preparation: Freshly dissected skin tissue is embedded in OCT compound and rapidly frozen. 6-8 µm sections are cut using a cryostat and mounted on positively charged glass slides.[18]

  • Fixation: The tissue sections are fixed, for example, with cold methanol for 5-10 minutes.[19]

  • Permeabilization and Blocking: The sections are permeabilized (e.g., with 0.1% Triton X-100 in PBS) and then incubated in a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific staining.[18]

  • Primary Antibody Incubation: The sections are incubated overnight at 4°C with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-claudin-4).[18]

  • Secondary Antibody Incubation: After washing, the sections are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594).[18]

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.[19]

  • Imaging: The stained sections are visualized using a confocal microscope. Z-stacks can be acquired to assess the three-dimensional localization of the proteins.[19]

Start Start: Skin Biopsy Cryosectioning Cryosectioning Start->Cryosectioning Fixation Fixation (e.g., Methanol) Cryosectioning->Fixation Blocking Permeabilization & Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-claudin-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Counterstaining (DAPI) & Mounting SecondaryAb->Mounting Imaging Confocal Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

Figure 3: Workflow for Immunofluorescence Staining of Tight Junction Proteins

Conclusion

This compound's role in restoring skin barrier function is multifaceted and robustly supported by clinical and preclinical evidence. By inhibiting the pan-JAK-STAT signaling pathway, it not only reduces inflammation but also promotes the expression of essential barrier proteins like filaggrin and loricrin. This dual action addresses two critical aspects of the pathogenesis of inflammatory skin diseases.[1] Furthermore, its favorable safety profile, particularly the lack of negative impact on tight junction proteins seen with some corticosteroids, positions this compound as a valuable therapeutic option for the long-term management of conditions characterized by a compromised skin barrier. Future research should continue to elucidate the precise quantitative relationships between this compound treatment, the expression of a wider array of barrier components, and functional outcomes to further optimize its clinical application.

References

Pharmacodynamics of Delgocitinib in Primary Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delgocitinib is a small-molecule, pan-Janus kinase (JAK) inhibitor that effectively modulates the immune response by blocking the signaling of multiple pro-inflammatory cytokines.[1][2] It targets all four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—thereby disrupting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for the function of various primary immune cells.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action and effects on primary human immune cells, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immunity and inflammation.[4] The process begins when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs through trans-phosphorylation.[1] These activated JAKs then phosphorylate STAT proteins.[2] Subsequently, phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in immune cell activation, proliferation, and differentiation.[1]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK enzymes, which prevents the phosphorylation and subsequent activation of STAT proteins.[2][4] This blockade disrupts the downstream signaling of various pro-inflammatory cytokines, including several interleukins (ILs), interferons (IFNs), and colony-stimulating factors.[4][5] By inhibiting all four JAK family members, this compound provides broad-spectrum suppression of the cytokine-mediated signaling that drives inflammatory responses in immune cells such as T cells, B cells, monocytes, and mast cells.[5][6]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Recruitment & Activation cytokine Cytokine cytokine->receptor Binding stat STAT jak->stat Phosphorylation This compound This compound This compound->jak Inhibition p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerization transcription Gene Transcription (Pro-inflammatory mediators) dimer->transcription Nuclear Translocation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Quantitative Pharmacodynamic Data

This compound demonstrates potent inhibitory activity against JAK enzymes and cytokine-mediated signaling pathways in primary immune cells. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound on JAK Enzymes

Target IC₅₀ (nM) Reference
JAK1 2.8 [4]
JAK2 2.6 [4]
JAK3 13 [4]
Tyk2 58 [4]

IC₅₀: Half maximal inhibitory concentration

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

Cytokine Stimulant Downstream Target IC₅₀ (nM) Reference
IFN-α STAT Phosphorylation 18 [4]
IL-6 STAT Phosphorylation 33 [4]
IL-2 STAT Phosphorylation 40 [4]
IL-23 STAT Phosphorylation 84 [4]
GM-CSF STAT Phosphorylation 304 [4]

GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor

Table 3: Inhibitory Effects of this compound on Primary Immune Cell Functions

Assay Cell Type IC₅₀ Reference
IL-2-Induced Proliferation Human T cells 8.9 nM [4]

| IL-4 Release | Human Whole Blood | 17.2 ng/mL |[7] |

Experimental Protocols & Methodologies

The characterization of this compound's pharmacodynamics relies on a series of well-defined in vitro assays using primary immune cells. Below are detailed methodologies for key experiments.

STAT Phosphorylation Assay via Flow Cytometry

This assay quantifies the ability of this compound to inhibit cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample.

Protocol:

  • Blood Collection: Collect whole blood from healthy donors into EDTA-anticoagulated tubes.

  • Compound Incubation: Aliquot 100 µL of whole blood per condition and incubate with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.[8]

  • Cytokine Stimulation: Add a specific recombinant human cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, or IFN-α for pSTAT1) at a predetermined concentration (e.g., 100 ng/mL) and incubate for 15-30 minutes at 37°C.[8][9]

  • Cell Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) to preserve the phosphorylation state of the proteins.

  • Red Blood Cell Lysis & Permeabilization: Lyse red blood cells and permeabilize the remaining leukocytes to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes cell surface markers to identify immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT5).

  • Data Acquisition: Analyze the samples on a multi-color flow cytometer.

  • Data Analysis: Gate on the specific immune cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition at each this compound concentration relative to the stimulated vehicle control to determine the IC₅₀ value.

G cluster_workflow Workflow: STAT Phosphorylation Assay A 1. Whole Blood Incubation with this compound B 2. Cytokine Stimulation (e.g., IL-2, IL-6) A->B C 3. Fixation & RBC Lysis B->C D 4. Cell Permeabilization C->D E 5. Staining with Fluorescent Antibodies (anti-CD markers, anti-pSTAT) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (Gating & IC50 Calculation) F->G

Caption: Experimental workflow for measuring STAT phosphorylation.
T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T cells following stimulation.

Protocol:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). T cells can be further purified using negative selection magnetic beads if required.

  • Cell Culture & Compound Addition: Plate the cells in a 96-well plate and add serially diluted concentrations of this compound or a vehicle control.

  • Stimulation: Stimulate T-cell proliferation by adding a mitogen, such as IL-2 or anti-CD3/CD28 antibodies.[10]

  • Incubation: Culture the cells for a period of 3 to 5 days at 37°C in a humidified CO₂ incubator.[11]

  • Proliferation Measurement: Assess cell proliferation using one of several methods:

    • ³H-Thymidine Incorporation: Add ³H-thymidine for the final 18 hours of culture. Proliferating cells incorporate the radiolabel into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the dye is halved, which can be quantified by flow cytometry.

  • Data Analysis: Plot the proliferation signal against the this compound concentration to calculate the IC₅₀ value.

G cluster_workflow Workflow: T-Cell Proliferation Assay A 1. Isolate PBMCs or T-Cells B 2. Add this compound (Varying Concentrations) A->B C 3. Stimulate with Mitogen (e.g., IL-2) B->C D 4. Incubate for 3-5 Days C->D E 5. Measure Proliferation (e.g., ³H-Thymidine or CFSE) D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for T-cell proliferation assay.

Conclusion

This compound is a potent, pan-JAK inhibitor that comprehensively suppresses the activation of multiple primary immune cell types, including T cells, B cells, monocytes, and mast cells.[5] Its mechanism of action, centered on the competitive inhibition of all four JAK enzymes, leads to a broad-spectrum blockade of cytokine signaling crucial to inflammatory pathogenesis.[1][4] The quantitative data demonstrate its low nanomolar potency in inhibiting JAK enzymes, STAT phosphorylation, and key immune cell functions like T-cell proliferation.[4] The detailed protocols provided herein serve as a guide for the continued investigation and characterization of JAK inhibitors in the field of immunology and drug development.

References

Delgocitinib: A Technical Guide to its Molecular Structure, Chemical Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor approved for the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[1][2][3] This document provides a comprehensive overview of the molecular structure, a detailed account of a nine-step commercial chemical synthesis, and an examination of its mechanism of action through the inhibition of the JAK-STAT signaling pathway. All quantitative data are presented in tabular format for clarity, and key processes are visualized using DOT language diagrams.

Molecular Structure

This compound is a chiral small molecule featuring a complex spirocyclic diamine scaffold.[4] The core structure consists of a pyrrolopyrimidine moiety linked to a 1,6-diazaspiro[3.4]octane system, which is further functionalized with a cyanoacetyl group.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1][5][6]
Canonical SMILES N#CCC(N1C--INVALID-LINK--[C@]12CN(C3=C4C(NC=C4)=NC=N3)CC2)=O[5]
InChI Key LOWWYYZBZNSPDT-ZBEGNZNMSA-N[5][6]
Molecular Formula C₁₆H₁₈N₆O[1][6]
Molecular Weight 310.36 g/mol [6]

Chemical Synthesis

A stereocontrolled nine-step commercial synthesis of this compound has been developed, affording the final product with high chemical and stereochemical purity.[7] The synthesis begins with a commercially available bromolactone and culminates in the acylation of the advanced amine intermediate.[4][8]

Detailed Experimental Protocol

The following protocol is a summary of the disclosed kilogram-scale synthesis of this compound.[8]

Step 1: Synthesis of α-amino lactone (129)

  • An SN2 reaction is performed between bromolactone 128 and benzylamine to yield α-amino lactone 129 .[8]

  • The product is isolated as the HCl salt via precipitation from hydrochloric acid in ethyl acetate.[8]

Step 2: Acylation of Amine (129)

  • Amine 129 is acylated using enantiomerically pure acid chloride 131 .[8]

  • Acid chloride 131 is prepared by treating commercial acid 130 with thionyl chloride.[8]

  • This reaction yields lactone 132 .[8]

Step 3: Spirocyclic Ring Formation

  • Lactone 132 is treated with lithium bis(trimethylsilyl)amide (LHMDS) to form an enolate.[8]

  • This enolate undergoes an intramolecular SN2 displacement of the chloride, forming the spirolactone 133 .[8]

  • This crucial step establishes both stereocenters with a diastereomeric ratio of 98:2 and 96% enantiomeric excess.[8]

Step 4: Lactone Ring Opening and Esterification

  • The lactone ring of 133 is opened by the attack of potassium phthalimide on the γ-carbon.[8]

  • The resulting carboxylic acid is converted to the corresponding ethyl ester by treatment with ethyl iodide.[8]

Step 5: Phthalimide Removal and Cyclization

  • Treatment with diethylenetriamine removes the phthalimide group, yielding a free amine.[8]

  • This amine undergoes subsequent cyclization to form spirolactam 134 via the ethyl ester intermediate.[8]

  • This four-step sequence provides spirolactam 134 in 80% yield and >99% de after recrystallization.[8]

Step 6: Reduction of Spirolactam (134)

  • The carbonyl groups of spirolactam 134 are reduced using lithium aluminum hydride and aluminum chloride in tetrahydrofuran (THF).[8]

  • The resulting diamine 135 is crystallized as a succinic acid salt in 86% yield.[8]

Step 7: SNAr Reaction

  • Diamine 135 undergoes a nucleophilic aromatic substitution (SNAr) reaction with chloropyrrolopyrimidine 136 .[8]

Step 8: Deprotection

  • The benzyl protecting group is removed by hydrogenolysis to provide amine 137 .[8]

  • This two-step sequence proceeds with a 92% yield.[8]

Step 9: Final Acylation

  • Amine 137 is acylated with cyanoacetyl pyrazole 138 .[8]

  • The final product, this compound, is recrystallized from n-butanol with 3 wt % butylated hydroxytoluene (BHT) to yield the product in 86% yield with >99% ee and >99% de.[8]

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound is a pan-JAK inhibitor, targeting all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[2][4] By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Activation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Activity

This compound has demonstrated potent inhibitory activity against multiple JAK kinases in various cell-based assays.

Table 2: IC₅₀ Values of this compound for JAK Kinases

KinaseIC₅₀ (nM)
JAK1 2.8[5]
JAK2 2.6[5]
JAK3 13[5]
Tyk2 58[5]

Table 3: IC₅₀ Values of this compound in Cell-Based Assays

AssayIC₅₀ (nM)
IL-21 stimulated B-cell proliferation 49 ± 6[5]
GM-CSF enhanced TNF-α production in monocytes 277 ± 146[5]
IL-2 induced T-cell proliferation 8.9 ± 3.6[9]
STAT phosphorylation (IL-2) 40 ± 9[9]
STAT phosphorylation (IL-6) 33 ± 14[9]
STAT phosphorylation (IL-23) 84 ± 11[9]
STAT phosphorylation (GM-CSF) 304 ± 22[9]
STAT phosphorylation (IFN-α) 18 ± 3[9]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of topical this compound in treating moderate to severe chronic hand eczema (CHE).

Table 4: Efficacy of this compound in Phase 3 DELTA Trials for CHE

TrialEndpointThis compound GroupVehicle Group
DELTA 1 IGA-CHE Treatment Success at Week 1620%[10]10%[10]
DELTA 2 IGA-CHE Treatment Success at Week 1629%[10]7%[10]

*IGA-CHE Treatment Success is defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[10]

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin diseases. Its well-defined molecular structure and a robust, stereocontrolled chemical synthesis process enable the production of a highly pure active pharmaceutical ingredient. The potent pan-JAK inhibitory activity of this compound, leading to the effective suppression of the pro-inflammatory JAK-STAT signaling pathway, translates into clinically meaningful improvements for patients. The data presented in this technical guide underscore the scientific foundation of this compound as a therapeutic agent.

References

Delgocitinib's Impact on STAT Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor that demonstrates significant therapeutic potential in the management of inflammatory conditions by modulating the JAK-STAT signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a core focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This document summarizes the available quantitative data on this compound's inhibitory activity, presents detailed experimental protocols for assessing STAT phosphorylation, and includes visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular interactions.

Introduction to this compound and the JAK-STAT Pathway

This compound is a small molecule inhibitor that targets the family of Janus kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These intracellular, non-receptor tyrosine kinases are critical components of the signaling pathways for numerous cytokines and growth factors that are pivotal in immune responses and cellular proliferation.[1]

The JAK-STAT pathway is a primary signaling cascade initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate specific tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event is a critical activation step, leading to the dimerization of STAT proteins, their translocation into the nucleus, and the subsequent regulation of target gene transcription.[2] Dysregulation of the JAK-STAT pathway is a hallmark of many inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[2]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[3] This blockade of the JAK-STAT cascade effectively downregulates the inflammatory response mediated by a host of pro-inflammatory cytokines.[4]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its impact on JAK kinases and cytokine-induced STAT phosphorylation.

Table 1: this compound In Vitro Inhibitory Activity against JAK Kinases

Target KinaseIC50 (nM)
JAK12.8 ± 0.6
JAK22.6 ± 0.2
JAK313 ± 0
TYK258 ± 9

Data sourced from enzymatic assays.[3]

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human Cells

Cytokine StimulantPrimary STATs ActivatedCellular ContextIC50 (nM)
IFN-αSTAT1, STAT2Pan-leukocytes18 ± 3
IL-6STAT3T-cells, Monocytes33 ± 14
IL-2STAT5T-cells40 ± 9
IL-23STAT3T-cells84 ± 11
GM-CSFSTAT5Monocytes304 ± 22
IL-4STAT6Whole Blood (IL-4 release assay)17,200 (17.2 ng/mL)

Data from cell-based assays.[3]

Note: Direct IC50 values for the inhibition of individual phosphorylated STAT proteins by this compound are not extensively available in the public domain. The data presented reflects the inhibition of overall STAT phosphorylation in response to specific cytokine stimuli, which activate distinct STAT isoforms.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methodologies for its study, the following diagrams have been generated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

This compound's Inhibition of the JAK-STAT Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis of STAT Phosphorylation Cell_Culture 1. Cell Culture (e.g., PBMCs, cell lines) Drug_Treatment 2. Pre-incubation with this compound (Dose-response concentrations) Cell_Culture->Drug_Treatment Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IFN-γ, IL-6) Drug_Treatment->Cytokine_Stimulation Fixation 4a. Fixation Cytokine_Stimulation->Fixation Lysis 4d. Cell Lysis Cytokine_Stimulation->Lysis Permeabilization 4b. Permeabilization Fixation->Permeabilization Staining 4c. Staining with Phospho-Specific and Cell Surface Antibodies Permeabilization->Staining Flow_Cytometry 5a. Phosphoflow Cytometry Analysis Staining->Flow_Cytometry SDS_PAGE 4e. SDS-PAGE Lysis->SDS_PAGE Transfer 4f. Western Blot Transfer SDS_PAGE->Transfer Antibody_Probing 4g. Probing with Primary and Secondary Antibodies Transfer->Antibody_Probing Detection 5b. Chemiluminescent Detection Antibody_Probing->Detection

Experimental Workflow for Assessing STAT Phosphorylation.

Experimental Protocols

The following are detailed methodologies for two common techniques used to quantify the impact of this compound on STAT protein phosphorylation.

Phosphoflow Cytometry

This method allows for the quantification of phosphorylated STAT proteins at a single-cell level, providing insights into the responses of heterogeneous cell populations.

Materials:

  • Whole blood, peripheral blood mononuclear cells (PBMCs), or relevant cell lines.

  • Complete RPMI-1640 media.

  • This compound stock solution (in DMSO).

  • Cytokine of interest (e.g., recombinant human IFN-α, IL-6).

  • Fixation Buffer (e.g., BD Cytofix™).

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14).

  • Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705), anti-pSTAT5 (pY694), anti-pSTAT6 (pY641)).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate PBMCs via density gradient centrifugation or culture cell lines to the desired density. Resuspend cells in pre-warmed complete RPMI-1640 media.

  • This compound Treatment: Aliquot cells into flow cytometry tubes. Add this compound at various concentrations to achieve a dose-response curve. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the desired STAT phosphorylation. For example, use IFN-α to stimulate pSTAT1. Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then add ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells to remove the permeabilization buffer. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in an appropriate buffer for flow cytometry. Acquire data on a flow cytometer, ensuring appropriate compensation for spectral overlap.

  • Data Analysis: Gate on the cell populations of interest based on surface markers. Analyze the median fluorescence intensity (MFI) of the phospho-STAT antibody to quantify the level of STAT phosphorylation in each treatment condition. Calculate IC50 values based on the dose-response curve.

Western Blotting

This technique is used to detect and quantify the relative abundance of phosphorylated STAT proteins in cell lysates.

Materials:

  • Cell lines or primary cells.

  • This compound stock solution (in DMSO).

  • Cytokine of interest.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibodies specific for phosphorylated STATs and total STATs.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere (if applicable). Treat with varying concentrations of this compound, followed by cytokine stimulation as described for phosphoflow cytometry.

  • Lysate Preparation: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations of all samples. Mix with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly and then apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent pan-JAK inhibitor that effectively blocks the phosphorylation of STAT proteins, a critical step in the signaling cascade of numerous pro-inflammatory cytokines. The quantitative data presented in this guide demonstrates its broad inhibitory activity across the JAK family and its functional consequence on cytokine-induced STAT activation. The detailed experimental protocols provide a framework for researchers to further investigate the nuanced effects of this compound and other JAK inhibitors on this pivotal signaling pathway. A thorough understanding of this compound's impact on STAT protein phosphorylation is essential for its continued development and clinical application in the treatment of a range of inflammatory and autoimmune disorders.

References

Delgocitinib's Interaction with the ATP Binding Site of Janus Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a potent, small-molecule pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions.[1][2] As a non-selective inhibitor, it targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the ATP binding site of Janus kinases. It includes a summary of its inhibitory activity, a detailed experimental protocol for a representative kinase assay, and visualizations of the relevant signaling pathway and binding logic.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the binding of ATP to the catalytic site of Janus kinases.[4] This inhibition of ATP binding prevents the autophosphorylation and activation of JAKs, which are crucial for the downstream signaling of numerous pro-inflammatory cytokines.[1][2] By blocking this initial step in the JAK-STAT signaling cascade, this compound effectively suppresses the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This ultimately leads to a reduction in the transcription of genes involved in inflammatory and immune responses.[2]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against the four human JAK isoforms. The data clearly indicates a pan-JAK inhibitory profile, with potent activity against all four kinases.

Kinase TargetIC50 (nM)Ki (nM)Mode of Inhibition
JAK12.8 ± 0.62.1 ± 0.3ATP-competitive
JAK22.6 ± 0.21.7 ± 0.0ATP-competitive
JAK313 ± 05.5 ± 0.3ATP-competitive
TYK258 ± 914 ± 1ATP-competitive

Data sourced from MedChemExpress and GlpBio.[3][4]

Experimental Protocols

Determination of JAK Inhibitory Activity using the ADP-Glo™ Kinase Assay

This protocol outlines a common method for determining the in vitro potency of a JAK inhibitor like this compound. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (catalytic domain)

  • Poly-Glu,Tyr (4:1) or other suitable substrate

  • ATP

  • This compound (or other test inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 96-well or 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound solution to the wells of the assay plate.

    • Add 10 µL of a solution containing the JAK enzyme and the substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 µL.

    • Include "no enzyme" and "vehicle control" (DMSO) wells for background and maximum activity measurements, respectively.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the Ki value and the mode of inhibition, the assay can be performed with varying concentrations of both the inhibitor and ATP, followed by analysis using Lineweaver-Burk or other suitable kinetic models.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_ATP ATP Binding Site Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates ADP ADP STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates This compound This compound This compound->JAK Inhibits ATP ATP ATP->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor setup_reaction Set up Kinase Reaction: - this compound - JAK Enzyme - Substrate prep_inhibitor->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate at RT add_detection_reagent->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Data Analysis: Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining JAK inhibition using the ADP-Glo™ Kinase Assay.

Logical Relationship of this compound's Binding

Delgocitinib_Binding This compound This compound ATP_Binding_Site JAK ATP Binding Site This compound->ATP_Binding_Site Competitively Binds Kinase_Activity Kinase Activity This compound->Kinase_Activity Inhibits ATP_Binding_Site->Kinase_Activity Enables ATP ATP ATP->ATP_Binding_Site Binds STAT_Phosphorylation STAT Phosphorylation Kinase_Activity->STAT_Phosphorylation Leads to Inflammatory_Response Inflammatory Response STAT_Phosphorylation->Inflammatory_Response Drives

Caption: Logical relationship of this compound's competitive inhibition of the JAK ATP binding site.

Structural Insights into this compound Binding

The crystal structure of this compound in complex with the kinase domain of JAK3 (PDB ID: 7C3N) provides a detailed view of its binding mode within the ATP pocket.[5] The pyrrolopyrimidine core of this compound mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The spirocyclic moiety extends into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. This competitive binding physically occludes the entry of ATP, thereby preventing the phosphotransfer reaction and subsequent kinase activation. While crystal structures with other JAK isoforms are not publicly available, the high degree of homology in the ATP-binding site among the JAK family suggests a similar binding mode for this compound across all four kinases.

Conclusion

This compound is a pan-JAK inhibitor that functions as an ATP-competitive inhibitor of all four JAK family members. Its ability to effectively block the ATP binding site leads to the suppression of the JAK-STAT signaling pathway, which is central to the pathogenesis of many inflammatory diseases. The quantitative data on its inhibitory activity, coupled with structural insights, provides a comprehensive understanding of its mechanism of action at the molecular level. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a detailed overview of this compound's interaction with its therapeutic targets.

References

Methodological & Application

Delgocitinib in Murine Atopic Dermatitis: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of delgocitinib, a pan-Janus kinase (JAK) inhibitor, in mouse models of atopic dermatitis (AD). This document details the mechanism of action, experimental protocols for disease induction and treatment, and summarizes key quantitative data from preclinical studies. The information presented is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and similar compounds for the treatment of atopic dermatitis.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound is a small-molecule inhibitor that targets the Janus kinase family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] In atopic dermatitis, various pro-inflammatory cytokines, such as interleukins (IL-4, IL-13, IL-31) and interferons, signal through the JAK-STAT pathway. Upon cytokine binding to their receptors, JAKs become activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By inhibiting JAKs, this compound effectively blocks this signaling cascade, leading to a reduction in the inflammatory processes that characterize atopic dermatitis.[1] Preclinical studies have shown that this inhibition leads to suppressed skin inflammation, improved skin barrier function, and a reduction in pruritus (itching) in murine models.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

This section details the methodologies for inducing atopic dermatitis in mice and the subsequent topical application of this compound. The most common models involve sensitization with a hapten, such as 2,4-dinitrochlorobenzene (DNCB), or repeated application of a relevant allergen like Dermatophagoides farinae (house dust mite) extract, particularly in susceptible strains like NC/Nga mice.

I. Induction of Atopic Dermatitis (AD)

A. DNCB-Induced Model in BALB/c or NC/Nga Mice

This model is widely used to induce a Th2-dominant inflammatory response similar to human AD.

  • Materials:

    • 2,4-dinitrochlorobenzene (DNCB)

    • Acetone and Olive Oil (4:1 vehicle)

    • Mouse strain: BALB/c or NC/Nga, 7-8 weeks old

  • Protocol:

    • Sensitization (Day 0): Shave the dorsal skin of the mice. Apply a solution of 1% DNCB in acetone/olive oil to the shaved back.

    • Challenge (Starting Day 7): Three to seven days after sensitization, repeatedly apply a 0.2% DNCB solution to the same area of the back, typically three times a week for 3-5 weeks, to elicit a chronic inflammatory response.

    • Monitoring: The development of AD-like lesions (erythema, edema, excoriation, and dryness) should be monitored and scored.

B. Dermatophagoides farinae (Df) Extract-Induced Model in NC/Nga Mice

This model uses a clinically relevant allergen to induce AD-like symptoms in a genetically susceptible mouse strain.

  • Materials:

    • Dermatophagoides farinae (Df) extract ointment

    • Mouse strain: NC/Nga, 7-8 weeks old

  • Protocol:

    • Barrier Disruption: Shave the dorsal skin. To facilitate allergen penetration, perform tape stripping on the application site.

    • Application: Apply the Df extract ointment to the shaved and tape-stripped back. This is typically done twice a week for several weeks.[2][3]

    • Monitoring: Observe the mice for the development of AD-like skin lesions and assess the dermatitis score.

II. This compound Administration

Topical application is the primary route of administration for this compound in these models.

  • Preparation of this compound Ointment:

    • This compound is typically formulated in an ointment base (e.g., petrolatum) at concentrations ranging from 0.1% to 1% (w/w). A vehicle-only ointment should be used as a control.

  • Application Protocol:

    • Treatment Initiation: Once significant AD-like lesions have developed (e.g., after 2-3 weeks of challenge), begin the topical treatment.

    • Dosage and Frequency: Apply a standardized amount (e.g., 25-50 mg) of the this compound ointment or vehicle to the lesioned skin area. Application is typically performed once or twice daily.

    • Duration: Continue the treatment for a predefined period, usually 2 to 4 weeks, depending on the study endpoints.

III. Efficacy Assessment
  • Dermatitis Score: Clinically score the severity of skin lesions based on erythema, edema, excoriation/erosion, and dryness/scaling. The Eczema Area and Severity Index (EASI) or a modified version is often used.

  • Scratching Behavior: Quantify pruritus by counting the number of scratching bouts over a defined period, either through direct observation or using automated detection systems.

  • Histological Analysis: Collect skin biopsies at the end of the study for histological examination (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration, toluidine blue for mast cells).

  • Immunological Analysis: Measure serum levels of total and allergen-specific IgE. Analyze cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) in skin tissue homogenates or from cultured splenocytes.

Experimental_Workflow cluster_Induction Phase 1: AD Induction cluster_Treatment Phase 2: Treatment cluster_Assessment Phase 3: Efficacy Assessment Sensitization Sensitization (e.g., DNCB or Df) Challenge Repeated Challenge (3-5 weeks) Sensitization->Challenge Development Development of AD-like Lesions Challenge->Development Treatment_Start Initiate Topical Treatment Development->Treatment_Start Delgocitinib_App This compound Ointment (0.1% - 1.0%) Once or Twice Daily Treatment_Start->Delgocitinib_App Vehicle_App Vehicle Control Treatment_Start->Vehicle_App Treatment_Duration Treatment for 2-4 weeks Delgocitinib_App->Treatment_Duration Vehicle_App->Treatment_Duration Dermatitis_Score Clinical Scoring (e.g., EASI) Treatment_Duration->Dermatitis_Score Scratching Scratching Behavior Analysis Treatment_Duration->Scratching Histology Histology Treatment_Duration->Histology Immuno Immunological Analysis (IgE, Cytokines) Treatment_Duration->Immuno

References

Preparing Delgocitinib Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and TYK2, playing a crucial role in the signaling pathways of various pro-inflammatory cytokines.[1][2][3] Its ability to modulate the immune response makes it a valuable tool for in vitro studies in immunology, inflammation, and dermatology. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.

This compound Properties and Solubility

This compound is a white to almost white powder with a molecular weight of 310.35 g/mol .[4] For cell culture applications, it is essential to dissolve this compound in a solvent that is miscible with culture media and minimally toxic to cells at the final working concentration. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₆O[4]
Molecular Weight 310.35 g/mol [4]
Appearance White to almost white powder[4]
Solubility in DMSO ≥ 58 mg/mL (186.89 mM)[5][6]
Solubility in Ethanol 6 mg/mL (19.33 mM)[7]
Solubility in Water 0.552 mg/mL (Predicted)[8]
IC₅₀ (JAK1) 2.8 nM[5][7]
IC₅₀ (JAK2) 2.6 nM[5][7]
IC₅₀ (JAK3) 13 nM[5][7]
IC₅₀ (TYK2) 58 nM[5][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve the desired final concentrations in cell culture media.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.

  • Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.10 mg of this compound powder into the tube.

    • Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 1 mL x 1 L/1000 mL x 310.35 g/mol x 1000 mg/g = 3.1035 mg

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5] Clearly label the tubes with the compound name, concentration, solvent, and date of preparation.

Safety Precautions:

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, during handling and preparation.[9]

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.

  • Dispose of all waste materials according to institutional and local regulations.

Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh 3.10 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in cell culture medium for experiments store->dilute end_node End dilute->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway:

This compound functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immune responses. By blocking JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade.[1][2][8]

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes gene_transcription Gene Transcription (Inflammation) stat_dimer->gene_transcription Induces This compound This compound This compound->jak Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Application Notes & Protocols: Creating a Delgocitinib Topical Formulation for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the preparation and in vivo evaluation of a topical delgocitinib formulation for preclinical research. It includes detailed protocols for formulation, application in a murine model of atopic dermatitis, and methods for efficacy and safety assessment.

Introduction and Mechanism of Action

This compound is a pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[3][4] In inflammatory skin diseases like atopic dermatitis (AD) and chronic hand eczema (CHE), pro-inflammatory cytokines are overexpressed.[2][5] this compound works by blocking the activation of the JAK-STAT pathway, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][6] This disruption reduces the production of pro-inflammatory mediators, alleviating skin inflammation and improving skin barrier function.[6][7][8]

JAK-STAT Signaling Pathway and this compound Inhibition

The diagram below illustrates the mechanism by which this compound inhibits the JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Binding Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Topical Formulation Protocols

For in vivo research, this compound can be compounded into a simple ointment or a cream vehicle. The choice of vehicle can impact drug penetration and efficacy. Patient preference studies have shown that lighter, less greasy cream formulations are often preferred.[9] Clinical trials have investigated concentrations ranging from 1 mg/g to 30 mg/g (0.1% to 3.0%).[10][11]

Table 1: Example this compound Formulations for Preclinical Research
Formulation Type Component Concentration (w/w) Purpose/Function Reference
Ointment This compound0.5% - 3.0%Active Pharmaceutical Ingredient (API)[10][12]
White Soft Paraffin82.0%Ointment Base[12]
Squalane10.0%Emollient, Penetration Enhancer[12]
Hard Paraffin5.0% - 8.0%Stiffening Agent[12]
Cream (General) This compound0.1% - 2.0%Active Pharmaceutical Ingredient (API)[11]
Oil Phase (e.g., Mineral Oil, Cetyl Alcohol)15% - 25%Emollient, Thickener-
Water Phase (Purified Water)60% - 80%Vehicle Base-
Emulsifier (e.g., Polysorbate 80)3% - 7%Stabilizes Oil-in-Water Emulsion-
Preservative (e.g., Phenoxyethanol)0.5% - 1.0%Prevents Microbial Growth-
Protocol 2.1: Preparation of a 0.5% this compound Ointment (10g)

This protocol is adapted from a formulation described in patent literature.[12]

Materials:

  • This compound powder: 50 mg

  • White Soft Paraffin: 8.2 g

  • Squalane: 1.0 g

  • Hard Paraffin: 0.75 g

  • Glass beaker or mortar

  • Spatula or pestle

  • Heating plate/water bath

  • Ointment mill (optional, for homogeneity)

Methodology:

  • Melt the hard paraffin and white soft paraffin in a glass beaker on a heating plate or water bath at approximately 60-70°C until a uniform liquid is formed.

  • Remove from heat and add the squalane. Stir until mixed.

  • Allow the base to cool to approximately 40-45°C, stirring occasionally as it thickens.

  • In a separate mortar, weigh the this compound powder.

  • Levigate the this compound powder with a small amount of the melted ointment base to form a smooth, uniform paste. This step is critical to avoid grittiness.

  • Gradually incorporate the remaining ointment base into the paste using geometric dilution until the mixture is homogeneous.

  • For optimal consistency and uniformity, pass the final ointment through an ointment mill.

  • Store in an airtight, light-resistant container at controlled room temperature. A vehicle control should be prepared using the same procedure but omitting the this compound powder.

In Vivo Research Protocol: Atopic Dermatitis Murine Model

This protocol describes the induction of an atopic dermatitis (AD)-like phenotype in mice and subsequent treatment with a topical this compound formulation. Murine models are frequently used to evaluate the efficacy of topical treatments for AD.[13]

Experimental Workflow

The following diagram outlines the key phases of a typical in vivo study.

Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Sensitization Phase (e.g., Oxazolone application on abdomen) A->B C 3. Challenge & Disease Induction (Topical application on ear/dorsal skin) B->C D 4. Group Allocation (Randomized) C->D E 5. Treatment Period (e.g., 14 days, twice daily application) D->E F 6. In-Life Assessments (Clinical Scoring, Ear Thickness, Body Weight) E->F Performed repeatedly G 7. Euthanasia & Sample Collection (Skin biopsies, Blood, Spleen) E->G H 8. Endpoint Analysis (Histology, qPCR, Cytokine Profiling) G->H

Caption: Workflow for an in vivo topical this compound study.
Protocol 3.1: Oxazolone-Induced AD Model and Treatment

Materials & Animals:

  • 6-8 week old BALB/c or C57BL/6 mice.

  • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one).

  • Acetone and Olive Oil (4:1 vehicle for oxazolone).

  • This compound formulation (e.g., 0.5% ointment) and matching vehicle.

  • Calipers for ear thickness measurement.

Methodology:

  • Acclimatization: House animals for at least one week under standard conditions before the experiment begins.

  • Sensitization (Day 0): Anesthetize the mice. Apply 50 µL of 1.5% oxazolone in acetone/olive oil to a shaved area on the abdomen.

  • Challenge (Day 7 onwards): Apply 20 µL of 0.5% oxazolone to the dorsal and ventral surfaces of one ear, three times per week, to elicit a chronic inflammatory response.

  • Group Allocation (e.g., Day 14): Once clear signs of inflammation (redness, swelling) are present, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Naive (No sensitization or challenge).

    • Group 2: Vehicle Control (Oxazolone-challenged, treated with vehicle).

    • Group 3: this compound (Oxazolone-challenged, treated with this compound formulation).

  • Treatment (e.g., Days 14-28): Apply a thin layer (approx. 20-30 mg) of the this compound formulation or vehicle to the affected ear skin twice daily.

  • Efficacy Assessments:

    • Ear Thickness: Measure the thickness of the challenged ear using digital calipers before each challenge and throughout the treatment period.

    • Clinical Score: Score the severity of skin inflammation based on a defined scale (e.g., 0-3 for erythema, edema, and excoriation).

    • Scratching Behavior: Videotape animals for a set period (e.g., 30 minutes) and count the number of scratching bouts. This compound has been shown to suppress pruritus.[13]

  • Terminal Procedures (Day 28):

    • Record final body weights.

    • Euthanize animals and collect blood via cardiac puncture for systemic analysis.

    • Collect ear tissue for histopathology (H&E staining) and molecular analysis (qPCR, cytokine measurement).

Data Presentation and Key Endpoints

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 2: Example Efficacy Endpoints
Parameter Metric Vehicle Control Group (Expected Outcome) This compound Group (Expected Outcome) Reference
Clinical Severity Ear Thickness (mm)Sustained increaseSignificant reduction vs. vehicle[14][15]
Clinical Score (0-9)High scoreSignificant reduction vs. vehicle[16]
Pruritus Scratching Bouts / 30 minHigh frequencySignificant reduction vs. vehicle[13]
Histopathology Epidermal Thickness (µm)Increased (acanthosis)Normalization[14]
Inflammatory Cell InfiltrateHigh (mast cells, eosinophils)Significant reduction[8]
Gene Expression Pro-inflammatory Cytokines (e.g., Il4, Il13, Ifng)UpregulatedDownregulated[8]
Skin Barrier Proteins (e.g., Loricrin, Filaggrin)DownregulatedUpregulated/Restored[8]
Table 3: Example Safety Endpoints
Parameter Metric Notes Reference
Local Tolerability Application Site ReactionsObserve for severe erythema, edema, or signs of irritation beyond the disease model.[16]
Systemic Safety Body Weight (g)Monitor for significant weight loss as an indicator of systemic toxicity.-
Plasma this compound Levels (ng/mL)Measure to assess systemic absorption. Minimal systemic exposure is expected.[17][16][17]
Skin Atrophy Epidermal Thinning (Histology)A key concern with long-term topical steroid use; this compound is not expected to cause this.[14][15][14][15]

Troubleshooting

Issues may arise during formulation or in vivo testing. The following guide provides a logical approach to troubleshooting common problems.

Troubleshooting P1 Problem: Poor Efficacy C1_1 Cause: Low Drug Penetration P1->C1_1 C1_2 Cause: Insufficient Concentration/Dosing P1->C1_2 C1_3 Cause: Formulation Instability P1->C1_3 P2 Problem: Skin Irritation C2_1 Cause: Vehicle Component Reaction P2->C2_1 C2_2 Cause: API Reaction at High Concentration P2->C2_2 P3 Problem: High Variability C3_1 Cause: Inconsistent Disease Induction P3->C3_1 C3_2 Cause: Inconsistent Application P3->C3_2 S1_1 Solution: Optimize vehicle (add penetration enhancer) C1_1->S1_1 S1_2 Solution: Increase concentration or application frequency C1_2->S1_2 S1_3 Solution: Check API/vehicle stability; reformulate C1_3->S1_3 S2_1 Solution: Test vehicle alone; substitute components C2_1->S2_1 S2_2 Solution: Perform dose-ranging study to find optimal therapeutic window C2_2->S2_2 S3_1 Solution: Refine sensitization/challenge protocol C3_1->S3_1 S3_2 Solution: Train technicians; use defined quantity/area C3_2->S3_2

Caption: A logical guide for troubleshooting in vivo experiments.

References

Delgocitinib Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively targets the activity of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes are critical in mediating the signaling of numerous cytokines and growth factors implicated in inflammatory and autoimmune diseases.[1][3] In preclinical research, the choice of administration route is fundamental to characterizing the therapeutic potential and safety profile of a compound like this compound. This document provides detailed application notes and protocols for the primary administration routes used in preclinical studies—topical and oral—supported by quantitative data and workflow diagrams to guide researchers.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[1] These phosphorylated STATs then dimerize, translocate to the cell nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[1] this compound blocks the kinase activity of JAKs, thereby preventing STAT phosphorylation and downstream gene expression, which reduces the production of pro-inflammatory mediators.[1]

JAK_STAT_Pathway This compound's Mechanism of Action in the JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAKs JAK1, JAK2, JAK3, TYK2 Receptor->JAKs 2. Activation STAT_unphos STAT (Inactive) JAKs->STAT_unphos 3. Phosphorylation STAT_phos p-STAT (Active) STAT_unphos->STAT_phos STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation Inflammation Pro-inflammatory Cytokine Production DNA->Inflammation 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAKs Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Topical Administration

Topical administration is the most common route for this compound in both preclinical and clinical settings, particularly for dermatological conditions like atopic dermatitis and chronic hand eczema (CHE).[4][5][6] The primary goal is to deliver the drug directly to the site of inflammation in the skin, thereby maximizing local efficacy while minimizing systemic exposure and potential side effects.[7][8]

Protocol 1: Topical Application in a Murine Model of Atopic Dermatitis

This protocol describes the use of topical this compound in a chemically-induced or allergen-sensitized dermatitis model, such as in NC/Nga mice.[4]

Materials:

  • This compound ointment or cream (e.g., 0.25%, 0.5%)[9]

  • Vehicle control (placebo ointment/cream)

  • Animal model (e.g., NC/Nga mice, BALB/c mice)[4]

  • Dermatitis-inducing agent (e.g., Dermatophagoides farinae (Df) extract, haptens)[4][10]

  • Calipers for measuring skin thickness

  • Scoring system for dermatitis severity (e.g., EASI)

  • Equipment for histological analysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Induction of Dermatitis:

    • Shave the dorsal back of the mice.

    • For allergen models, disrupt the skin barrier and repeatedly apply the Df extract ointment to induce atopic dermatitis-like lesions.[4]

    • Monitor for the development of clinical symptoms like erythema, edema, and erosion.[4]

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 0.5%, Positive Control).

  • Drug Administration:

    • Apply a standardized amount (e.g., 50-100 mg) of the assigned topical formulation to the lesioned skin area.

    • Administer twice daily for the duration of the study (e.g., 2-4 weeks).

  • Efficacy Evaluation:

    • Dermatitis Score: Evaluate and score the severity of skin lesions (e.g., daily or weekly) based on established criteria.

    • Skin Thickness: Measure ear or dorsal skin thickness using calipers at set time points.

    • Scratching Behavior: Quantify scratching bouts by video recording at baseline and post-treatment. This compound has been shown to reduce IL-31-induced scratching in mice.[11]

  • Terminal Procedures & Analysis:

    • At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).[4]

    • Collect blood samples via cardiac puncture for pharmacokinetic analysis or systemic biomarker assessment.

Experimental_Workflow Preclinical Workflow for Topical this compound Evaluation A 1. Animal Model Selection (e.g., NC/Nga Mice) B 2. Induction of Dermatitis (e.g., Df Extract Application) A->B C 3. Baseline Assessment (Scoring, Skin Thickness) B->C D 4. Group Randomization (Vehicle, this compound, Control) C->D E 5. Twice-Daily Topical Administration D->E F 6. Efficacy Monitoring (Weekly Scoring, Behavior) E->F G 7. Terminal Sample Collection (Skin, Blood) F->G H 8. Data Analysis (Histology, PK, Biomarkers) G->H

Caption: Experimental workflow for evaluating topical this compound.
Quantitative Data: Topical Administration

Preclinical and clinical studies consistently demonstrate that topical this compound administration leads to minimal systemic absorption.[7][8][12]

ParameterValueContextSource
Biochemical IC50 2–60 nMInhibition of JAK family members in biochemical assays.[11]
Relative Bioavailability 0.6%Comparison of topical cream vs. oral tablet administration.[7][8][12]
Mean Cmax (Day 8) 0.46 ng/mLGeometric mean maximum plasma concentration after twice-daily application of 20 mg/g cream in adults with CHE.[7][12][13]
Mean AUC0–12h (Day 8) 3.7 h*ng/mLGeometric mean area under the curve after twice-daily application of 20 mg/g cream in adults with CHE.[7][12][13]
Plasma Concentration 0.12 - 0.21 ng/mLPlasma levels observed at weeks 1-16 in a Phase 3 trial.[14]

Oral Administration

While topical delivery is preferred for skin conditions, oral administration is used in preclinical research to understand the systemic effects of this compound, establish a baseline for systemic exposure, and evaluate its potential for non-dermatological autoimmune disorders.[10][15] Oral application has been shown to inhibit skin inflammation in mouse models of atopic dermatitis and psoriasis.[10]

Protocol 2: Oral Gavage Administration in a Murine Model

This protocol outlines the standard procedure for administering this compound orally to mice.

Materials:

  • This compound powder

  • Vehicle for suspension/solution (e.g., 0.5% methylcellulose)

  • Animal model (e.g., C57BL/6 mice)

  • Oral gavage needles (flexible tip recommended)

  • Appropriately sized syringes (e.g., 1 mL)

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Administration:

    • Measure the distance from the oral cavity to the xiphoid process to estimate the required insertion depth.

    • Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Slowly dispense the this compound formulation into the stomach.

    • Administer once or twice daily as required by the study design.

  • Monitoring: Observe the animal for any signs of distress or incorrect administration (e.g., fluid from the nares).

  • Efficacy and Safety Assessment: Conduct assessments relevant to the disease model (e.g., skin inflammation scoring, joint swelling in an arthritis model, blood draws for PK and biomarker analysis).

Quantitative Data: Oral Administration

Pharmacokinetic data from oral administration serves as a crucial comparator to highlight the low systemic exposure of topical formulations.

ParameterValueContextSource
Cmax (1.5 mg oral dose) 7.2 ng/mLPeak systemic exposure from the lowest tested sub-therapeutic oral dose in healthy volunteers.[14]
Renal Excretion ~70-80%Percentage of the total oral dose found unchanged in the urine, indicating it is the primary elimination route.[2][13]

Data Comparison and Interpretation

The choice of administration route directly dictates the pharmacokinetic profile of this compound, which in turn influences its efficacy and safety. Topical application is designed to keep systemic exposure well below concentrations that would elicit a systemic pharmacological effect.

Table 3: Comparative Pharmacokinetics of Topical vs. Oral this compound

ParameterTopical (20 mg/g Cream)Oral (1.5 mg Dose)Fold Difference (Oral vs. Topical)Source
Mean Cmax ~0.46 ng/mL7.2 ng/mL~15-fold higher[7][12][14]
Systemic Exposure MinimalSystemic-[8]
Relative Bioavailability 0.6%100% (Reference)~167-fold higher[7][12]

The data clearly shows that systemic exposure from topical application is over 30-fold lower than that from a sub-therapeutic oral dose, supporting the favorable safety profile of this compound cream.[14]

Logic_Diagram Relationship Between Administration Route, Exposure, and Effect cluster_Route Administration Route cluster_Exposure Drug Exposure Profile cluster_Effect Therapeutic & Safety Outcome Topical Topical Route (Cream/Ointment) Local_High High Local Concentration (in skin) Topical->Local_High Systemic_Low Low Systemic Exposure (in plasma) Topical->Systemic_Low Oral Oral Route (Gavage) Systemic_High High Systemic Exposure (in plasma) Oral->Systemic_High Local_Efficacy Localized Efficacy (e.g., Dermatitis) Local_High->Local_Efficacy Systemic_Low->Local_Efficacy Systemic_Effect Systemic Efficacy & Potential Side Effects Systemic_High->Systemic_Effect

Caption: Logic of administration route, exposure, and expected outcomes.

Conclusion

In preclinical research, the administration route for this compound must be selected based on the therapeutic hypothesis. For dermatological diseases, topical administration is the clinically relevant and preferred route, offering high local drug concentration with minimal systemic risk.[8] Oral administration remains a valuable tool for comparative pharmacokinetics and for exploring the systemic activity of this compound in other inflammatory disease models. These detailed protocols and comparative data provide a robust framework for designing and interpreting preclinical studies with this compound.

References

Measuring STAT Phosphorylation Following Delgocitinib Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively blocks the signaling of multiple cytokines involved in inflammatory and autoimmune diseases. Its primary mechanism of action involves the inhibition of JAK1, JAK2, JAK3, and TYK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK-STAT pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation, differentiation, and immune responses. Therefore, accurately measuring the phosphorylation status of STAT proteins is a crucial step in evaluating the pharmacodynamic effects and efficacy of this compound in both preclinical and clinical research.

These application notes provide detailed protocols for two common and robust methods for quantifying STAT phosphorylation: Western Blotting and Flow Cytometry . Additionally, it includes a summary of this compound's inhibitory activity on JAKs and STAT phosphorylation to aid in experimental design and data interpretation.

This compound's Inhibitory Activity

This compound demonstrates potent, ATP-competitive inhibition of the JAK enzyme family. This inhibition directly translates to a reduction in the phosphorylation of downstream STAT proteins induced by various cytokines. The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: this compound IC50 values for JAK Enzymes

JAK EnzymeIC50 (nM)
JAK12.8
JAK22.6
JAK313
Tyk258

Data sourced from in vitro kinase assays.

Table 2: this compound IC50 values for Cytokine-Induced STAT Phosphorylation

CytokinePhosphorylated STATIC50 (nM)
IL-2STAT540
IL-6STAT333
IL-23STAT384
GM-CSFSTAT5304
IFN-αSTAT118

Data sourced from in vitro cellular assays.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approaches to measure its effects, the following diagrams are provided.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of STAT Phosphorylation Cells Target Cells This compound This compound Treatment (Various Concentrations) Cells->this compound Stimulation Cytokine Stimulation (e.g., IL-6, IFN-γ) This compound->Stimulation Lysate Cell Lysis Stimulation->Lysate FixPerm Fixation & Permeabilization Stimulation->FixPerm WB Western Blot Lysate->WB Data Data Acquisition & Analysis WB->Data FC Flow Cytometry FixPerm->FC FC->Data

Caption: General experimental workflow for measuring STAT phosphorylation after this compound treatment.

Experimental Protocols

Western Blotting for Phosphorylated STAT (pSTAT)

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. This protocol is optimized for the detection of phosphorylated STAT proteins.

A. Materials and Reagents

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, Halt™ Protease and Phosphatase Inhibitor Cocktail).

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Buffer: Standard Tris-Glycine or Towbin buffer.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.22 or 0.45 µm).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibodies: Specific antibodies for the phosphorylated form of the STAT of interest (e.g., anti-pSTAT3 Tyr705, anti-pSTAT5 Tyr694) and for the total STAT protein as a loading control.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

B. Protocol

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere or grow to the desired confluency.

    • Pre-treat cells with varying concentrations of this compound for the desired time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5) for a short period (e.g., 15-30 minutes).

    • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Flow Cytometry for Intracellular pSTAT

Flow cytometry allows for the rapid, quantitative, and single-cell analysis of STAT phosphorylation within heterogeneous cell populations.

A. Materials and Reagents

  • Cell Culture Medium: Appropriate for the cell type being used.

  • Fixation Buffer: 1.5% - 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: Ice-cold 90-100% Methanol or commercial permeabilization buffers (e.g., BD Phosflow™ Perm Buffer III).

  • Staining Buffer (FACS Buffer): PBS with 2% FBS and 0.05% sodium azide.

  • Fluorochrome-conjugated Antibodies:

    • Antibodies specific for the phosphorylated STAT of interest (e.g., PE-conjugated anti-pSTAT3 Tyr705, Alexa Fluor 647-conjugated anti-pSTAT5 Tyr694).

    • Antibodies for cell surface markers to identify specific cell populations (e.g., CD4, CD8, CD19).

  • Flow Cytometer: Equipped with the appropriate lasers and filters.

B. Protocol

  • Cell Treatment:

    • Prepare single-cell suspensions.

    • Pre-treat cells with varying concentrations of this compound for the desired time.

    • Stimulate the cells with the appropriate cytokine at 37°C for the optimal time.

    • Include an unstimulated control and a stimulated control without this compound.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension.

    • Incubate for 10-15 minutes at room temperature. This step is critical to preserve the phosphorylation state.

  • Permeabilization:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

    • Gently vortex the cell pellet and add ice-cold Methanol while vortexing to prevent cell clumping.

    • Incubate on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells twice with FACS Buffer.

    • Resuspend the cells in FACS Buffer containing the fluorochrome-conjugated anti-pSTAT antibody and any cell surface marker antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with FACS Buffer.

    • Resuspend the cells in FACS Buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers if applicable.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the treated and control samples.

    • The percentage of pSTAT-positive cells can also be determined.

Conclusion

The methods described in these application notes provide robust and reliable approaches for measuring the inhibitory effect of this compound on STAT phosphorylation. Western blotting offers a detailed analysis of protein levels, while flow cytometry provides high-throughput, single-cell quantification. The choice of method will depend on the specific research question, cell type, and available resources. By carefully following these protocols, researchers can effectively assess the pharmacodynamic properties of this compound and other JAK inhibitors.

Optimal Delgocitinib Concentration for Inhibiting T Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively blocks the activity of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By inhibiting these kinases, this compound disrupts the JAK-STAT signaling pathway, a critical cascade in the immune response that is activated by numerous cytokines and growth factors.[1][2][3][4] This inhibition ultimately modulates the proliferation and activation of immune cells, including T lymphocytes, making this compound a compound of significant interest for treating inflammatory and autoimmune conditions. These application notes provide detailed protocols for determining the optimal concentration of this compound for inhibiting T cell proliferation and for assessing its impact on downstream signaling pathways.

Introduction

The JAK-STAT signaling pathway is integral to the function of the immune system. Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune cell proliferation.[3] In diseases characterized by excessive T cell activity, inhibition of the JAK-STAT pathway presents a promising therapeutic strategy.

This compound has been shown to inhibit the proliferation of T cells in a concentration-dependent manner. Specifically, in studies of IL-2-induced T cell proliferation, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.9 nM. This provides a crucial data point for researchers designing experiments to investigate the immunomodulatory effects of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on JAK enzymes and T cell proliferation.

Target IC50 (nM)
JAK12.8
JAK22.6
JAK313
Tyk258
IL-2-induced T cell proliferation8.9

Table 1: In vitro inhibitory concentrations (IC50) of this compound.

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT dimer pSTAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene Regulation This compound This compound This compound->JAK Inhibition

This compound inhibits the JAK-STAT signaling pathway.

T_Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood stain_cfse Label T cells with CFSE isolate_pbmcs->stain_cfse plate_cells Plate CFSE-labeled cells stain_cfse->plate_cells add_this compound Add varying concentrations of this compound plate_cells->add_this compound add_stimuli Add T cell stimuli (e.g., anti-CD3/CD28 or IL-2) add_this compound->add_stimuli incubate Incubate for 72-96 hours add_stimuli->incubate harvest_cells Harvest cells incubate->harvest_cells flow_cytometry Analyze CFSE dilution by flow cytometry harvest_cells->flow_cytometry determine_ic50 Determine IC50 for T cell proliferation inhibition flow_cytometry->determine_ic50

Workflow for T cell proliferation inhibition assay.

Experimental Protocols

Protocol 1: T Cell Proliferation Inhibition Assay Using CFSE

This protocol details a method to quantify the inhibition of T cell proliferation by this compound using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Phosphate Buffered Saline (PBS)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Recombinant human Interleukin-2 (IL-2)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and CFSE Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a 96-well plate with plate-bound anti-CD3 antibody by incubating the wells with 1 µg/mL of the antibody in PBS overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 nM to 1000 nM, including a vehicle control (DMSO).

    • Add 50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.

    • Add 100 µL of the CFSE-labeled cell suspension to each well.

    • Add 50 µL of stimulation solution:

      • For anti-CD3/CD28 stimulation: Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

      • For IL-2 stimulation: Add recombinant human IL-2 to a final concentration of 20 ng/mL.

    • Include appropriate controls: unstained cells, stained unstimulated cells, and stained stimulated cells without this compound.

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Analyze the cells by flow cytometry. Gate on the lymphocyte population based on forward and side scatter.

    • Measure the CFSE fluorescence in the FITC channel. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • Calculate the percentage of proliferated cells for each this compound concentration.

    • Plot the percentage of proliferation against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins in T cells following cytokine stimulation.

Materials:

  • Purified human CD4+ or CD8+ T cells

  • RPMI-1640 medium

  • Recombinant human IL-2

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (pSTAT5), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture purified T cells in complete RPMI-1640 medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour at 37°C.

    • Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Conclusion

This compound is a potent inhibitor of the JAK-STAT pathway and T cell proliferation. The provided protocols offer a framework for researchers to investigate the effects of this compound on T cell function and to determine its optimal inhibitory concentrations for various experimental setups. The IC50 value of 8.9 nM for IL-2-induced T cell proliferation serves as a valuable starting point for dose-ranging studies. These methods are essential for further elucidating the therapeutic potential of this compound in T cell-mediated inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Delgocitinib in a Murine Graft-versus-Host Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication arising from allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] The pathophysiology of GVHD is driven by donor T-cells recognizing and attacking recipient tissues, a process mediated by a cascade of inflammatory cytokines.[1][3] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator in the inflammatory processes central to GVHD.[4][5][6] Delgocitinib, a pan-JAK inhibitor, targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), and has shown potential in mitigating the inflammatory responses characteristic of immune-mediated diseases.[7] These application notes provide a detailed experimental protocol for evaluating the efficacy of this compound in a well-established murine model of sclerodermatous chronic GVHD. The protocol includes methods for both topical and systemic administration to assess localized and systemic effects of the drug.

Signaling Pathway: JAK-STAT Inhibition by this compound in GVHD

GVHD_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene Transcription Gene Transcription STAT_dimer->Gene Transcription Translocation Inflammation GVHD Pathogenesis (Inflammation, Fibrosis) Gene Transcription->Inflammation Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ, IL-6) Cytokine->Cytokine Receptor This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway in GVHD.

Experimental Protocols

Sclerodermatous Chronic GVHD Mouse Model Induction

This protocol is adapted from a model of sclerodermatous GVHD, which has been shown to be responsive to JAK inhibition.[5][6]

  • Animal Strains:

    • Donor: B10.D2 (H-2d) mice.

    • Recipient: BALB/c (H-2d) mice.

  • Conditioning:

    • On day -1, lethally irradiate recipient BALB/c mice with a total dose of 8 Gy, administered in two fractions of 4 Gy each, separated by at least 3 hours to minimize toxicity.[3]

  • Cell Transplantation:

    • On day 0, prepare bone marrow (BM) and spleen cells from donor B10.D2 mice.

    • Isolate BM cells by flushing the femurs and tibias with RPMI-1640 medium.

    • Prepare a single-cell suspension of splenocytes.

    • Inject recipient mice intravenously (via the tail vein) with a suspension containing 1 x 10^7 BM cells and 1 x 10^7 splenocytes in a total volume of 200 µL of RPMI-1640 medium.

  • Syngeneic Control Group:

    • Irradiate BALB/c mice as described above.

    • Inject the irradiated mice with BM and spleen cells from syngeneic BALB/c donor mice.

This compound Administration
  • Topical Administration (for Ocular and Skin GVHD):

    • Preparation: Prepare a 0.5% this compound ointment and a 0.5% this compound eye drop solution. A vehicle control (placebo ointment and eye drops) should also be prepared.

    • Dosing Regimen: Beginning on the day of transplantation (Day 0) and continuing daily for the duration of the experiment (e.g., 4 weeks), apply a thin layer of the 0.5% this compound ointment to the skin of the back and eyelids of the mice.[5][6] Administer one drop of the 0.5% this compound eye drop solution to each eye.

    • Control Groups: Treat one group of GVHD mice with the vehicle ointment and eye drops, and include the syngeneic control group which receives no treatment.

  • Systemic Administration (Exploratory Protocol):

    • Note: As of the latest review, specific studies on the systemic administration of this compound in a GVHD mouse model are not available. The following protocol is based on effective doses of this compound (JTE-052) in other murine models of inflammation.

    • Preparation: Prepare this compound for oral gavage. The formulation will depend on the solubility characteristics of the compound provided by the manufacturer. A common vehicle is 0.5% methylcellulose.

    • Dosing Regimen: Based on studies of this compound (JTE-052) in mouse models of inflammation, an effective oral dose is approximately 0.24 mg/kg to inhibit IFN-γ production. A dose-response study ranging from 0.1 to 10 mg/kg administered daily by oral gavage is recommended.

    • Treatment Schedule: Begin treatment on the day of transplantation (Day 0) and continue daily for the duration of the study.

    • Control Groups: Administer the vehicle solution to a cohort of GVHD mice.

Experimental Workflow

GVHD_Workflow cluster_setup Model Induction (Day -1 to 0) cluster_treatment Treatment Phase (Day 0 onwards) cluster_analysis Endpoint Analysis (e.g., Day 28) Irradiation Recipient Irradiation (BALB/c) Transplantation Cell Transplantation Irradiation->Transplantation Cell_Prep Donor Cell Preparation (B10.D2) Cell_Prep->Transplantation Treatment_Start Initiate this compound/ Vehicle Treatment Transplantation->Treatment_Start Monitoring Daily Monitoring: - Survival - Body Weight - Clinical GVHD Score Treatment_Start->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Endpoint Histology Histopathology of Target Organs (Skin, Liver, Colon) Sacrifice->Histology Immuno Immunohistochemistry/ Immunofluorescence Sacrifice->Immuno Cytokine Serum Cytokine Analysis Sacrifice->Cytokine

Caption: Experimental workflow for this compound evaluation in a GVHD mouse model.

Data Presentation: Quantitative Analysis

Assessment of GVHD
  • Survival: Monitor and record survival daily.

  • Body Weight: Measure body weight every other day as an indicator of overall health.

  • Clinical GVHD Score: Score mice 2-3 times per week based on a standardized scoring system that includes weight loss, posture, activity, fur texture, and skin integrity.[8]

Table 1: Clinical Assessment of GVHD

Treatment GroupMedian Survival (Days)Mean Body Weight Change (%)Mean Clinical GVHD Score (at Day 28)
Syngeneic Control
GVHD + Vehicle
GVHD + this compound (Topical)
GVHD + this compound (Systemic)
Histopathological and Immunohistochemical Analysis

At the experimental endpoint, collect tissues from target organs (e.g., skin, colon, liver, and eyes).

  • Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue damage. For skin fibrosis, Mallory staining can be utilized.[9]

  • Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of immune cell infiltration (e.g., CD45 for leukocytes, CD4 for T-helper cells) and fibrosis (e.g., α-SMA).[9] Analyze the phosphorylation of STAT proteins (pSTAT1, pSTAT3, pSTAT5A) to confirm target engagement of this compound.[5][6]

Table 2: Histopathological and Immunohistochemical Findings (at Day 28)

Treatment GroupMean Histology Score (Skin)Mean CD4+ Cell Infiltration (per HPF)Mean pSTAT3 Expression (% positive cells)
Syngeneic Control
GVHD + Vehicle
GVHD + this compound (Topical)
GVHD + this compound (Systemic)
Cytokine Analysis

Collect serum at the endpoint to quantify the levels of key pro-inflammatory cytokines involved in GVHD pathogenesis.

  • Cytokine Panel: Measure levels of IFN-γ, IL-6, TNF-α, IL-2, and IL-17 using a multiplex immunoassay (e.g., Luminex) or ELISA.[10]

Table 3: Serum Cytokine Levels (at Day 28)

Treatment GroupIFN-γ (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Syngeneic Control
GVHD + Vehicle
GVHD + this compound (Systemic)

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in a murine model of chronic GVHD. The detailed protocols for model induction, drug administration, and endpoint analysis will enable researchers to robustly assess the therapeutic potential of this compound for this severe complication of allo-HSCT. The proposed systemic administration protocol, while extrapolated from other inflammatory models, offers a scientifically grounded starting point for investigating the broader efficacy of this compound in GVHD. The provided diagrams and tables offer a clear structure for experimental design and data interpretation.

References

Application Notes and Protocols: Using Delgocitinib to Study Cytokine Signaling in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor, targeting all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] This broad-spectrum inhibition disrupts the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in mediating the cellular responses to a wide array of pro-inflammatory cytokines and growth factors.[3][4] Cytokines such as interleukins (e.g., IL-6) and interferons (e.g., IFN-γ) play a pivotal role in the pathophysiology of various inflammatory and fibrotic diseases by activating fibroblasts. Upon cytokine binding to their cognate receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, proliferation, and extracellular matrix deposition.

By inhibiting JAKs, this compound effectively attenuates the signaling of numerous pro-inflammatory cytokines, including IL-2, IL-4, IL-6, IL-13, IL-21, IL-23, and IFN-α.[1][4] This mechanism of action makes this compound a valuable tool for studying the role of cytokine signaling in fibroblast pathobiology. These application notes provide a comprehensive guide for utilizing this compound to investigate cytokine signaling in fibroblasts, including detailed experimental protocols and data presentation formats.

Data Presentation

The inhibitory activity of this compound on JAK enzymes and cytokine-induced STAT phosphorylation can be summarized in the following tables. This data is essential for determining the appropriate concentrations of this compound for in vitro studies.

Table 1: Inhibitory Activity of this compound on JAK Enzymes

TargetIC50 (nM)
JAK12.8 ± 0.6
JAK22.6 ± 0.2
JAK313 ± 0
TYK258 ± 9

Data compiled from enzymatic assays.[1][2]

Table 2: Inhibitory Activity of this compound on Cytokine-Induced STAT Phosphorylation in Cellular Assays

Cytokine StimulusPhosphorylated STATCellular ContextIC50 (nM)
IL-2STAT5Human T-cells40 ± 9
IL-6STAT3Human T-cells33 ± 14
IFN-αSTAT1Human T-cells18 ± 3
GM-CSFSTAT5Human T-cells304 ± 22
IL-23STAT3Human T-cells84 ± 11

Data compiled from various cell-based assays.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

cytokine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK Inhibition Gene Gene Expression (e.g., SOCS3, CXCL10) DNA->Gene Transcription

Figure 1: this compound inhibits the JAK-STAT signaling pathway.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Human Dermal Fibroblasts Starve Serum Starvation (24 hours) Culture->Starve Pretreat Pre-treatment with this compound (1 hour) Starve->Pretreat Stimulate Cytokine Stimulation (e.g., IL-6 or IFN-γ) Pretreat->Stimulate WB Western Blot (p-STAT1, p-STAT3) Stimulate->WB qPCR qPCR (SOCS3, CXCL10) Stimulate->qPCR ELISA ELISA (Secreted Cytokines) Stimulate->ELISA

Figure 2: Experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on cytokine signaling in primary human dermal fibroblasts.

Protocol 1: Culture of Primary Human Dermal Fibroblasts

Materials:

  • Primary Human Dermal Fibroblasts (HDFs) (e.g., ATCC PCS-201-012)

  • Fibroblast Growth Medium (e.g., DMEM with 15% FBS, 1% Non-Essential Amino Acids, 1% L-Glutamine)[5]

  • 0.1% Gelatin-coated culture flasks/plates (optional)[5]

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA (0.25%)

  • Sterile cell culture flasks, plates, and consumables

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HDFs in a 37°C water bath until a small ice crystal remains.[5]

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.[5]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells onto a culture flask at a seeding density of 2,500-5,000 cells/cm².

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the growth medium every 2-3 days.[5]

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. A split ratio of 1:3 to 1:6 is recommended.[5]

    • For experiments, use cells between passages 3 and 8 to ensure a stable phenotype.

Protocol 2: Cytokine Stimulation and this compound Treatment

Materials:

  • Cultured HDFs (80-90% confluent in 6-well or 12-well plates)

  • Serum-free DMEM

  • This compound (dissolved in DMSO)

  • Recombinant human IL-6 or IFN-γ

  • DMSO (vehicle control)

Procedure:

  • Serum Starvation:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with PBS.

    • Add serum-free DMEM to each well and incubate for 24 hours to reduce basal signaling activity.[6]

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Aspirate the serum-free medium and add the this compound or vehicle solutions to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare working solutions of IL-6 (e.g., 10 ng/mL) or IFN-γ (e.g., 10 ng/mL) in serum-free DMEM.

    • Add the cytokine solution directly to the wells containing the this compound or vehicle pre-treatment.

    • Incubate for the desired time points based on the downstream analysis:

      • Western Blot for STAT phosphorylation: 15-30 minutes.

      • qPCR for gene expression: 4-24 hours.

      • ELISA for cytokine secretion: 24-48 hours.

Protocol 3: Western Blot for Phosphorylated STAT1 and STAT3

Materials:

  • Treated HDFs

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT1 (Tyr701), anti-p-STAT3 (Tyr705), anti-total STAT1, anti-total STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plate on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated STAT levels to the total STAT levels.

Protocol 4: qPCR for Gene Expression Analysis

Materials:

  • Treated HDFs

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., SOCS3, CXCL10) and housekeeping genes (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA according to the kit manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene expression.

Protocol 5: ELISA for Secreted Cytokines

Materials:

  • Supernatants from treated HDFs

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect the cell culture supernatants after the desired incubation period.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to remove any cellular debris.[7]

    • Store the supernatants at -80°C or use them immediately.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding the substrate and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

References

Delgocitinib Application in 3D Reconstructed Human Epidermis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively targets JAK1, JAK2, JAK3, and TYK2, playing a crucial role in the modulation of inflammatory responses.[1] By inhibiting the JAK-STAT signaling pathway, this compound blocks the signaling of various pro-inflammatory cytokines central to the pathophysiology of inflammatory skin diseases such as atopic dermatitis and chronic hand eczema.[1][2][3] Three-dimensional (3D) reconstructed human epidermis (RHE) models provide a valuable in vitro platform for investigating the efficacy and mechanism of action of topical dermatological drugs like this compound in a system that closely mimics human skin.

These application notes provide detailed protocols for the use of this compound in 3D RHE models to assess its anti-inflammatory and skin barrier-restoring properties.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses. When these signaling molecules bind to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes. This compound, as a pan-JAK inhibitor, blocks this cascade, thereby downregulating the inflammatory response.

Delgocitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Transcription Inflammatory Gene Transcription pSTAT_dimer->Gene_Transcription Promotes This compound This compound This compound->JAK Inhibits

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols are adapted from methodologies used for other JAK inhibitors in 3D skin models and are intended as a guide for researchers.[2][4] Optimization may be required depending on the specific RHE model and research question.

Preparation and Culture of 3D Reconstructed Human Epidermis (RHE) Models
  • Model Acquisition: Obtain commercially available 3D RHE models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Culture Conditions: Culture the RHE models according to the manufacturer's instructions, typically at the air-liquid interface in provided maintenance medium.

  • Acclimatization: Allow the models to acclimatize in the incubator for at least 24 hours before commencing experiments.

Induction of an Inflammatory Phenotype (Atopic Dermatitis-like)
  • Cytokine Cocktail: To mimic the inflammatory conditions of atopic dermatitis, stimulate the RHE models with a cocktail of recombinant human cytokines. A commonly used combination is IL-4 and IL-13.[2][4]

  • Application: Add the cytokine cocktail to the culture medium. For example, use IL-4 (10 ng/mL) and IL-13 (10 ng/mL).

  • Incubation: Culture the stimulated models for a period sufficient to induce an inflammatory response, typically 48-72 hours.

Treatment with this compound
  • Formulation: Prepare a suitable vehicle for topical application of this compound (e.g., a cream or ointment base). Ensure the vehicle itself does not affect the RHE model.

  • Dosing: Determine the appropriate concentration range for this compound. Based on clinical trial data, concentrations ranging from 1 mg/g to 30 mg/g have been evaluated.[1][5][6]

  • Application: Apply a standardized amount of the this compound formulation or vehicle control topically to the surface of the RHE model.

  • Treatment Schedule: Treatment can be administered concurrently with the inflammatory stimulus or as a pre-treatment. A typical duration of treatment is 24-72 hours.

Experimental Workflow

Experimental_Workflow Start Start: Acquire RHE Models Acclimatize Acclimatize RHE Models (24h) Start->Acclimatize Induce_Inflammation Induce Inflammation (e.g., IL-4/IL-13) Acclimatize->Induce_Inflammation Treat Topical Treatment: - this compound - Vehicle Control Induce_Inflammation->Treat Incubate Incubate (24-72h) Treat->Incubate Harvest Harvest Tissues and Media Incubate->Harvest Analysis Endpoint Analysis Harvest->Analysis Histo Histology Analysis->Histo qPCR RT-qPCR Analysis->qPCR ELISA ELISA Analysis->ELISA

Figure 2: General experimental workflow for testing this compound in RHE models.
Endpoint Analysis

  • Histological Assessment:

    • Fix RHE tissues in formalin and embed in paraffin.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate epidermal morphology, thickness, and signs of inflammation (e.g., spongiosis).

    • Perform immunohistochemistry for key skin barrier proteins such as Filaggrin (FLG) and Loricrin (LOR).

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the RHE tissues.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory markers (e.g., S100A9, IL1B, IL24) and skin barrier-related genes (FLG, LOR, FLG2).

  • Protein Analysis (ELISA):

    • Collect the culture medium from the RHE models.

    • Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TSLP).

Expected Outcomes and Data Presentation

Treatment with this compound is expected to counteract the inflammatory effects of the cytokine stimulus in the RHE models. The following tables summarize quantitative data on gene expression changes observed in clinical studies of chronic hand eczema, which can serve as a reference for expected outcomes in RHE models.[1][3]

Table 1: Effect of this compound on Inflammatory Gene Expression

GeneFunctionExpected Change with this compoundReference
S100A9Pro-inflammatory alarminDownregulation[1]
IL1BPro-inflammatory cytokineDownregulation[2]
IL20Pro-inflammatory cytokineDownregulation[2]
IL24Pro-inflammatory cytokineDownregulation[2]
POSTNExtracellular matrix protein involved in inflammationDownregulation[2]

Table 2: Effect of this compound on Skin Barrier Gene Expression

GeneFunctionExpected Change with this compoundReference
LORICRIN (LOR)Major component of the cornified envelopeUpregulation/Restoration[1][3]
FILAGGRIN (FLG)Essential for stratum corneum formation and hydrationUpregulation/Restoration[3]
FILAGGRIN 2 (FLG2)Cornified envelope precursorUpregulation/Restoration[1][3]
DSC1Desmosomal cadherinUpregulation[2]
KRT1Keratin 1Upregulation[2]

Conclusion

The use of 3D reconstructed human epidermis models provides a robust and relevant in vitro system to study the therapeutic potential of this compound. The protocols and expected outcomes outlined in these application notes offer a comprehensive guide for researchers to investigate the anti-inflammatory and barrier-restoring effects of this compound, contributing to a deeper understanding of its mechanism of action and supporting its development for the treatment of inflammatory skin diseases.

References

Application Notes and Protocols for Flow Cytometry Analysis of Delgocitinib-Treated Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that effectively blocks the signaling of all four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By inhibiting these intracellular kinases, this compound disrupts the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors involved in immune responses and inflammation.[1][3] This mechanism of action underlies its therapeutic potential in inflammatory conditions such as chronic hand eczema (CHE) and atopic dermatitis.[2][4][5]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of this compound on various immune cell populations. This document provides detailed application notes and protocols for assessing the impact of this compound on immune cells using flow cytometry, with a focus on STAT phosphorylation, T-cell activation and proliferation, regulatory T-cell populations, intracellular cytokine production, and dendritic cell maturation.

Key Applications

  • Pharmacodynamic Biomarker Analysis: To monitor the biological activity of this compound by measuring the inhibition of STAT phosphorylation in target immune cells.

  • Immunophenotyping: To characterize the effects of this compound on the frequency and phenotype of various immune cell subsets, including T-helper subsets and regulatory T cells.

  • Functional Assays: To assess the impact of this compound on key immune cell functions such as T-cell proliferation and cytokine production.

  • Translational Research: To bridge preclinical findings with clinical outcomes by analyzing patient samples from clinical trials.

Data Presentation

Table 1: Effect of this compound and other Pan-JAK Inhibitors on STAT Phosphorylation
Cell TypeCytokine StimulantAnalyteTreatmentConcentration% Inhibition (or change)Reference
Whole Blood-IL-4 releaseThis compound17.2 ng/mL (IC50)50%[3]
Mucosal BiopsiesEndogenouspSTAT3Tofacitinib5 mgMedian -55%[6]
Mucosal BiopsiesEndogenouspSTAT3Lorpucitinib75 mgMedian -65%[6]
CD4+ T cellsIL-6pSTAT3Generic JAK inhibitors-Dose-dependent decrease in MdFI ratio[7]
MonocytesIL-6pSTAT3Generic JAK inhibitors-Dose-dependent decrease in MdFI ratio[7]

Note: Data for tofacitinib and lorpucitinib are provided as a proxy for a pan-JAK inhibitor's effect on pSTAT3.

Table 2: Effect of this compound and other JAK Inhibitors on T-Cell Activation and Proliferation
Cell TypeAssayTreatmentConcentrationEffectReference
Human T cellsT-cell ProliferationCyclosporine A (for comparison)~1-10 ng/mL (IC50)Inhibition of proliferation[8]
PBMCsCD25 ExpressionTofacitinib10 µMSignificant reduction in CD25+ cells[9]
PBMCsCD25 ExpressionBaricitinib10 µMSignificant reduction in CD25+ cells[9]

Note: Data for other JAK inhibitors are provided as representative examples of the expected effects of this compound.

Table 3: Effect of a JAK Inhibitor on Dendritic Cell Maturation Markers

| Cell Type | Treatment | Concentration | Marker | % Positive Cells (Control) | % Positive Cells (Treated) | Reference | |---|---|---|---|---|---| | Monocyte-derived Dendritic Cells | siRNA targeting CD80/CD86 | - | CD80 | 82.45 ± 15.80 | 30.79 ± 7.07 |[10] | | Monocyte-derived Dendritic Cells | siRNA targeting CD80/CD86 | - | CD86 | 89.45 ± 10.22 | 27.29 ± 6.99 |[10] |

Note: Data from a study on CD80/CD86 knockdown is used to illustrate the expected downstream effect of inhibiting signaling pathways involved in their expression.

Signaling Pathways and Experimental Workflows

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription (Pro-inflammatory mediators) nucleus->gene Modulation

This compound inhibits the JAK-STAT signaling pathway.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis immune_cells Isolate Immune Cells (e.g., PBMCs) delgo_treatment Treat with this compound (in vitro) immune_cells->delgo_treatment stimulate Stimulate with Cytokines (optional) delgo_treatment->stimulate surface_stain Surface Marker Staining stimulate->surface_stain fix_perm Fixation & Permeabilization (for intracellular targets) surface_stain->fix_perm intra_stain Intracellular Staining (pSTAT, Cytokines, FoxP3) fix_perm->intra_stain acquisition Flow Cytometry Acquisition intra_stain->acquisition gating Gating & Data Analysis acquisition->gating

General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of STAT3 Phosphorylation in CD4+ T Cells

Objective: To quantify the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in primary human CD4+ T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Recombinant Human IL-6

  • Fixation/Permeabilization Buffer

  • Antibodies:

    • Anti-Human CD3-FITC

    • Anti-Human CD4-PE

    • Anti-Human pSTAT3 (Y705)-Alexa Fluor 647

    • Isotype control for pSTAT3

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T cells using the RosetteSep™ kit according to the manufacturer's protocol.

  • Resuspend purified CD4+ T cells at 1x10^6 cells/mL in pre-warmed RPMI 1640 medium.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with 100 ng/mL of recombinant human IL-6 for 15 minutes at 37°C.

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.

  • Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Stain with the antibody cocktail (anti-CD3, anti-CD4, anti-pSTAT3, or isotype control) for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes based on FSC-A vs. SSC-A.

  • Gate on single cells using FSC-A vs. FSC-H.

  • Gate on CD3+ T cells.

  • Within the CD3+ population, gate on CD4+ T cells.

  • Analyze the histogram of pSTAT3-Alexa Fluor 647 fluorescence within the CD4+ T-cell population.

Protocol 2: T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T cells.

Materials:

  • Human PBMCs

  • CellTrace™ Violet Cell Proliferation Kit

  • RPMI 1640 medium with 10% FBS

  • Anti-CD3/CD28 Dynabeads™

  • This compound

  • Antibodies:

    • Anti-Human CD4-FITC

    • Anti-Human CD8-PE

Procedure:

  • Isolate PBMCs and resuspend at 1x10^6 cells/mL in PBS.

  • Label the cells with CellTrace™ Violet according to the manufacturer's protocol.

  • Quench the staining reaction with complete RPMI medium.

  • Wash the cells and resuspend in complete RPMI medium.

  • Plate 1x10^5 labeled cells per well in a 96-well plate.

  • Add varying concentrations of this compound or vehicle control.

  • Stimulate the cells with Anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

  • Culture the cells for 4-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.

  • Wash the cells and acquire data on a flow cytometer.

Data Analysis:

  • Gate on CD4+ and CD8+ T-cell populations.

  • Analyze the CellTrace™ Violet fluorescence histogram for each T-cell subset.

  • Quantify proliferation by determining the percentage of divided cells and the division index using appropriate software (e.g., FlowJo).

Protocol 3: Analysis of Regulatory T Cells (Tregs)

Objective: To determine the effect of this compound on the frequency of regulatory T cells.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Foxp3/Transcription Factor Staining Buffer Set

  • Antibodies:

    • Anti-Human CD3-PerCP

    • Anti-Human CD4-FITC

    • Anti-Human CD25-APC

    • Anti-Human CD127-PE

    • Anti-Human FoxP3-Alexa Fluor 647

    • Isotype control for FoxP3

Procedure:

  • Isolate PBMCs and culture them at 1x10^6 cells/mL with this compound or vehicle control for 24-72 hours.

  • Harvest and wash the cells.

  • Perform surface staining with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies for 30 minutes on ice.

  • Wash the cells.

  • Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.

  • Perform intracellular staining with anti-FoxP3 antibody or isotype control.

  • Wash the cells and acquire data on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes (FSC-A vs. SSC-A) and then on single cells.

  • Gate on CD3+ T cells.

  • From the CD3+ population, create a CD4+ vs. CD25+ plot.

  • Gate on CD4+ T cells.

  • Within the CD4+ gate, analyze CD25 vs. CD127 expression, gating on the CD25+ CD127low/- population.

  • Analyze FoxP3 expression within the CD4+CD25+CD127low/- population to identify Tregs (CD4+CD25+CD127low/-FoxP3+).

Protocol 4: Intracellular Cytokine Staining for Th2 Cytokines

Objective: To measure the effect of this compound on the production of IL-4 and IL-13 by activated CD4+ T cells.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A

  • Fixation/Permeabilization Buffer

  • Antibodies:

    • Anti-Human CD3-PerCP

    • Anti-Human CD4-FITC

    • Anti-Human IL-4-PE

    • Anti-Human IL-13-APC

    • Isotype controls for IL-4 and IL-13

Procedure:

  • Isolate PBMCs and pre-incubate with this compound or vehicle control for 1 hour.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.

  • Harvest and wash the cells.

  • Perform surface staining with anti-CD3 and anti-CD4 antibodies.

  • Fix and permeabilize the cells.

  • Perform intracellular staining with anti-IL-4 and anti-IL-13 antibodies or their respective isotype controls.

  • Wash the cells and acquire data on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes and then on single cells.

  • Gate on CD3+CD4+ T helper cells.

  • Within the CD4+ population, use quadrant gates to determine the percentage of cells producing IL-4 and/or IL-13.

Protocol 5: Dendritic Cell Maturation Analysis

Objective: To evaluate the effect of this compound on the expression of co-stimulatory molecules on dendritic cells.

Materials:

  • Human PBMCs

  • Adherent cell culture plates

  • RPMI 1640 medium with 10% FBS

  • Recombinant Human GM-CSF and IL-4

  • Lipopolysaccharide (LPS)

  • This compound

  • Antibodies:

    • Anti-Human CD11c-APC

    • Anti-Human HLA-DR-FITC

    • Anti-Human CD80-PE

    • Anti-Human CD86-PerCP

Procedure:

  • Isolate monocytes from PBMCs by plastic adherence.

  • Culture the monocytes with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (DCs).

  • Pre-treat the immature DCs with this compound or vehicle control for 1 hour.

  • Stimulate the DCs with LPS (100 ng/mL) for 24-48 hours to induce maturation.

  • Harvest the cells and stain with antibodies against CD11c, HLA-DR, CD80, and CD86.

  • Wash the cells and acquire data on a flow cytometer.

Gating Strategy:

  • Gate on the DC population based on light scatter properties and high expression of CD11c and HLA-DR.

  • Analyze the expression levels (MFI) and percentage of positive cells for CD80 and CD86 within the DC gate.

Conclusion

The provided protocols offer a framework for the comprehensive analysis of this compound's effects on immune cells using flow cytometry. These methods can be adapted and expanded to include additional markers and cell types relevant to specific research questions. Rigorous and standardized flow cytometry assays are crucial for understanding the mechanism of action of this compound and for the development of pharmacodynamic biomarkers to guide its clinical application.

References

Troubleshooting & Optimization

delgocitinib solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with delgocitinib in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: Publicly available data on the aqueous solubility of this compound shows some variability, which may be due to different experimental conditions. One source reports a water solubility of 0.552 mg/mL, while another indicates a solubility of 3 mg/mL in water.[1][2] It is recommended to experimentally determine the solubility in your specific buffer system.

Q2: How does the pH of the buffer affect this compound's solubility?

Q3: In which organic solvents is this compound soluble?

A3: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol. This information is useful for preparing stock solutions.

Q4: Are there any general strategies to improve the solubility of this compound in my experiments?

A4: Yes, several techniques are commonly used to enhance the solubility of poorly soluble drugs like this compound. These include:

  • pH Adjustment: As mentioned, using an acidic buffer (pH below 6.43) is likely to improve solubility.

  • Co-solvents: The addition of a small amount of an organic co-solvent, such as DMSO or ethanol, to your aqueous buffer can increase solubility. However, the concentration of the co-solvent should be carefully controlled to avoid affecting your experimental system.

  • Use of Excipients: For formulation development, excipients like cyclodextrins have been shown to improve the solubility of other kinase inhibitors.[3][4][5]

Troubleshooting Guide for this compound Solubility Issues

Problem: I am observing precipitation when I try to dissolve this compound in my aqueous buffer.

This is a common issue for compounds with low aqueous solubility. Here is a step-by-step guide to troubleshoot this problem:

Step 1: Review Your Current Protocol

  • Buffer pH: Check the pH of your buffer. If it is neutral or alkaline, the low solubility of this compound is expected.

  • Concentration: Verify the target concentration of this compound. It may be exceeding its solubility limit in your current buffer system.

  • Dissolution Method: How are you dissolving the compound? Simply adding the solid to the buffer may not be effective.

Step 2: Optimize Your Dissolution Method

  • Prepare a Stock Solution: First, dissolve this compound in an appropriate organic solvent like DMSO to prepare a high-concentration stock solution.

  • Serial Dilution: Then, perform a serial dilution of the stock solution into your aqueous buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting your experiment.

Step 3: Adjust the pH of Your Aqueous Buffer

  • Based on this compound's basic pKa of 6.43, its solubility should increase in acidic conditions.[1]

  • Recommendation: Try preparing your solution in a buffer with a pH between 4 and 6.

Step 4: Consider Co-solvents

  • If pH adjustment is not sufficient or not compatible with your experimental setup, you can try adding a small amount of a co-solvent.

  • Procedure: When preparing your aqueous buffer, include a small percentage (e.g., 1-5%) of ethanol or another biocompatible organic solvent. Then, add your this compound stock solution.

Logical Troubleshooting Workflow

This compound Solubility Troubleshooting start Start: Solubility Issue Observed check_protocol Step 1: Review Protocol - Buffer pH - Target Concentration - Dissolution Method start->check_protocol is_ph_neutral_alkaline Is buffer pH neutral or alkaline? check_protocol->is_ph_neutral_alkaline adjust_ph Step 3: Adjust Buffer pH (Recommended: pH 4-6) is_ph_neutral_alkaline->adjust_ph Yes optimize_dissolution Step 2: Optimize Dissolution - Prepare DMSO stock - Dilute into buffer is_ph_neutral_alkaline->optimize_dissolution No re_evaluate_solubility1 Re-evaluate Solubility adjust_ph->re_evaluate_solubility1 is_solubility_ok1 Is solubility sufficient? re_evaluate_solubility1->is_solubility_ok1 is_solubility_ok1->optimize_dissolution No success Success: Solution Prepared is_solubility_ok1->success Yes re_evaluate_solubility2 Re-evaluate Solubility optimize_dissolution->re_evaluate_solubility2 is_solubility_ok2 Is solubility sufficient? re_evaluate_solubility2->is_solubility_ok2 consider_cosolvent Step 4: Consider Co-solvents (e.g., 1-5% Ethanol) is_solubility_ok2->consider_cosolvent No is_solubility_ok2->success Yes re_evaluate_solubility3 Re-evaluate Solubility consider_cosolvent->re_evaluate_solubility3 is_solubility_ok3 Is solubility sufficient? re_evaluate_solubility3->is_solubility_ok3 is_solubility_ok3->success Yes contact_support Further Assistance Needed: Consider thermodynamic solubility assay or formulation development is_solubility_ok3->contact_support No

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

The following table summarizes the available solubility and physicochemical data for this compound.

PropertyValueSource(s)
Aqueous Solubility
Water0.552 mg/mLDrugBank Online
Water3 mg/mLSelleck Chemicals
Organic Solvent Solubility
DMSO≥ 58 mg/mL (186.89 mM)MedChemExpress
DMSO62 mg/mL (199.77 mM)Selleck Chemicals
Ethanol6 mg/mL (19.33 mM)Selleck Chemicals
Physicochemical Properties
Molecular Weight310.35 g/mol Multiple sources
pKa (Strongest Basic)6.43DrugBank Online
pKa (Strongest Acidic)9.14DrugBank Online

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molar Mass = 310.35 g/mol ).

  • Weigh the calculated amount of this compound powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Determining the Thermodynamic Solubility of this compound in an Aqueous Buffer (Shake-Flask Method)

This protocol provides a general framework for determining the equilibrium solubility of this compound in a buffer of your choice.

Experimental Workflow for Solubility Determination

Solubility Determination Workflow start Start: Determine Solubility add_excess 1. Add excess this compound solid to the aqueous buffer start->add_excess incubate 2. Incubate with constant agitation (e.g., 24-48 hours at a controlled temperature) add_excess->incubate separate 3. Separate undissolved solid (Centrifugation or filtration) incubate->separate quantify 4. Quantify the concentration of This compound in the supernatant separate->quantify analyze 5. Analyze the data to determine the solubility quantify->analyze end End: Solubility Value Obtained analyze->end

Caption: Experimental workflow for determining thermodynamic solubility.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, citrate buffer at a specific pH)

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Appropriate glassware and consumables

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Place the container in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, check for the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by either centrifugation at a high speed or by filtering the solution through a 0.22 µm filter.

  • Carefully collect the clear supernatant.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • The determined concentration represents the thermodynamic solubility of this compound in that specific buffer at the tested temperature.

Signaling Pathway

This compound is a pan-Janus kinase (JAK) inhibitor. It exerts its effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[1]

JAK-STAT Signaling Pathway and the Mechanism of Action of this compound

JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Gene Gene Transcription (Inflammation) Dimer->Gene 6. Nuclear Translocation & Gene Activation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Delgocitinib Stability in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing delgocitinib in long-term experiments, maintaining the compound's stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound for extended experimental timelines.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during long-term experiments with this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of Potency or Activity Over Time - Improper storage of stock solutions. - Frequent freeze-thaw cycles of stock solutions. - Degradation in aqueous experimental media. - Exposure to light or extreme temperatures.- Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[1] - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] - Prepare fresh working solutions in media for each experiment. If long-term incubation is necessary, perform a stability study of this compound in your specific media. - Store solid compound and solutions protected from light.[2] Avoid exposure to excessive heat.[2]
Precipitation of this compound in Aqueous Solutions - Exceeding the solubility limit in the chosen solvent or experimental medium. - Change in pH or temperature of the solution.- Ensure the final concentration of this compound in the experimental medium does not exceed its solubility. This compound is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[3] - When diluting from a DMSO stock, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation. - Maintain consistent pH and temperature of your experimental setup.
Inconsistent Experimental Results - Variability in the age or handling of this compound stock solutions. - Inconsistent preparation of working solutions. - Potential interaction with other components in the experimental system.- Use a consistent batch of this compound and prepare fresh stock solutions from solid if variability is suspected. - Standardize the protocol for preparing working solutions, including the source and age of the solvent. - Evaluate potential interactions with other compounds or materials in your experimental setup.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound? A1: Solid this compound should be stored at -20°C for long-term stability of at least 4 years.[3]

  • Q2: How should I prepare and store this compound stock solutions? A2: Stock solutions can be prepared by dissolving solid this compound in an organic solvent such as DMSO or dimethylformamide.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

  • Q3: Is this compound sensitive to light or temperature fluctuations? A3: Yes, it is recommended to store this compound away from direct light and heat.[2] For shipping, stability testing has shown that the product can be shipped at room temperature for short periods (less than 2 weeks).[4]

Experimental Use

  • Q4: How can I ensure the stability of this compound in my cell culture medium during a multi-day experiment? A4: For multi-day experiments, it is advisable to replenish the media with freshly prepared this compound at regular intervals. The stability of this compound in aqueous media over extended periods at 37°C is not well-documented in publicly available literature. Therefore, for critical long-term experiments, it is recommended to conduct a preliminary stability study of this compound in your specific cell culture medium under your experimental conditions.

  • Q5: What solvents are suitable for dissolving this compound? A5: this compound is soluble in organic solvents such as DMSO and dimethylformamide, with a solubility of approximately 30 mg/mL.[3] It is also soluble in ethanol (6 mg/mL) and water (3 mg/mL).[5] When preparing stock solutions, it is recommended to use freshly opened DMSO as it can be hygroscopic, which may impact solubility.[1][6]

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Media

This protocol outlines a method to determine the stability of this compound in a specific aqueous medium over time at a given temperature (e.g., 37°C).

1. Materials:

  • This compound solid or a freshly prepared high-concentration stock solution in DMSO.
  • Experimental medium (e.g., cell culture medium).
  • HPLC-grade solvents for analysis.
  • Calibrated HPLC system with a suitable column (e.g., C18).

2. Procedure:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
  • Spike the experimental medium with the this compound stock solution to achieve the desired final concentration for your experiments. Prepare a sufficient volume for sampling at all time points.
  • Immediately after preparation (Time 0), take an aliquot of the this compound-containing medium and store it at -80°C for later analysis.
  • Incubate the remaining medium under your experimental conditions (e.g., 37°C, 5% CO2).
  • At predetermined time points (e.g., 24, 48, 72, 96 hours), collect aliquots of the incubated medium and store them at -80°C.
  • After collecting all samples, analyze the concentration of this compound in each aliquot using a validated HPLC method.
  • Compare the concentration of this compound at each time point to the Time 0 sample to determine the percentage of degradation over time.

Visualizations

This compound's Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound is a pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and TYK2.[1][7] This inhibition blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the signaling of numerous pro-inflammatory cytokines.[7][8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits JAK, blocking the inflammatory signaling cascade.

Experimental Workflow: Long-Term Stability Assessment

A systematic approach to evaluating the stability of this compound in your experimental setup is crucial for data integrity.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_media Prepare this compound in Experimental Media prep_stock->prep_media time_zero Sample at Time 0 prep_media->time_zero incubate Incubate under Experimental Conditions prep_media->incubate analyze Analyze Samples (e.g., HPLC) time_zero->analyze sample_points Sample at Time Points (t1, t2, ...tn) incubate->sample_points sample_points->analyze evaluate Evaluate Degradation vs. Time 0 analyze->evaluate end End evaluate->end

Caption: Workflow for assessing the stability of this compound in experimental media.

References

Technical Support Center: Delgocitinib Formulation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of delgocitinib in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture experiments can compromise your results. This guide provides a step-by-step approach to identify and resolve this issue.

Are you observing precipitation in your cell culture media after adding this compound?

G start Precipitation Observed in Cell Culture Media check_stock Is the this compound stock solution clear? start->check_stock prepare_stock Re-prepare stock solution. Ensure complete dissolution in 100% DMSO. Warm and vortex/sonicate if necessary. check_stock->prepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Direct dilution of small volume of high-concentration stock into media? check_dilution->direct_dilution Direct serial_dilution Serial dilution in media? check_dilution->serial_dilution Serial recommend_direct This is the recommended method. Proceed to check final DMSO concentration. direct_dilution->recommend_direct Yes recommend_serial Precipitation can occur during intermediate dilution steps. Consider direct dilution. direct_dilution->recommend_serial No serial_dilution->recommend_direct No serial_dilution->recommend_serial Yes check_dmso_conc What is the final DMSO concentration in the media? recommend_direct->check_dmso_conc dmso_high > 0.5% check_dmso_conc->dmso_high High dmso_low <= 0.5% check_dmso_conc->dmso_low Low reduce_dmso High DMSO concentration can cause precipitation. Prepare a more concentrated stock solution to reduce the volume added to the media. dmso_high->reduce_dmso check_media_cond Check for other causes: - Media temperature (pre-warm to 37°C) - Vigorous mixing during dilution - Media components (e.g., high serum concentration) dmso_low->check_media_cond

Caption: Troubleshooting flowchart for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound is highly soluble in DMSO.[1]

Q2: What are the known solubilities of this compound?

A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility data from various suppliers. Please note that solubility can have slight batch-to-batch variations.

SolventApproximate Solubility (mg/mL)Approximate Molar Solubility (mM)
DMSO30 - 62~96.7 - 199.77
Ethanol619.33
Water39.66

Q3: My this compound precipitated after diluting the DMSO stock solution in my cell culture medium. What is the likely cause?

A3: This is a common issue known as "solvent-shifting" or "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions like cell culture media compared to DMSO. When the DMSO stock is diluted, the this compound molecules are suddenly in a less favorable solvent environment, causing them to precipitate out of the solution. The final concentration of DMSO in the media is a critical factor.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid both precipitation and cellular toxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.5%.[2] Some sensitive cell lines may even require a lower concentration, such as 0.1%.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How can I prevent this compound from precipitating when preparing my working solution?

A5: The following practices can help prevent precipitation:

  • Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume to your cell culture medium to reach the desired final concentration, thus keeping the final DMSO percentage low.

  • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve the solubility.

  • Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid mixing and dispersion, preventing localized high concentrations of the compound that can trigger precipitation.

  • Avoid preparing intermediate dilutions of this compound in aqueous solutions. If serial dilutions are necessary, perform them in 100% DMSO before the final dilution into the cell culture medium.

Q6: Can I sonicate or heat the cell culture medium containing this compound to redissolve the precipitate?

A6: While gentle warming of the stock solution in DMSO can aid dissolution, it is generally not recommended to heat cell culture medium as it can degrade sensitive components like vitamins, amino acids, and serum proteins. Sonication of the final working solution may also have unintended effects on media components and cells. The best approach is to prevent precipitation from occurring in the first place.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 310.35 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 322.2 µL of 100% DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

  • Procedure:

    • Calculate the volume of stock solution needed. To prepare 1 mL of a 1 µM working solution, you will need 0.1 µL of the 10 mM stock solution.

    • For accurate pipetting, it is recommended to perform a serial dilution in DMSO if necessary, or to prepare a larger volume of the working solution. For example, to prepare 10 mL of a 1 µM working solution, you will need 1 µL of the 10 mM stock.

    • Dispense 10 mL of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add 1 µL of the 10 mM this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • The final DMSO concentration in this working solution will be 0.01%, which is well-tolerated by most cell lines.

    • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway

This compound is a pan-Janus kinase (JAK) inhibitor. It targets the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

minimizing potential delgocitinib off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of delgocitinib in experimental settings.

Understanding this compound's Mechanism of Action

This compound is a pan-Janus kinase (JAK) inhibitor, targeting the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines, growth factors, and hormones involved in inflammation and immunity.[1][2][3] By inhibiting these kinases, this compound blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of genes involved in inflammatory responses.[1]

Diagram: The JAK-STAT Signaling Pathway and this compound Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT (inactive) JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (active dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Gene Regulation

Caption: Overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data: this compound Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity of this compound against JAK family kinases. Understanding these values is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activity.

Table 1: In Vitro Enzymatic Inhibition of JAK Kinases by this compound

Target KinaseIC50 (nM)Ki (nM)Inhibition Mode
JAK12.82.1ATP-competitive
JAK22.61.7ATP-competitive
JAK3135.5ATP-competitive
TYK25814ATP-competitive
Data sourced from MedchemExpress.

Table 2: Cell-Based Inhibition of STAT Phosphorylation by this compound

Cytokine StimulusAssociated JAKsSTAT ProteinIC50 (nM)
IFN-αJAK1, TYK2STAT1/218
IL-6JAK1, JAK2, TYK2STAT333
IL-2JAK1, JAK3STAT540
IL-23JAK2, TYK2STAT384
GM-CSFJAK2STAT5304
Data sourced from MedchemExpress.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.

FAQs

Q1: What is the recommended concentration range for this compound in cell-based assays?

A1: The optimal concentration depends on the specific cell type and the JAK-STAT pathway being investigated. Based on the cellular IC50 values (Table 2), a starting concentration range of 10 nM to 500 nM is recommended. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system. For experiments aiming for pan-JAK inhibition, concentrations at the higher end of this range may be necessary to fully inhibit TYK2.

Q2: How can I confirm that the observed effect in my experiment is due to JAK inhibition?

A2: To confirm on-target activity, you should perform a rescue experiment. After treating with this compound, add a downstream activator of the pathway that bypasses the need for JAK signaling. If the effect of this compound is reversed, it suggests the initial observation was due to JAK inhibition. Additionally, using a structurally different JAK inhibitor as a positive control can help confirm that the observed phenotype is due to inhibition of the JAK pathway.

Troubleshooting Guide

Issue 1: Unexpected Cell Proliferation or Survival Effects

  • Scenario: You are using this compound to inhibit inflammation in a cancer cell line, but you observe an unexpected increase in cell proliferation at certain concentrations.

  • Potential Cause: While JAK-STAT signaling is often pro-proliferative, in some contexts, it can have a negative regulatory role. Off-target inhibition of other kinases involved in cell cycle control could also be a factor. Some studies have shown that the effects of JAK inhibitors on proliferation can be cell-type specific.

  • Troubleshooting Steps:

    • Verify On-Target Inhibition: Perform a Western blot to confirm that p-STAT levels are reduced at the concentration of this compound you are using.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) in the presence and absence of this compound.

    • Test in Different Cell Lines: Compare the effects of this compound in your cell line of interest with a non-cancerous cell line or a different cancer cell line to assess cell-type specificity.

    • Consider a More Selective Inhibitor: If available, use a more selective JAK inhibitor (e.g., a JAK1- or JAK2-specific inhibitor) to see if the proliferative effect is maintained. This can help to dissect which JAK family member might be involved.

Issue 2: Inconsistent Results Between Primary Cells and Cell Lines

  • Scenario: this compound effectively inhibits cytokine-induced inflammation in a transformed cell line, but the effect is much weaker or absent in primary cells.

  • Potential Cause: Primary cells often have more complex and robust signaling networks than immortalized cell lines. They may have redundant signaling pathways that can compensate for JAK inhibition. Additionally, drug efflux pumps can be more active in primary cells, reducing the intracellular concentration of this compound.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Measure p-STAT inhibition in the primary cells to ensure this compound is reaching its target.

    • Increase Concentration/Incubation Time: Perform a dose-response and time-course experiment in the primary cells to determine the optimal conditions for inhibition.

    • Investigate Redundant Pathways: Use literature searches or pathway analysis tools to identify alternative signaling pathways that might be active in your primary cells. Consider co-treatment with inhibitors of these redundant pathways.

    • Check for Drug Efflux: Use an inhibitor of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.

Issue 3: Paradoxical Increase in p-JAK Levels After Treatment

  • Scenario: After treating cells with this compound and then washing it out, you observe a rebound or paradoxical increase in JAK phosphorylation.

  • Potential Cause: Some ATP-competitive kinase inhibitors have been reported to cause a conformational change in the kinase that can lead to its stabilization and accumulation. Upon inhibitor washout, this accumulated pool of JAKs can become rapidly phosphorylated, leading to a transient hyperactivation of the pathway.

  • Troubleshooting Steps:

    • Staggered Washout Experiments: Perform experiments with different washout times to characterize the kinetics of this rebound effect.

    • Include a Protein Synthesis Inhibitor: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) during the this compound treatment and washout phases. If the rebound is diminished, it suggests that the accumulation of newly synthesized JAK protein is a contributing factor.

    • Use a Non-ATP Competitive Inhibitor (if available): Comparing the effects of this compound with a non-ATP competitive inhibitor could provide insights into whether the binding mode is contributing to this phenomenon.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.

Diagram: In Vitro Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions Incubate Incubate Kinase with This compound Reagents->Incubate Add_Sub_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Sub_ATP Incubate_React Incubate at 30°C Add_Sub_ATP->Incubate_React Stop_React Stop Reaction Incubate_React->Stop_React Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_React->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in kinase assay buffer.

    • Prepare solutions of the recombinant kinase, substrate (peptide or protein), and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the recombinant kinase to each well.

    • Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or TR-FRET).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol details how to assess the effect of this compound on cytokine-induced STAT phosphorylation in a cell-based model.

Diagram: Western Blot Workflow for p-STAT Analysis

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Treat_Delgo Pre-treat with this compound Starve_Cells->Treat_Delgo Stimulate_Cyto Stimulate with Cytokine Treat_Delgo->Stimulate_Cyto Lyse_Cells Lyse Cells & Quantify Protein Stimulate_Cyto->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Incubate_Ab Incubate with Primary (p-STAT, total STAT, loading control) and Secondary Antibodies Block->Incubate_Ab Detect_Signal Detect Signal (Chemiluminescence) Incubate_Ab->Detect_Signal

Caption: Workflow for analyzing STAT phosphorylation via Western blot after this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-16 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated STAT (p-STAT), total STAT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the p-STAT signal to the total STAT and loading control signals.

References

troubleshooting variability in delgocitinib experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of delgocitinib and to troubleshoot potential variability in research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3][4][5] It is considered a pan-JAK inhibitor, meaning it targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3][5][6] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[7] this compound competitively binds to the ATP-binding site of these kinases, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][8] This blockade disrupts the downstream signaling cascade, leading to reduced production of pro-inflammatory mediators.[6]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is supplied as a solid and has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 30 mg/mL.[9] It is also soluble in ethanol (around 6 mg/mL) and has some solubility in water (around 3 mg/mL).[3][5] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been used.[8]

For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least four years.[1][9] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q3: What are the known IC50 values for this compound?

This compound exhibits potent inhibition across the JAK family. The half-maximal inhibitory concentrations (IC50) have been determined in various enzymatic and cell-based assays. These values can vary depending on the specific experimental conditions.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from compound handling to the specifics of the assay system. This guide addresses common issues and provides potential solutions.

Issue 1: Higher than expected IC50 values or loss of potency.

  • Potential Cause 1: Compound Degradation. Although stable under recommended storage conditions, improper handling or prolonged storage at room temperature can lead to degradation.

    • Troubleshooting Tip: Always store this compound as recommended (-20°C for solid, -80°C for DMSO stocks).[1][9] Prepare fresh dilutions from a frozen stock for each experiment.

  • Potential Cause 2: Compound Precipitation. this compound has limited aqueous solubility.[3][6] Diluting a concentrated DMSO stock directly into aqueous assay buffer can cause the compound to precipitate, reducing its effective concentration.

    • Troubleshooting Tip: When preparing working solutions, perform serial dilutions. Avoid large dilution factors directly into aqueous media. Ensure the final DMSO concentration is consistent across all experimental conditions and is well-tolerated by the cells. A final DMSO concentration of <0.1% is generally recommended for most cell-based assays.

Issue 2: Inconsistent results between different experiments.

  • Potential Cause 1: Variability in Cell State. The activation state of the cells, cell density, and passage number can all influence the cellular response to JAK inhibition.

    • Troubleshooting Tip: Standardize your cell culture conditions. Use cells within a defined passage number range, ensure consistent seeding densities, and allow cells to acclimate before adding this compound. If studying cytokine-induced signaling, the timing and concentration of cytokine stimulation are critical.

  • Potential Cause 2: Vehicle Effects. The vehicle used to dissolve this compound (e.g., DMSO) can have biological effects on its own, especially at higher concentrations.

    • Troubleshooting Tip: Include a vehicle-only control in all experiments. The concentration of the vehicle should be identical across all wells, including the untreated control.

Issue 3: Off-target effects observed.

  • Potential Cause: Inhibition of other kinases. While this compound is selective for JAKs, at higher concentrations, it may inhibit other kinases. For example, its IC50 for Lymphocyte-specific protein tyrosine kinase (LCK) is 5,800 nM, which is significantly higher than for JAKs but could be relevant at high micromolar concentrations.[9]

    • Troubleshooting Tip: Use the lowest effective concentration of this compound possible. Correlate your findings with the known IC50 values for JAK inhibition. If you suspect off-target effects, consider using a structurally different JAK inhibitor as a control or employing genetic knockdown/knockout of the target JAKs to confirm the specificity of the observed phenotype.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)Ki (nM)Notes
Enzymatic Assays ATP-competitive inhibition
JAK12.82.1
JAK22.61.7
JAK3135.5
TYK25814
Cell-Based Assays
IL-2 induced STAT5 phosphorylation40-
IL-6 induced STAT3 phosphorylation33-
IL-23 induced STAT3 phosphorylation84-
GM-CSF induced STAT5 phosphorylation304-
IFN-α induced STAT1 phosphorylation18-
IL-2 induced T-cell proliferation8.9-
IL-31 induced STAT3 phosphorylation (A549 cells)25-

Data compiled from multiple sources.[2][3][8][9]

Experimental Protocols

1. Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes a general method to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a cell-based assay.

  • Cell Seeding: Plate cells (e.g., human T-cells, A549 cells) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the this compound solutions to the cells and pre-incubate for 30 minutes to 1 hour at 37°C.[2][8]

  • Cytokine Stimulation: Add the specific cytokine (e.g., IL-2, IL-6, IFN-α) to the wells to stimulate the JAK-STAT pathway. The concentration of the cytokine should be optimized to induce a robust and reproducible phosphorylation signal.

  • Cell Lysis and Analysis: After a short incubation period (typically 15-30 minutes), lyse the cells and analyze the levels of phosphorylated STAT proteins (pSTAT) and total STAT proteins using methods such as Western blotting, ELISA, or flow cytometry.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of pSTAT levels against the log concentration of this compound.

2. T-Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on T-cell proliferation.

  • T-Cell Activation: Isolate human T-cells and activate them using a mitogen such as phytohemagglutinin (PHA) for 3 days.[2][8]

  • Cell Plating and Compound Addition: Plate the activated T-cells in a 96-well plate. Add serial dilutions of this compound to the wells and pre-incubate for 30 minutes at 37°C.[2][8]

  • IL-2 Stimulation: Add recombinant human IL-2 to the wells to induce T-cell proliferation.[2][8]

  • Proliferation Measurement: Incubate the cells for 3 days.[2][8] Measure cell proliferation using a standard method such as [3H]-thymidine incorporation, BrdU incorporation, or a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of proliferation against the log concentration of this compound.

Visualizations

JAK_STAT_Pathway This compound's Mechanism of Action in the JAK-STAT Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 2. Activation JAK2 JAK2 JAK1->JAK2 Associated STAT STAT JAK1->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression 5. Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow General Workflow for In Vitro this compound Experiments cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Standardized Conditions) Cell_Plating 3. Cell Plating Cell_Culture->Cell_Plating Compound_Prep 2. This compound Dilution (Serial Dilution in DMSO) Pre-incubation 4. Pre-incubation with This compound or Vehicle Compound_Prep->Pre-incubation Cell_Plating->Pre-incubation Stimulation 5. Cytokine Stimulation Pre-incubation->Stimulation Incubation 6. Incubation Stimulation->Incubation Data_Collection 7. Data Collection (e.g., pSTAT levels, Proliferation) Incubation->Data_Collection Data_Analysis 8. Data Analysis (IC50 Calculation) Data_Collection->Data_Analysis Troubleshooting_Logic Troubleshooting this compound Experiment Variability Inconsistent_Results Inconsistent Results Check_Compound Check Compound Handling Inconsistent_Results->Check_Compound Check_Assay Check Assay Conditions Inconsistent_Results->Check_Assay Storage Improper Storage? Check_Compound->Storage Solubility Precipitation? Check_Compound->Solubility Fresh_Dilutions Using Fresh Dilutions? Check_Compound->Fresh_Dilutions Cell_Variability Cell State Variability? Check_Assay->Cell_Variability Vehicle_Control Proper Vehicle Control? Check_Assay->Vehicle_Control Concentration Concentration Too High? Check_Assay->Concentration Solution_Storage Solution: - Store at -20°C (solid) or -80°C (DMSO) - Aliquot stocks Storage->Solution_Storage Solution_Solubility Solution: - Perform serial dilutions - Maintain low final DMSO % Solubility->Solution_Solubility Solution_Fresh Solution: - Prepare fresh from stock for each experiment Fresh_Dilutions->Solution_Fresh Solution_Cells Solution: - Standardize passage number and density Cell_Variability->Solution_Cells Solution_Vehicle Solution: - Include vehicle-only control at same concentration Vehicle_Control->Solution_Vehicle Solution_Concentration Solution: - Titrate to lowest effective concentration Concentration->Solution_Concentration

References

Technical Support Center: The Impact of Genetic Polymorphisms on Delgocitinib Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with delgocitinib. This resource provides troubleshooting guidance and frequently asked questions regarding the potential influence of genetic polymorphisms on the bioactivity and clinical results of this compound.

Disclaimer: To date, there is a lack of specific published research directly investigating the impact of genetic polymorphisms on the pharmacokinetics, pharmacodynamics, and clinical outcomes of this compound. The information provided herein is based on the established mechanism of action of this compound as a pan-Janus kinase (JAK) inhibitor and data extrapolated from studies on other JAK inhibitors and the JAK-STAT signaling pathway. This content is intended to guide researchers in forming hypotheses and designing experiments to investigate sources of variability in this compound response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a pan-Janus kinase (JAK) inhibitor, meaning it inhibits the activity of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, which is essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] By inhibiting JAKs, this compound blocks the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the transcription of pro-inflammatory genes.[2][3]

Q2: What is a genetic polymorphism, and how could it theoretically affect this compound's bioactivity?

A genetic polymorphism is a common variation in the DNA sequence among individuals. These variations can occur in genes that code for proteins involved in a drug's mechanism of action, metabolism, or transport. Theoretically, a polymorphism in a gene within the JAK-STAT pathway could alter the structure or expression of the corresponding protein. This could, in turn, affect how this compound binds to its target (the JAK enzymes) or the efficiency of the signaling cascade it is designed to inhibit, potentially leading to altered drug efficacy or an increased risk of adverse events.

Q3: Are there known polymorphisms in the JAK-STAT pathway that could be relevant to this compound?

Yes, numerous single nucleotide polymorphisms (SNPs) have been identified in genes of the JAK-STAT pathway and have been associated with various immune-mediated diseases.[2][4][5] For instance, polymorphisms in STAT3 and STAT4 have been linked to an altered risk of developing non-Hodgkin lymphoma.[4][5] While these studies do not directly assess the impact on JAK inhibitor response, they demonstrate that genetic variation in this pathway is common and can have functional consequences. Research on other JAK inhibitors, such as tofacitinib, has begun to explore the role of pharmacogenomics, although findings are still preliminary.[6][7]

Q4: Has the FDA or EMA commented on the pharmacogenomics of this compound or other JAK inhibitors?

Regulatory submissions for some JAK inhibitors, such as ruxolitinib and tofacitinib, have included limited or no pharmacogenomic information, suggesting that at the time of approval, there was insufficient evidence to make specific recommendations based on genetics.[8][9] It is an area of ongoing research for many targeted therapies.

Troubleshooting Guides

This section addresses specific issues researchers might encounter during their experiments with this compound and suggests how genetic variability could be a contributing factor.

Issue 1: High Inter-Individual Variability in this compound Efficacy in Preclinical or Clinical Studies.

  • Question: We are observing a wide range of responses to this compound in our cell-based assays using different donor cells / in our clinical trial population. What could be the underlying cause?

  • Answer: While many factors can contribute to variable drug response (e.g., disease severity, concomitant medications, adherence), the genetic background of the cell donors or patients should be considered as a potential contributing factor. Polymorphisms in the genes encoding for the JAK kinases, STAT proteins, or other regulatory proteins in the pathway could lead to differences in this compound's bioactivity.

    • Recommended Action:

      • Literature Review: Conduct a thorough review of the literature for any newly published studies on the pharmacogenomics of this compound or other pan-JAK inhibitors.

      • Genotyping: If feasible, consider genotyping patient samples for known functional polymorphisms in key JAK-STAT pathway genes. This could be an exploratory endpoint in your study.

      • In Vitro Validation: For cell-based assays, using cell lines with known genetic backgrounds or engineered to express specific polymorphisms can help in assessing the direct impact of these variations on this compound's efficacy.

Issue 2: Unexpected Adverse Events or Lack of Efficacy in a Subset of the Study Population.

  • Question: A small number of participants in our study are experiencing unusual side effects or are completely non-responsive to this compound treatment. Could this be genetically determined?

  • Answer: It is plausible that genetic factors could contribute to both adverse drug reactions and a lack of therapeutic response. For instance, polymorphisms in genes responsible for drug metabolism (e.g., cytochrome P450 enzymes) could lead to altered drug concentrations, while polymorphisms in the target pathway could affect the drug's pharmacodynamics.

    • Recommended Action:

      • Pharmacokinetic Analysis: Assess this compound plasma concentrations in the affected individuals to rule out issues with drug absorption or metabolism.

      • Candidate Gene Sequencing: Consider targeted sequencing of genes in the JAK-STAT pathway and relevant drug metabolism genes for the affected individuals to identify any rare or known functional variants.

      • Functional Assays: If a specific polymorphism is identified, its functional impact on protein expression and activity, and subsequently on this compound's inhibitory capacity, can be evaluated using in vitro assays.

Data Presentation

As there is no specific quantitative data on this compound polymorphisms, the following table provides a hypothetical structure for how such data could be presented if it were available.

Table 1: Hypothetical Association of JAK-STAT Pathway Polymorphisms with this compound Clinical Response

GenePolymorphism (SNP)Allele Frequency (Example Population)Odds Ratio for Non-Response (95% CI)p-value
JAK1rsXXXXX0.15 (C)1.8 (1.2 - 2.7)0.005
JAK2rsYYYYY0.22 (A)1.5 (1.0 - 2.2)0.04
STAT3rsZZZZZ0.08 (G)2.1 (1.4 - 3.1)0.001

Experimental Protocols

Methodology 1: Genotyping of JAK-STAT Pathway Polymorphisms

A common method for identifying known single nucleotide polymorphisms (SNPs) is through TaqMan SNP Genotyping Assays.

  • DNA Extraction: Isolate genomic DNA from patient blood or saliva samples using a commercially available kit.

  • Assay Preparation: For each SNP of interest, prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (which includes primers and fluorescently labeled probes for each allele), and the extracted DNA.

  • PCR Amplification: Perform the polymerase chain reaction (PCR) on a real-time PCR instrument. The instrument will monitor the fluorescence generated as the probes bind to their target sequences during amplification.

  • Allelic Discrimination: After the PCR run, the software will generate an allelic discrimination plot, clustering the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.

Methodology 2: In Vitro Assessment of this compound IC50 in the Presence of a Polymorphism

This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound in cell lines expressing either the wild-type or a polymorphic variant of a JAK kinase.

  • Cell Line Engineering: Transfect a suitable host cell line (e.g., HEK293T) with expression vectors containing either the wild-type or the variant coding sequence of the JAK gene of interest.

  • Cell Culture: Culture the engineered cell lines under standard conditions.

  • This compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for a predetermined period.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/2).

  • STAT Phosphorylation Measurement: Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • IC50 Calculation: Plot the pSTAT levels against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line. A significant shift in the IC50 between the wild-type and variant cell lines would indicate an impact of the polymorphism on this compound's bioactivity.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Potential Impact of Polymorphisms cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Cytokine Binding JAK JAK Polymorphism? Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT Polymorphism? JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT STAT STAT->STAT_dimer 4. STAT Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) DNA->Gene_Expression 6. Gene Transcription This compound This compound This compound->JAK:j1 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound. Genetic polymorphisms in JAK or STAT proteins could potentially alter the efficacy of this compound.

Experimental_Workflow Workflow for Investigating Pharmacogenomic Effects on this compound Response start Start: Observe Variable This compound Response patient_samples Collect Patient Samples (Blood/Saliva/Tissue) start->patient_samples dna_extraction DNA Extraction patient_samples->dna_extraction genotyping Genotyping of Candidate JAK-STAT Pathway SNPs dna_extraction->genotyping association_analysis Statistical Analysis: Association between Genotype and Response genotyping->association_analysis significant_snp Significant SNP Identified? association_analysis->significant_snp functional_studies In Vitro Functional Studies: - Cell line with SNP - IC50 determination significant_snp->functional_studies Yes no_association No significant association found. Investigate other factors. significant_snp->no_association No conclusion Conclusion: Polymorphism affects This compound Bioactivity functional_studies->conclusion

Caption: A proposed experimental workflow to investigate the potential impact of genetic polymorphisms on this compound response.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of delgocitinib powder in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, spanning months to years, it is recommended to store this compound powder at -20°C.[1][2] The powder should be kept in a dry and dark environment.[2]

Q2: Are there any short-term storage options for this compound powder?

For short-term storage, from days to weeks, this compound powder can be stored at a temperature range of 0 - 4°C.[2] It is important to keep the product in a dry and dark place.[2]

Q3: How should I handle this compound powder safely in the lab?

This compound should be treated as a hazardous substance.[1] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[3] When handling the powder, always use personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and impervious clothing.[3] All handling should be performed in a well-ventilated area or under an appropriate exhaust ventilation system.[3]

Q4: What is the stability and shelf-life of this compound powder?

When stored at the recommended temperature of -20°C, this compound powder is stable for at least four years.[1]

Q5: In which solvents is this compound powder soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide, with a solubility of approximately 30 mg/mL.[1] It is described as being slightly soluble in aqueous solutions at a pH of 5.0.[4]

Troubleshooting Guide

Problem: The this compound powder is not dissolving properly.

  • Solution: Ensure you are using an appropriate solvent, such as DMSO or dimethyl formamide, where solubility is known to be high.[1] To aid dissolution, you can gently warm the solution and vortex it. When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]

Problem: I suspect my this compound has degraded.

  • Solution: Degradation can occur if the compound is not stored correctly. Verify that the powder has been consistently stored at -20°C and protected from light and moisture.[1][2] For stock solutions, it's best to aliquot them and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Problem: My experimental results are showing inconsistency.

  • Solution: Inconsistent results can stem from the stability of the this compound solution. Ensure that stock solutions are freshly prepared or have been stored correctly in aliquots to avoid degradation from multiple freeze-thaw cycles. Also, confirm the final concentration of this compound in your experiments.

Data Presentation

The following tables summarize key quantitative data for this compound powder.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TypeTemperatureDurationAdditional Conditions
Long-Term-20°CMonths to Years[2]Dry and dark[2]
Short-Term0 - 4°CDays to Weeks[2]Dry and dark[2]

Table 2: Solubility of this compound Powder

SolventSolubility
DMSO~30 mg/mL[1]
Dimethyl formamide~30 mg/mL[1]
Aqueous Solution (pH 5.0)Slightly soluble[4]

Table 3: Inhibitory Activity (IC₅₀) of this compound

TargetIC₅₀ (nM)
JAK12.8[1]
JAK22.6[1]
JAK313[1]
TYK258[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. For example, to make a 10 mM stock solution, add 322.2 µL of DMSO to 1 mg of this compound powder.

  • Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming can be used if necessary.

  • Storage: For long-term use, it is recommended to create single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK Inhibits STAT_Dimer->Gene_Expression Translocates to Nucleus and Initiates

Caption: this compound inhibits the JAK-STAT signaling pathway.

Delgocitinib_Workflow Start Start Storage Store this compound Powder at -20°C Start->Storage Preparation Prepare Stock Solution (e.g., in DMSO) Storage->Preparation Aliquot and Store at -20°C or -80°C Experiment Use in Experiment (e.g., Cell Culture) Preparation->Experiment Analysis Data Analysis Experiment->Analysis End End Analysis->End

Caption: Experimental workflow for using this compound powder.

References

Delgocitinib Cytotoxicity in Primary Human Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for assessing the cytotoxicity of delgocitinib in primary human cell cultures. This compound is a pan-Janus kinase (JAK) inhibitor that effectively blocks the signaling of pro-inflammatory cytokines by inhibiting the JAK-STAT pathway.[1] While it is known for its therapeutic effects in inflammatory skin conditions, understanding its potential cytotoxic effects on primary human cells is crucial for preclinical safety assessment.[2][3][4][5][6][7][8]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound is a small-molecule inhibitor that targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting these kinases, this compound disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates gene transcription related to inflammatory responses.[2]

Delgocitinib_Mechanism_of_Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT pSTAT (Active) STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK

Caption: this compound inhibits the JAK-STAT signaling pathway.

Quantitative Data Summary

A comprehensive search for in vitro studies detailing the direct cytotoxic effects (e.g., IC50 values for cell viability) of this compound on primary human cell cultures did not yield specific quantitative data. The available literature primarily focuses on its clinical efficacy and safety at therapeutic concentrations, where systemic absorption is minimal. Researchers are advised to perform dose-response studies to determine the cytotoxic concentrations for their specific primary cell type of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound on primary human cells?

A1: Based on available literature, specific cytotoxic concentrations (e.g., IC50 for viability) of this compound on primary human cell cultures have not been extensively reported. Clinical studies with topical application show minimal systemic exposure and a high safety profile, suggesting that cytotoxicity is not a primary concern at therapeutic doses.[9] However, for in vitro studies, it is essential to perform a dose-response curve to determine the concentration at which this compound may exert cytotoxic effects on your specific primary cell type.

Q2: Which primary human cell types are most relevant for assessing this compound cytotoxicity?

A2: Given this compound's application in dermatological conditions, primary human keratinocytes, dermal fibroblasts, and peripheral blood mononuclear cells (PBMCs), including lymphocytes, are highly relevant cell types for cytotoxicity assessment.

Q3: How can I be sure that the observed effect is cytotoxicity and not just inhibition of proliferation?

A3: It is crucial to use a combination of assays. A metabolic assay like MTT measures cell viability, which can be affected by both cytotoxicity and proliferation inhibition. To distinguish between these, it is recommended to also use an assay that directly measures cell death, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or an Annexin V/Propidium Iodide (PI) assay for apoptosis.

Troubleshooting Guides

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed Seed Primary Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolvent Measure Measure Absorbance (570 nm) AddSolvent->Measure Analyze Analyze Data (Calculate % Viability) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability using the MTT assay.

Issue Possible Cause Solution
High Background Absorbance Contamination of media or reagents with bacteria or yeast.Use fresh, sterile media and reagents. Always work in a sterile environment.[10]
Phenol red in the media can interfere with absorbance readings.Use phenol red-free media for the assay.
This compound may directly reduce MTT.Run a control with this compound in media without cells to check for direct reduction.
Low Absorbance Readings Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before the experiment.[10]
Incubation time with MTT is too short.Increase incubation time with MTT, checking for formazan crystal formation under a microscope.[10]
Incomplete solubilization of formazan crystals.Ensure complete mixing after adding the solubilization solution. You may need to incubate for a longer period or gently pipette to dissolve the crystals.
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Avoid edge effects by not using the outer wells of the plate or filling them with sterile PBS.
Pipetting errors.Use calibrated pipettes and be consistent with your technique.
LDH Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Experimental Workflow: LDH Assay

LDH_Workflow Start Start Seed Seed Primary Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Collect Collect Supernatant Incubate2->Collect Transfer Transfer to New Plate Collect->Transfer AddReagent Add LDH Reaction Mix Transfer->AddReagent Incubate3 Incubate (30 min) in the Dark AddReagent->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Measure Measure Absorbance (490 nm) AddStop->Measure Analyze Analyze Data (Calculate % Cytotoxicity) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Issue Possible Cause Solution
High Background LDH in Control Wells Serum in the culture medium contains LDH.Reduce the serum concentration in the medium during the treatment period or use serum-free medium if the cells can tolerate it.
Mechanical stress during handling caused cell lysis.Handle cells gently, especially during media changes and supernatant collection. Avoid vigorous pipetting.
Low Signal-to-Noise Ratio Low number of cells or low level of cytotoxicity.Optimize the cell number and the treatment duration. Include a positive control (e.g., cell lysis buffer) to ensure the assay is working.
LDH in the supernatant has degraded.Perform the assay immediately after collecting the supernatant. If storage is necessary, freeze at -80°C, but be aware that this may affect LDH activity.
Inconsistent Results Variable incubation times with the LDH reaction mixture.Ensure consistent timing for all wells. Protect the plate from light during this incubation.
Bubbles in the wells.Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate.[11]
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Logical Flow: Interpreting Annexin V/PI Results

Apoptosis_Interpretation Start Stained Cell Population AnnexinV_Negative Annexin V Negative Start->AnnexinV_Negative AnnexinV_Positive Annexin V Positive Start->AnnexinV_Positive PI_Negative1 PI Negative AnnexinV_Negative->PI_Negative1 PI_Positive1 PI Positive AnnexinV_Negative->PI_Positive1 PI_Negative2 PI Negative AnnexinV_Positive->PI_Negative2 PI_Positive2 PI Positive AnnexinV_Positive->PI_Positive2 Viable Viable Cells PI_Negative1->Viable Necrotic Necrotic Cells PI_Positive1->Necrotic EarlyApoptotic Early Apoptotic Cells PI_Negative2->EarlyApoptotic LateApoptotic Late Apoptotic/Necrotic Cells PI_Positive2->LateApoptotic

Caption: Interpretation of Annexin V/PI flow cytometry data.

Issue Possible Cause Solution
High Percentage of PI-Positive Cells in Control Harsh cell handling during harvesting (e.g., over-trypsinization).Use a gentle cell detachment method (e.g., Accutase or cell scraper). Handle cells gently throughout the staining procedure.[12]
Cells were not healthy at the start of the experiment.Use cells from a healthy, sub-confluent culture.
Weak or No Annexin V Staining in Positive Control Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of calcium.
Reagents are expired or were stored improperly.Use fresh reagents and store them according to the manufacturer's instructions.
High Background Staining Inadequate washing of cells.Wash cells thoroughly with PBS before resuspending in binding buffer.
Non-specific binding of Annexin V.Ensure you are using the recommended concentration of Annexin V. You may need to titrate the antibody.
Cell Clumps High cell density.Resuspend cells at the recommended concentration. Filter the cell suspension through a nylon mesh before analysis if clumping persists.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed primary human cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer 30 minutes before the end of the incubation).

  • Supernatant Collection: After incubation, gently centrifuge the plate (if suspension cells) and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment solution.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

References

Technical Support Center: Delgocitinib Dosage Refinement in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with delgocitinib in animal models. The focus is on refining dosage to minimize adverse effects while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects observed with this compound in animal models, and how do they relate to the route of administration?

A1: The adverse effect profile of this compound is highly dependent on the route of administration.

  • Systemic (Oral) Administration: Oral JAK inhibitors as a class have been associated with a higher risk of systemic adverse effects. These can include serious infections (bacterial, fungal, viral), viral reactivation (like herpes zoster), increases in lipid parameters, and in some studies of other oral JAK inhibitors, higher rates of major adverse cardiovascular events (MACE) and malignancies compared to TNF blockers.[1][2] While animal-specific data on all these effects for this compound is limited in the provided results, the risk of systemic immunosuppression is a key concern with oral JAK inhibitors.[3]

  • Topical (Dermal) Administration: Topical this compound is characterized by minimal systemic absorption, which significantly reduces the risk of systemic adverse effects.[3][4][5] In animal models, such as long-term dermal toxicity studies in minipigs, no adverse effects were observed even at exposures up to 20 times higher than those seen in humans.[3] Studies in mice have shown that topical this compound ointment (0.5%) does not cause skin atrophy or other changes commonly associated with topical corticosteroids, which are a standard therapy for inflammatory skin conditions.[6][7] The most common adverse events noted in clinical trials with topical this compound are mild, localized, application-site reactions.[4]

Q2: How can I refine the this compound dosage to reduce systemic exposure and associated risks in my animal studies?

A2: The most effective strategy to reduce systemic adverse effects is to use a topical formulation (cream or ointment) instead of systemic administration. The relative bioavailability of this compound cream is approximately 0.6% compared to oral administration, meaning systemic exposure is significantly lower.[3][5][8] This minimal exposure makes systemic pharmacological effects unlikely.[5]

For topical application, dose-ranging studies are still crucial. A phase IIb trial in humans for chronic hand eczema (CHE) tested concentrations of 1, 3, 8, and 20 mg/g.[9] A clear dose-response relationship for efficacy was established, with 8 and 20 mg/g concentrations showing significant effects over the vehicle.[9] Adverse events were mostly mild and unrelated to treatment, suggesting a good safety profile even at higher topical concentrations.[9] Therefore, refining the dose involves finding the lowest effective topical concentration to further minimize any potential local or systemic effects.

Q3: My animal model shows signs of skin atrophy after long-term treatment. Is this expected with this compound?

A3: No, skin atrophy is not a characteristic adverse effect of topical this compound. In a 14-day study on normal ICR mice, this compound ointment (0.5%) was compared with various topical corticosteroids (TCSs). While all TCSs caused decreased ear pinna thickness, epidermal thinning, and sebaceous gland atrophy, this compound did not cause any of these changes.[6][7] If you are observing skin atrophy, consider the following:

  • Vehicle Effects: Is the vehicle control also showing similar effects? The vehicle itself could be causing irritation or other skin changes.

  • Concomitant Treatments: Are other topical agents being used that could be responsible?

  • Underlying Model Characteristics: Could the observed changes be a feature of the disease model itself over the course of the experiment?

Q4: What are the key pharmacokinetic parameters to monitor when comparing different this compound dosages or formulations?

A4: The key pharmacokinetic (PK) parameters to assess systemic exposure are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • AUC (Area Under the Curve): The total drug exposure over a specific time period.

By comparing these parameters between different doses and administration routes (topical vs. oral), you can quantify the reduction in systemic exposure. For instance, in one study, the geometric mean Cmax for this compound cream was over 10-fold lower than for a 1.5 mg oral dose.[3][5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected systemic effects (e.g., changes in blood cell counts, weight loss) with topical application. 1. Compromised skin barrier in the animal model leading to higher than expected absorption. 2. Accidental oral ingestion by the animal (e.g., grooming). 3. Incorrect dose calculation or application.1. Quantify skin barrier integrity at baseline and throughout the study. 2. Use an Elizabethan collar or similar device to prevent grooming of the application site. 3. Re-verify all dosing calculations and application procedures. 4. Conduct PK analysis to confirm if systemic exposure is indeed elevated.
Lack of efficacy at a previously effective topical dose. 1. Incorrect formulation or instability of the active ingredient. 2. Insufficient application frequency or amount. 3. Progression or change in the disease model's phenotype.1. Verify the concentration and stability of this compound in your formulation. 2. Review and standardize the application protocol. Ensure the full intended dose is applied. 3. Re-evaluate the disease model's characteristics to ensure it is still appropriate. Consider a higher concentration based on dose-ranging study data.[9]
Local skin irritation at the application site. 1. Reaction to the vehicle/placebo components. 2. Reaction to the this compound molecule itself (less common).1. Run a vehicle-only control group to determine the source of irritation. 2. Test different vehicle formulations to find a more inert base. 3. Perform histopathology on skin biopsies to characterize the nature of the irritation.

Quantitative Data Summary

Table 1: Pharmacokinetic Comparison of Topical vs. Oral this compound

FormulationDoseGeometric Mean Cmax (ng/mL)Geometric Mean AUC (h*ng/mL)Relative Bioavailability
This compound Cream 20 mg/g (applied twice daily)0.46 - 0.502.5 - 3.7 (AUC₀₋₁₂)0.6%
This compound Oral 1.5 mg7.22--
This compound Oral 12 mg99.3--
Data sourced from clinical studies in humans, providing a reference for expected relative exposure in animal models.[3][5]

Table 2: Adverse Events in a 16-Week Phase IIb Dose-Ranging Trial of this compound Cream

Adverse EventVehicle (Placebo)This compound 1 mg/gThis compound 3 mg/gThis compound 8 mg/gThis compound 20 mg/g
Nasopharyngitis 40.0%17.3%29.4%23.1%20.8%
Eczema 16.0%11.5%5.9%7.7%5.8%
Headache 4.0%11.5%3.9%5.8%7.7%
This table highlights that the incidence of common adverse events was not dose-dependent and was often comparable to or lower than the vehicle group.[9]

Experimental Protocols

1. Protocol: Evaluation of Skin Atrophy in a Mouse Model

  • Animal Model: Normal ICR mice.

  • Groups:

    • This compound Ointment (e.g., 0.5%)

    • Vehicle Control (placebo ointment)

    • Positive Control (e.g., a potent topical corticosteroid)

    • Untreated Control

  • Methodology:

    • Apply the assigned treatment (e.g., 25 mg) to the ear pinna once daily for 14 consecutive days.[6][7]

    • Measure ear pinna thickness daily using a digital micrometer.

    • At day 14, euthanize the animals and collect the ear tissue for histopathological analysis.

    • Process tissues for H&E (hematoxylin and eosin) staining.

    • Evaluate slides under a microscope for epidermal thinning, sebaceous gland atrophy, and changes in subcutaneous adipocytes.[6][7]

2. Protocol: Pharmacokinetic Assessment of Topical this compound

  • Animal Model: Minipigs (a relevant model for dermal absorption studies).

  • Methodology:

    • Define a specific application area on the dorsal skin of the minipig.

    • Apply a known concentration of this compound cream (e.g., 20 mg/g) twice daily for a set period (e.g., 7 days).

    • Collect blood samples at predefined time points after the first application (Day 1) and after the last application (Day 7). Suggested time points: 0, 1, 2, 4, 6, 8, 12 hours post-application.

    • Process blood samples to isolate plasma.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate key PK parameters (Cmax, Tmax, AUC) using standard non-compartmental analysis software.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates (P) Cytokine Cytokine Cytokine->Receptor STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus This compound This compound This compound->JAK INHIBITS Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression initiates transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start: Define Research Question (e.g., Safety of new formulation) model_selection Select Animal Model (e.g., Mouse Atopic Dermatitis Model) start->model_selection group_assignment Randomize into Groups (Vehicle, this compound Doses) model_selection->group_assignment dosing Administer Treatment (e.g., Topical, Twice Daily, 4 Weeks) group_assignment->dosing monitoring In-Life Monitoring (Clinical Scores, Body Weight, Observations) dosing->monitoring endpoints Terminal Endpoints (Blood Collection for PK, Tissue for Histology) monitoring->endpoints analysis Data Analysis (Statistics, PK Modeling, Pathology Scoring) endpoints->analysis conclusion Conclusion & Dosage Refinement analysis->conclusion

Caption: Workflow for a preclinical this compound study.

Dosage_Logic start Start: Initial Dose Selection observe Observe for Adverse Effects (AEs) start->observe systemic_aes Systemic AEs Observed observe->systemic_aes Yes local_aes Local AEs Only observe->local_aes Mild no_aes No AEs Observed observe->no_aes None efficacy Is Efficacy Maintained? efficacy->start No (Re-evaluate) dose_ok Decision: Dose is Acceptable efficacy->dose_ok Yes switch_topical Action: Switch to Topical or Significantly Lower Systemic Dose systemic_aes->switch_topical lower_dose Action: Lower Topical Concentration local_aes->lower_dose no_aes->dose_ok lower_dose->efficacy increase_dose Consider Dose Increase if Efficacy is Sub-optimal dose_ok->increase_dose

Caption: Logic for refining this compound dosage in animal models.

References

Validation & Comparative

Comparative Efficacy of Delgocitinib and Ruxolitinib: A Data-Driven Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the efficacy of delgocitinib and ruxolitinib, two prominent Janus kinase (JAK) inhibitors used in the treatment of inflammatory skin conditions. The comparison is based on available clinical trial data for key indications such as Atopic Dermatitis and Alopecia Areata.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and ruxolitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial for signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary target.[2]

  • This compound is classified as a pan-JAK inhibitor, meaning it broadly targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] This broad-spectrum inhibition allows it to disrupt multiple cytokine pathways simultaneously.[2]

  • Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[5][6][7][8] This selectivity targets specific cytokine and growth factor signaling pathways implicated in myeloproliferation and inflammation.[5][8]

The inhibition of these enzymes prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][6][8][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound & Ruxolitinib Inhibitor->JAK Inhibition Gene Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene 6. Regulation

Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Comparative Efficacy in Atopic Dermatitis (AD)

Both drugs have been evaluated in topical formulations for the treatment of atopic dermatitis.

Table 1: Efficacy Data in Atopic Dermatitis

DrugTrialPatient PopulationPrimary EndpointEfficacy ResultsDosageCitation
Ruxolitinib Cream TRuE-AD3 (Phase 3)Children (≥2 to <12 years)Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8IGA-TS: 56.5% (1.5% cream) vs 10.8% (vehicle). EASI75: 67.2% (1.5% cream) vs 15.4% (vehicle).0.75% and 1.5% cream[10][11]
This compound Ointment Phase 2Pediatric (2 to 15 years)% change in modified Eczema Area and Severity Index (mEASI) score at 4 weeksmEASI Change: -61.8% (0.5% ointment) and -54.2% (0.25% ointment) vs -4.8% (vehicle).0.25% and 0.5% ointment[12]

Key Observations:

  • Ruxolitinib cream has demonstrated significant efficacy in a Phase 3 trial in children, with a high percentage of patients achieving treatment success and a 75% improvement in EASI scores.[10][11]

  • This compound ointment also showed significant improvement in mEASI scores compared to vehicle in a Phase 2 pediatric study.[12]

  • Direct comparison is challenging due to different trial phases, primary endpoints (IGA-TS vs. mEASI change), and patient age ranges.

Comparative Efficacy in Alopecia Areata (AA)

The efficacy of both drugs has been investigated for alopecia areata, an autoimmune disease causing hair loss.

Table 2: Efficacy Data in Alopecia Areata

DrugTrialPatient PopulationPrimary EndpointEfficacy ResultsDosageCitation
Oral Ruxolitinib Open-label pilot study12 patients with moderate-to-severe AAHair regrowth9 of 12 patients (75%) showed significant response, with an average hair regrowth of 92% at end of treatment.20 mg twice daily[13][14][15]
Ruxolitinib Cream (1.5%) Phase 2Patients with ≥25% hair lossImprovement in Severity of Alopecia Tool (SALT) scoreNo significant difference in hair regrowth based on 50% SALT score improvement between ruxolitinib and vehicle.1.5% cream[16]
This compound Ointment Phase 2a, vehicle-controlled31 patients with moderate-to-severe AAChange in SALT score from baseline to week 12Mean percent SALT improvement was not significant compared to vehicle (p=0.92). Ineffectiveness was potentially due to insufficient scalp penetration.30 mg/g ointment[17][18][19]

Key Observations:

  • Oral ruxolitinib showed remarkable efficacy in a small pilot study, inducing significant hair regrowth in a majority of patients with moderate-to-severe AA.[13][14][15]

  • Topical formulations of both ruxolitinib and this compound did not demonstrate significant efficacy in Phase 2 trials for moderate-to-severe alopecia areata.[16][17][19] Researchers suggest this may be due to challenges with drug penetration to the deep dermal layers of the scalp.[17][18][19]

Experimental Protocols & Workflows

The clinical trials cited follow a standardized workflow to ensure data integrity and patient safety.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., EASI, SALT score) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm (this compound or Ruxolitinib) Randomization->ArmA ArmB Control Arm (Vehicle) Randomization->ArmB Assessment Endpoint Assessment (e.g., Week 8, Week 12) ArmA->Assessment Safety Safety Monitoring (Adverse Events) ArmA->Safety ArmB->Assessment ArmB->Safety Analysis Statistical Analysis Assessment->Analysis

Caption: A generalized workflow for a randomized, vehicle-controlled clinical trial.

Protocol Summary: Ruxolitinib Cream for Atopic Dermatitis (TRuE-AD3)

  • Study Design: A pivotal Phase 3, randomized, double-blind, vehicle-controlled study.[11]

  • Participants: Enrolled over 300 children (age ≥2 to <12 years) diagnosed with AD for at least 3 months who were candidates for topical therapy.

  • Intervention: Patients were randomized to receive either ruxolitinib cream (0.75% or 1.5%) or a vehicle control (non-medicated cream) applied twice daily.[11]

  • Primary Endpoint: The primary efficacy measure was the Investigator's Global Assessment Treatment Success (IGA-TS), defined as an IGA score of 0 (clear) or 1 (almost clear) with at least a two-point improvement from baseline at Week 8.[11]

Protocol Summary: this compound Ointment for Alopecia Areata (Phase 2a)

  • Study Design: A double-blind, randomized, vehicle-controlled clinical trial.[17][19]

  • Participants: 31 patients with moderate-to-severe alopecia areata were randomized in a 2:1 ratio.[17][19]

  • Intervention: Patients received either this compound ointment (30 mg/g) or the ointment vehicle for 12 weeks.[17][19]

  • Primary Endpoint: The primary outcome was the change in the Severity of Alopecia Tool (SALT) score from baseline to week 12.[17][19]

Conclusion

Both this compound and ruxolitinib are potent JAK inhibitors with demonstrated efficacy in inflammatory skin diseases.

  • In Atopic Dermatitis , topical formulations of both drugs have shown significant improvements over vehicle controls in clinical trials.[10][12] Ruxolitinib cream has robust Phase 3 data supporting its use in children.[11]

  • In Alopecia Areata , oral ruxolitinib has shown promising results in early trials, while topical formulations of both ruxolitinib and this compound have not proven effective for moderate-to-severe cases, potentially due to formulation and delivery challenges.[13][16][17]

The primary difference in their mechanism lies in their selectivity; ruxolitinib targets JAK1/2, while this compound is a pan-JAK inhibitor.[1][6] This distinction may influence their efficacy and safety profiles across different diseases. It is crucial to note that the absence of head-to-head comparative trials means these findings are based on indirect comparisons of separate studies. Future research, including direct comparative trials and long-term safety studies, will be essential to fully delineate the relative therapeutic positioning of these two agents.

References

A Comparative Safety Analysis: Topical Delgocitinib vs. Systemic JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of topical delgocitinib and systemic Janus kinase (JAK) inhibitors. By examining clinical trial data and mechanistic differences, this document aims to illuminate the distinct risk-benefit considerations for these two classes of immunomodulatory agents.

The advent of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of various inflammatory and autoimmune diseases. While systemic JAK inhibitors have demonstrated considerable efficacy, their use is associated with a range of potential side effects, leading to boxed warnings from regulatory agencies.[1][2] Topical formulations, such as this compound, have been developed to minimize systemic exposure and thereby mitigate the risks associated with systemic JAK inhibition.[3][4] This guide delves into a comparative safety analysis of topical this compound and systemic JAK inhibitors, supported by experimental data from clinical trials.

Mechanistic Differences: Localized vs. Systemic Inhibition

The fundamental difference in the safety profiles of topical this compound and systemic JAK inhibitors stems from their mode of administration and subsequent distribution throughout the body. This compound is a pan-JAK inhibitor, meaning it targets JAK1, JAK2, JAK3, and TYK2. When applied topically, its action is primarily localized to the skin, with minimal systemic absorption.[5] This targeted approach aims to disrupt the local inflammatory cascade in the skin without significantly impacting systemic immune function.

In contrast, systemic JAK inhibitors, administered orally, are absorbed into the bloodstream and distributed throughout the body.[2] This widespread distribution, while effective for treating systemic inflammation, also leads to the inhibition of JAK pathways in various organs and tissues, contributing to a broader range of potential adverse effects.[6]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. Both topical this compound and systemic JAK inhibitors exert their therapeutic effects by interrupting this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Cytokine_Receptor:r1 Binds JAK JAK Cytokine_Receptor:r3->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates JAK_Inhibitor JAK Inhibitor (this compound, Systemic JAKi) JAK_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Safety Data from Clinical Trials

The following table summarizes adverse event data from clinical trials of topical this compound and various systemic JAK inhibitors. It is important to note that direct head-to-head comparative trials are limited, and the patient populations and study designs may vary.

Adverse Event CategoryTopical this compound (Pooled Data)Systemic JAK Inhibitors (Representative Data)
Application Site Reactions
Pain, Paresthesia, Pruritus, ErythemaCommonly ReportedNot Applicable
Infections
NasopharyngitisMost Common AEFrequently Reported
Upper Respiratory Tract InfectionsComparable to placeboFrequently Reported
Serious InfectionsRareIncreased Risk
Herpes Zoster (Shingles)ReportedIncreased Risk
Cardiovascular Events
Major Adverse Cardiovascular Events (MACE)Not reported in topical trialsIncreased Risk (Boxed Warning)[1]
Thrombosis (Blood Clots)Not reported in topical trialsIncreased Risk (Boxed Warning)[1]
Malignancies
Non-Melanoma Skin CancerReportedIncreased Risk
Other MalignanciesNot reported in topical trialsIncreased Risk (Boxed Warning)[1]
Laboratory Abnormalities
Leukopenia/NeutropeniaReportedReported
Increased Lipid LevelsNot a significant concern with topical useReported
Increased Liver EnzymesNot a significant concern with topical useReported

This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed incidence rates, please refer to the specific clinical trial publications.

Key Safety Findings

Topical this compound

Clinical trials of topical this compound have consistently demonstrated a favorable safety profile, primarily characterized by localized application site reactions.[3] The systemic absorption of this compound cream is minimal, with a relative bioavailability of approximately 0.6% compared to oral administration.[5] This low systemic exposure is a key factor in its safety profile, as it is unlikely to lead to meaningful systemic JAK inhibition.

Long-term studies of up to 52 weeks have not revealed new safety concerns, with most adverse events being mild and unrelated to the study drug.[7] Importantly, skin atrophy, a common side effect of topical corticosteroids, has not been observed with this compound ointment.[7]

Systemic JAK Inhibitors

Systemic JAK inhibitors have a more complex safety profile due to their widespread effects on the immune system. A significant concern is the increased risk of serious infections, including bacterial, fungal, and viral infections.[6] Reactivation of latent infections, such as tuberculosis and herpes zoster, is also a known risk.

Furthermore, post-marketing safety studies of some systemic JAK inhibitors have identified an increased risk of major adverse cardiovascular events (MACE), thrombosis (including deep vein thrombosis and pulmonary embolism), and malignancies.[1][6] These findings have led to the issuance of boxed warnings by regulatory agencies like the FDA, advising caution in patients with pre-existing risk factors.[1][2] Regular laboratory monitoring of blood counts, lipid levels, and liver function is a standard part of the safety protocol for patients on systemic JAK inhibitors.[8]

Experimental Protocols: An Overview

While detailed, step-by-step protocols for large-scale clinical trials are often proprietary, the general methodologies can be summarized from published literature and clinical trial registries.

Pharmacokinetic and Safety Study of Topical this compound (e.g., NCT05486117)
  • Study Design: Open-label, single-arm study.[9][10]

  • Participants: Adults with moderate to severe chronic hand eczema.[9][10]

  • Intervention: Application of this compound cream (e.g., 20 mg/g) twice daily for a specified period (e.g., 1 week).[9][10]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after the first and last applications to measure plasma concentrations of this compound.[5]

  • Safety Monitoring: Assessment of adverse events through patient reporting, physical examinations, and monitoring of vital signs and clinical laboratory parameters.[10]

Safety and Efficacy Trials for Systemic JAK Inhibitors (General Protocol)
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled trials.

  • Participants: Patients with specific inflammatory conditions (e.g., rheumatoid arthritis, atopic dermatitis) meeting defined inclusion and exclusion criteria.

  • Intervention: Oral administration of the JAK inhibitor at one or more dose levels, compared with a placebo or an active comparator drug.

  • Safety Monitoring: Comprehensive monitoring for adverse events, including infections, cardiovascular events, and malignancies. Regular laboratory tests are conducted to monitor hematological parameters, lipid profiles, and liver function.[8] Patients are often followed for extended periods in long-term extension studies to assess long-term safety.

Experimental_Workflow cluster_topical Topical this compound Study Workflow cluster_systemic Systemic JAK Inhibitor Study Workflow T_Screening Patient Screening (Moderate-to-Severe CHE) T_Enrollment Enrollment & Baseline Assessment T_Screening->T_Enrollment T_Treatment Twice-Daily Topical Application T_Enrollment->T_Treatment T_PK_Sampling Pharmacokinetic Blood Sampling T_Treatment->T_PK_Sampling T_Safety_Monitoring Adverse Event Monitoring (Primarily Local) T_Treatment->T_Safety_Monitoring T_Follow_Up End of Treatment & Follow-Up T_Safety_Monitoring->T_Follow_Up S_Screening Patient Screening (Specific Inflammatory Disease) S_Enrollment Enrollment & Baseline Assessment S_Screening->S_Enrollment S_Randomization Randomization (Drug vs. Placebo/Comparator) S_Enrollment->S_Randomization S_Treatment Daily Oral Administration S_Randomization->S_Treatment S_Safety_Monitoring Comprehensive AE Monitoring (Systemic Effects) S_Treatment->S_Safety_Monitoring S_Lab_Monitoring Regular Laboratory Monitoring S_Treatment->S_Lab_Monitoring S_Follow_Up Long-Term Extension & Follow-Up S_Safety_Monitoring->S_Follow_Up

Caption: A simplified workflow for clinical trials of topical and systemic JAK inhibitors.

Conclusion

The safety profiles of topical this compound and systemic JAK inhibitors are distinctly different, primarily due to the route of administration and the resulting systemic exposure. Topical this compound offers a localized treatment approach with a favorable safety profile, characterized mainly by application site reactions and minimal systemic side effects. This makes it a potentially safer alternative for patients with localized inflammatory skin conditions.

Systemic JAK inhibitors, while highly effective for a range of inflammatory diseases, carry a greater risk of systemic adverse events, including serious infections, cardiovascular events, and malignancies, as highlighted by their boxed warnings.[1] The choice between a topical and a systemic JAK inhibitor will depend on the nature and severity of the disease, the patient's overall health and risk factors, and a thorough discussion of the potential benefits and risks with a healthcare professional. Further long-term, real-world data will continue to refine our understanding of the safety of both classes of these important therapeutic agents.

References

A Head-to-Head In Vivo Comparison: Delgocitinib vs. Topical Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of preclinical data comparing the novel pan-Janus kinase (JAK) inhibitor, delgocitinib, with traditional topical corticosteroids (TCS).

This guide synthesizes available in vivo experimental data to compare the performance of this compound and topical corticosteroids, focusing on key parameters of safety and efficacy in preclinical models. This compound, a pan-JAK inhibitor, and corticosteroids represent two distinct mechanistic approaches to treating inflammatory skin conditions. Understanding their differential effects in non-clinical models is crucial for informing clinical research and drug development strategies.

Mechanism of Action: A Tale of Two Pathways

This compound and topical corticosteroids modulate the inflammatory response through fundamentally different intracellular signaling pathways.

This compound acts by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] This blockade disrupts the JAK-STAT signaling cascade, a critical pathway for numerous pro-inflammatory cytokines implicated in atopic dermatitis, such as IL-4, IL-13, and IL-31.[1] By preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), this compound effectively reduces the transcription of genes involved in the immune response and inflammation.[1]

Delgocitinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Gene Gene Transcription pSTAT->Gene 5. Translocation This compound This compound This compound->JAK Inhibits Inflammation Inflammation Gene->Inflammation 6. Expression of Inflammatory Genes Cytokine Pro-inflammatory Cytokine Cytokine->Receptor 1. Binding

Caption: this compound inhibits the JAK-STAT signaling pathway.

Topical Corticosteroids (TCS) , conversely, exert their effects by binding to cytoplasmic glucocorticoid receptors (GR).[2] Upon binding, the steroid-receptor complex translocates to the nucleus.[2] Here, it directly binds to glucocorticoid response elements on DNA, leading to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1) and the repression of pro-inflammatory transcription factors like NF-κB.[2] This results in a broad suppression of inflammatory mediators, including cytokines, chemokines, and prostaglandins.

Corticosteroid_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) TCS_GR TCS-GR Complex DNA DNA (GRE) TCS_GR->DNA 2. Translocation & Binding NFkB NF-κB TCS_GR->NFkB 3b. Represses Anti_Inflammatory Anti-inflammatory Proteins DNA->Anti_Inflammatory 3a. Upregulates Transcription Pro_Inflammatory Pro-inflammatory Cytokines NFkB->Pro_Inflammatory Inhibits Transcription TCS Topical Corticosteroid TCS->GR 1. Binding

Caption: Topical corticosteroids act via the glucocorticoid receptor.

Head-to-Head In Vivo Safety Profile: Skin Atrophy

A key safety concern with the long-term use of topical corticosteroids is skin atrophy. A direct comparative study was conducted on normal mouse skin to evaluate this specific adverse effect.

Experimental Protocol: Skin Atrophy Assessment in Normal Mice
  • Animal Model: 7-week-old male ICR mice.

  • Treatment Groups:

    • This compound ointment 0.5%

    • Prednisolone valerate acetate (PVA) ointment 0.3% (Medium potency TCS)

    • Betamethasone valerate (BV) ointment 0.12% (Strong potency TCS)

    • Difluprednate (DF) ointment 0.05% (Very strong potency TCS)

    • This compound ointment placebo (Vehicle)

    • Nontreated control

  • Methodology: The assigned ointment was applied dermally to the ear pinna once daily for 14 consecutive days.

  • Primary Endpoint: Ear pinna thickness was measured on days 1, 4, 8, 11, and 15.

  • Secondary Endpoints: Histopathological examination of the ear skin and immunohistochemical analysis of epidermal tight junction proteins (claudin-1 and -4) were performed at the end of the study.

This workflow is based on the methodology described by Anagawa-Nakamura et al. (2020).[3]

Experimental_Workflow_Atrophy cluster_setup Study Setup cluster_treatment Treatment Phase cluster_measurement Data Collection A1 Select Male ICR Mice (7 weeks old) A2 Group Allocation (this compound, TCS potencies, Vehicle) A1->A2 B1 Daily Topical Application to Ear Pinna (14 days) A2->B1 C1 Measure Ear Thickness (Days 1, 4, 8, 11, 15) B1->C1 C2 Terminal Endpoint (Day 15): Histopathology & Immunohistochemistry B1->C2

Caption: Workflow for the in vivo skin atrophy assessment.
Results: Impact on Skin Thickness

The study revealed stark differences between this compound and all tested topical corticosteroids. While this compound showed no significant effect on ear pinna thickness compared to the vehicle control, all TCS groups induced a significant and progressive decrease in thickness, indicative of skin atrophy.[3]

Treatment GroupPotencyDay 1Day 4Day 8Day 11Day 15
This compound Ointment 0.5% N/A~0%~0%~0%~0%~0%
PVA Ointment 0.3% Medium~0%↓↓↓↓↓↓↓
BV Ointment 0.12% Strong~0%↓↓↓↓↓↓↓↓↓↓↓↓↓↓
DF Ointment 0.05% Very Strong~0%↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓↓
Table 1: Summary of percentage change in ear pinna thickness over 14 days of treatment. Arrows denote a qualitative decrease, with more arrows indicating a greater reduction. Data synthesized from Anagawa-Nakamura et al. (2020).[3]

Histopathological analysis confirmed these findings, showing epidermal thinning, sebaceous gland atrophy, and a decrease in subcutaneous adipocytes in all TCS-treated groups, none of which were observed in the this compound group.[3] Furthermore, TCS treatment decreased the staining intensity of the epidermal barrier proteins claudin-1 and -4, an effect not seen with this compound.[4]

In Vivo Efficacy Profile: Dermatitis Models

While the previous study focused on safety in normal skin, evaluating efficacy requires a disease model. A study by Tanimoto et al. (2017) investigated the efficacy of this compound (then named JTE-052) in a hapten-induced chronic dermatitis model in rats, which mimics aspects of atopic dermatitis.

Experimental Protocol: Efficacy in a Chronic Dermatitis Model
  • Animal Model: Male WTC/Slc rats.

  • Disease Induction: Rats were sensitized with 2,4,6-trinitro-1-chlorobenzene (TNCB). Subsequently, TNCB was repeatedly applied to the ear to induce chronic dermatitis.

  • Treatment Groups:

    • JTE-052 (this compound) ointment (0.3%, 1%)

    • Tacrolimus ointment 0.1%

    • Betamethasone 17-valerate (BV) ointment 0.12%

    • Vehicle

  • Methodology: Ointments were applied topically to the ear once daily for 28 days, starting after the induction of chronic dermatitis.

  • Primary Endpoint: Ear thickness was measured to assess the inhibition of inflammation-induced swelling.

This workflow is based on the methodology described by Tanimoto et al. (2017).[5]

Results: Anti-Inflammatory Efficacy

In the chronic dermatitis model, topical application of this compound ointment demonstrated a potent, dose-dependent anti-inflammatory effect, significantly reducing ear swelling. The study highlighted that the efficacy of this compound was more pronounced than that of topical tacrolimus.[5] While a direct statistical comparison with betamethasone was not the focus of the publication, the data presented allows for an indirect assessment of their relative activities in this model.

Treatment GroupConcentrationInhibition of Ear Swelling (%)
JTE-052 (this compound) 0.3%Significant Inhibition
JTE-052 (this compound) 1%Strong Inhibition
Betamethasone valerate 0.12%Strong Inhibition
Tacrolimus 0.1%Moderate Inhibition
Table 2: Qualitative summary of efficacy in a rat chronic dermatitis model. Data synthesized from Tanimoto et al. (2017).[5]

Importantly, the same study confirmed the safety findings from the Anagawa-Nakamura paper, noting that this compound ointment did not cause the thinning of normal skin that is characteristically associated with topical corticosteroids.[5]

Summary and Conclusion

The available in vivo data provides a clear differentiation between this compound and topical corticosteroids.

  • On Safety: this compound demonstrates a superior safety profile with respect to skin atrophy. Head-to-head preclinical studies show that, unlike TCS of varying potencies, this compound does not induce epidermal thinning or negatively impact key skin barrier proteins in normal skin after repeated application.[3][4][5]

  • On Efficacy: In rodent models of atopic dermatitis, this compound exhibits potent anti-inflammatory effects, effectively reducing skin inflammation.[5] Its efficacy is comparable to that of a strong potency corticosteroid in reducing inflammation in these models.

This preclinical evidence suggests that this compound offers a promising therapeutic profile, potentially matching the anti-inflammatory efficacy of potent topical corticosteroids without the associated risk of skin atrophy. These findings support this compound as a valuable alternative for the long-term management of inflammatory skin diseases, particularly in sensitive areas or in patient populations where the side effects of corticosteroids are a concern. Further clinical head-to-head studies are warranted to confirm these preclinical observations in patients.

References

Delgocitinib Shows Promise in Chronic Hand Eczema, Outperforming a Standard Systemic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

New data from a series of clinical trials highlights the efficacy of the topical pan-Janus kinase (JAK) inhibitor, delgocitinib, in treating moderate-to-severe chronic hand eczema (CHE), a condition known for its significant impact on quality of life and occupational disability. Notably, in a head-to-head comparison, this compound demonstrated superiority over the oral retinoid alitretinoin, an established systemic treatment for severe CHE. These findings position this compound as a potentially valuable therapeutic option for patients who have had an inadequate response to topical corticosteroids.

Chronic hand eczema is a persistent inflammatory skin disease characterized by redness, scaling, vesicles, and fissures on the hands, often accompanied by itching and pain.[1] The current standard of care typically begins with potent topical corticosteroids, followed by topical calcineurin inhibitors.[2] For severe, refractory cases, systemic treatments like alitretinoin or immunosuppressants may be prescribed.[2] this compound, by inhibiting the JAK-STAT signaling pathway, modulates the activity of various cytokines implicated in the pathogenesis of CHE.[3][4]

Comparative Efficacy of this compound

Recent clinical trials have provided robust data on the efficacy of this compound cream in adults with moderate-to-severe CHE. The DELTA 1 and DELTA 2 phase 3 trials demonstrated that a significantly greater proportion of patients treated with this compound achieved treatment success compared to a vehicle cream.[1][5] Furthermore, the DELTA FORCE trial directly compared topical this compound with oral alitretinoin in patients with severe CHE.[6]

Key Efficacy Endpoints: A Comparative Overview
TreatmentTrialPrimary EndpointResultCitation
This compound 20 mg/g cream DELTA 1IGA-CHE success at Week 1620% vs 10% for vehicle (p≤0.0055)[1][5]
This compound 20 mg/g cream DELTA 2IGA-CHE success at Week 1629% vs 7% for vehicle (p≤0.0055)[1][5]
This compound 20 mg/g cream DELTA FORCEChange in HECSI score from baseline to Week 12Superior to alitretinoin[6]
Alitretinoin (10 mg and 30 mg) BACHPGA of "clear" or "almost clear" at 12-24 weeks28% (10mg) and 48% (30mg) vs 17% for placebo[7]
Dupilumab LIBERTY-AD-HAFTIGA hand and foot score of 0 or 1 at Week 1640.3% vs 16.7% for placebo[8][9]

IGA-CHE: Investigator's Global Assessment for Chronic Hand Eczema; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment.

Experimental Protocols

DELTA 1 and DELTA 2 Trials

These were multicenter, randomized, double-blind, vehicle-controlled, parallel-group phase 3 trials.[1][5] Adult patients with moderate-to-severe CHE were randomized in a 2:1 ratio to receive either this compound cream 20 mg/g or a vehicle cream twice daily for 16 weeks.[1] The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a 2-step improvement from baseline at week 16.[5]

DELTA FORCE Trial

This was a 24-week, randomized, assessor-blinded, active-controlled, parallel-group, phase 3 trial comparing the efficacy and safety of this compound cream with oral alitretinoin capsules in adults with severe CHE.[6][10] Patients were randomized to receive either this compound cream 20 mg/g twice daily or alitretinoin 30 mg once daily.[11] The primary endpoint was the change in Hand Eczema Severity Index (HECSI) score from baseline to week 12.[6]

BACH Trial

The Benefit of Alitretinoin in Chronic Hand Eczema (BACH) study was a large, randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[12][13] It enrolled adults with severe CHE refractory to potent topical corticosteroids.[12] Patients received alitretinoin 10 mg, 30 mg, or placebo once daily for up to 24 weeks.[13] The primary endpoint was the proportion of patients achieving a Physician's Global Assessment (PGA) rating of "clear" or "almost clear" hands at the end of treatment.[12]

LIBERTY-AD-HAFT Trial

This was a phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of dupilumab in adult and adolescent patients with moderate-to-severe atopic hand and foot dermatitis.[8][9] Patients were randomized to receive dupilumab or placebo.[9] The primary endpoint was the proportion of patients with an Investigator Global Assessment (IGA) score for hand and foot of 0 or 1 at week 16.[8]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway in Chronic Hand Eczema

Chronic hand eczema involves a complex interplay of various immune cells and cytokines.[14] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines that drive the inflammation in CHE, including those involved in Th1, Th2, and Th17 responses.[3][15] this compound, as a pan-JAK inhibitor, blocks the activity of JAK1, JAK2, JAK3, and TYK2, thereby interrupting these inflammatory signals.[4]

CHE_JAK_STAT_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor binds JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs activates STATs STATs JAKs->STATs phosphorylates pSTATs Phosphorylated STATs STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus translocates to GeneTranscription Gene Transcription of Inflammatory Mediators Nucleus->GeneTranscription initiates Inflammation Inflammation in CHE GeneTranscription->Inflammation This compound This compound This compound->JAKs inhibits

Caption: The JAK-STAT signaling pathway in Chronic Hand Eczema and the inhibitory action of this compound.

Clinical Trial Workflow: DELTA FORCE

The DELTA FORCE trial followed a structured workflow to compare this compound and alitretinoin.

DELTA_FORCE_Workflow Start Patient Screening (Severe CHE) Randomization Randomization (1:1) Start->Randomization DelgocitinibArm This compound Cream 20 mg/g (Twice Daily) Randomization->DelgocitinibArm AlitretinoinArm Alitretinoin 30 mg (Once Daily) Randomization->AlitretinoinArm Week12 Primary Endpoint Assessment (Week 12) DelgocitinibArm->Week12 AlitretinoinArm->Week12 Endpoint Final Analysis (Efficacy and Safety) Week12->Endpoint

Caption: Simplified experimental workflow of the DELTA FORCE clinical trial.

Efficacy of Other Chronic Hand Eczema Treatments

Topical Corticosteroids

Topical corticosteroids are a cornerstone of CHE treatment.[16] Their efficacy varies depending on the potency of the steroid and the severity of the eczema. Studies have shown that potent topical corticosteroids can be effective in controlling symptoms.[17] For instance, clobetasol propionate 0.05% foam has been shown to improve participant-rated control of symptoms compared to a vehicle.[17] However, long-term use is associated with potential side effects such as skin atrophy.[2]

Topical Calcineurin Inhibitors

Topical calcineurin inhibitors (TCIs), such as tacrolimus and pimecrolimus, are another option, particularly for maintenance therapy and in sensitive skin areas.[18] Systematic reviews have found that tacrolimus is comparable in efficacy to moderately potent topical corticosteroids for atopic dermatitis, a condition with overlapping features with CHE.[19] Pimecrolimus is considered effective for mild-to-moderate atopic dermatitis.[19]

Conclusion

This compound represents a significant advancement in the topical treatment of chronic hand eczema. Its demonstrated efficacy, particularly its superiority over oral alitretinoin in severe CHE, and its favorable safety profile make it a compelling option for patients who have failed conventional topical therapies. The broad mechanism of action, targeting multiple inflammatory pathways through pan-JAK inhibition, may offer advantages in a heterogeneous condition like CHE. Further research and real-world evidence will continue to define its precise role in the clinical management of this challenging disease.

References

kinase selectivity profiling of delgocitinib against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Delgocitinib, a pan-Janus kinase (JAK) inhibitor, demonstrates potent inhibition across the JAK family, a key characteristic distinguishing it from other approved JAK inhibitors. This comparison guide provides an in-depth analysis of the kinase selectivity profile of this compound, presenting supporting experimental data alongside a comparison with other prominent JAK inhibitors: ruxolitinib, tofacitinib, and baricitinib.

This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced inhibitory activity of this compound and its implications for therapeutic applications.

Executive Summary

This compound distinguishes itself as a pan-JAK inhibitor, potently targeting all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This broad-spectrum activity contrasts with the more selective profiles of other JAK inhibitors. For instance, ruxolitinib primarily targets JAK1 and JAK2, while tofacitinib shows a preference for JAK1 and JAK3, and baricitinib for JAK1 and JAK2. The comprehensive kinase inhibition profile of this compound suggests a broad modulatory effect on cytokine signaling, which is critical for its therapeutic efficacy in inflammatory and autoimmune disorders.

Kinase Selectivity Profiles

The inhibitory activity of this compound and its comparators against the JAK family of kinases is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the nuanced differences in the selectivity of these compounds.

KinaseThis compound IC50 (nM)Ruxolitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)
JAK12.8[1]3.3[2]1.7 - 3.7[3]5.9[4]
JAK22.6[1]2.8[2]1.8 - 4.1[3]5.7[4]
JAK313[1]428[5]0.75 - 1.6[3]>400[4]
TYK258[1]19[5]16 - 34[3]53[4]

Table 1: Comparative IC50 Values of JAK Inhibitors Against the Janus Kinase Family. This table illustrates the potent and broad-spectrum inhibition of this compound across all JAK isoforms, in contrast to the more selective profiles of ruxolitinib, tofacitinib, and baricitinib.

While comprehensive, large-panel kinase screening data for this compound is not as widely published as for other JAK inhibitors, its characterization as a pan-JAK inhibitor is well-established. For a broader perspective on selectivity, the KINOMEscan™ platform is often employed to assess a compound's interaction with a large panel of kinases.

A KINOMEscan™ screen of baricitinib at a concentration of 10 µM revealed its interaction with a wide range of kinases, providing a detailed view of its off-target profile. Similar comprehensive data for this compound would be invaluable for a complete understanding of its selectivity.

Experimental Protocols

The determination of kinase inhibition and selectivity is paramount in drug discovery. Various methodologies are employed to generate the data presented in this guide. Below are detailed descriptions of common experimental protocols.

LanthaScreen™ Kinase Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of a test compound to the ATP site of a kinase.

Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for binding to a europium-labeled anti-tag antibody-bound kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase-antibody mixture, and a 3X solution of the fluorescent tracer in the appropriate assay buffer.

  • Assay Plate Setup: Add 5 µL of the 3X test compound solution to the wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (3X) Plate 384-well Plate Compound->Plate Kinase_Ab Kinase-Antibody Mix (3X) Kinase_Ab->Plate Tracer Fluorescent Tracer (3X) Tracer->Plate Incubation Incubation (RT, 1 hr) Plate->Incubation Reader TR-FRET Plate Reader Incubation->Reader Ratio Emission Ratio Calculation Reader->Ratio Curve Dose-Response Curve Ratio->Curve IC50 IC50 Determination Curve->IC50

LanthaScreen™ Kinase Assay Workflow
KINOMEscan™ Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of a test compound. Kinases are tagged with a unique DNA identifier. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.

Generalized Protocol:

  • Reaction Setup: A mixture containing the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared.

  • Competition Binding: The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand for the kinase's active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition

JAK-STAT Signaling Pathway and this compound's Mechanism of Action

As depicted in the diagram, cytokines bind to their specific receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. This compound, by inhibiting JAKs, effectively blocks this entire cascade, leading to a reduction in inflammation.

Conclusion

This compound is a potent pan-JAK inhibitor with a distinct selectivity profile compared to other approved JAK inhibitors. Its broad activity against all JAK family members provides a comprehensive blockade of the JAK-STAT signaling pathway, which is central to its therapeutic efficacy in a range of inflammatory and autoimmune diseases. Further publication of large-scale kinase panel screening data for this compound will be instrumental in fully elucidating its selectivity and potential off-target effects, providing a more complete picture for researchers and clinicians.

References

Delgocitinib vs. Baricitinib: A Comparative Analysis of JAK Selectivity and Functional Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors, delgocitinib and baricitinib. By examining their distinct JAK selectivity profiles and the resulting functional differences, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.

At a Glance: Key Differences

FeatureThis compoundBaricitinib
Primary Target Pan-JAK inhibitor (JAK1, JAK2, JAK3, TYK2)Selective JAK1 and JAK2 inhibitor
Route of Administration TopicalOral
Approved Indications Atopic dermatitis, Chronic hand eczemaRheumatoid arthritis, Alopecia areata, COVID-19

JAK Selectivity Profile

The core difference between this compound and baricitinib lies in their inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound is classified as a pan-JAK inhibitor, potently targeting all four enzymes.[1][2][3][4][5][6][7][8][9][10] In contrast, baricitinib demonstrates selectivity for JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[11][12][13][14][15][16]

This differential selectivity is quantified by their half-maximal inhibitory concentrations (IC50), as detailed in the table below.

Table 1: Comparative JAK Inhibition (IC50, nM)
InhibitorJAK1JAK2JAK3TYK2
This compound 2.8[2][13][17]2.6[2][13][17]13[2][13][17]58[2][13][17]
Baricitinib 5.9[13][14]5.7[13][14]>400[13]53[13]

Functional Differences: A Consequence of Selectivity

The distinct JAK selectivity profiles of this compound and baricitinib translate into significant functional differences in their biological effects.

This compound's pan-JAK inhibition leads to a broad suppression of cytokine signaling. By inhibiting all four JAK enzymes, this compound can block the downstream signaling of a wide array of pro-inflammatory cytokines that are dependent on various JAK combinations for signal transduction.[1] This broad activity is leveraged in its topical application for inflammatory skin conditions like atopic dermatitis and chronic hand eczema, where a multitude of cytokines contribute to the pathology.[7][8][18]

Baricitinib's selective JAK1/JAK2 inhibition results in a more targeted immunomodulatory effect. Its primary action is to disrupt the signaling of cytokines that utilize JAK1 and/or JAK2. This includes a number of interleukins (ILs) and interferons (IFNs) that are pivotal in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[11][12] The lesser inhibition of JAK3, which is crucial for lymphocyte development and function, may theoretically offer a different safety and efficacy profile compared to pan-JAK inhibitors.

Signaling Pathway Inhibition

The JAK-STAT signaling pathway is the principal mechanism through which both this compound and baricitinib exert their effects. The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.[1][2][4][6][11][12][17] Both drugs competitively inhibit the ATP-binding site of JAK enzymes, thereby preventing this phosphorylation cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation This compound This compound (Pan-JAK) This compound->JAKs Inhibition Baricitinib Baricitinib (JAK1/2) Baricitinib->JAKs pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and baricitinib.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of JAK inhibitors. Below are generalized protocols for the key experiments cited.

Enzymatic Kinase Assay for IC50 Determination

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of isolated JAK isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Test compounds (this compound, baricitinib) at various concentrations.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the JAK enzyme, the peptide substrate, and the test compound at different concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP).

  • Measure the signal using a microplate reader.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Enzymatic_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of this compound/Baricitinib Start->Prepare_Inhibitor Plate_Setup Add JAK enzyme, substrate, and inhibitor to plate Prepare_Inhibitor->Plate_Setup Reaction_Start Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at constant temperature Reaction_Start->Incubation Reaction_Stop Stop reaction and add detection reagent Incubation->Reaction_Stop Measurement Measure signal (e.g., luminescence) Reaction_Stop->Measurement Data_Analysis Plot dose-response curve and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.

Cell-Based STAT Phosphorylation Assay

Objective: To measure the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line (e.g., peripheral blood mononuclear cells - PBMCs).

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Test compounds (this compound, baricitinib) at various concentrations.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against phosphorylated STATs (pSTATs).

  • Flow cytometer.

Procedure:

  • Culture the cells and pre-incubate them with various concentrations of the test compounds.

  • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

  • Fix and permeabilize the cells to allow antibody entry.

  • Stain the cells with a fluorescently labeled anti-pSTAT antibody.

  • Analyze the cells using a flow cytometer to quantify the level of pSTAT in each sample.

  • Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound and baricitinib are both potent JAK inhibitors, but their distinct selectivity profiles dictate their therapeutic applications and functional consequences. This compound's pan-JAK inhibition provides a broad-spectrum anti-inflammatory effect suitable for topical treatment of complex inflammatory skin diseases. Baricitinib's selective inhibition of JAK1 and JAK2 offers a more targeted approach for systemic treatment of autoimmune conditions. A thorough understanding of these differences, supported by quantitative data and clear experimental methodologies, is essential for the continued research and development of novel JAK-targeted therapies.

References

Delgocitinib Demonstrates Superiority Over Vehicle in Randomized Controlled Trials for Chronic Hand Eczema

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pivotal randomized controlled trials (RCTs) reveals that delgocitinib, a topical pan-Janus kinase (JAK) inhibitor, consistently shows superior efficacy and a comparable safety profile to its vehicle in the treatment of chronic hand eczema (CHE). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

This compound works by inhibiting the activation of the JAK-STAT signaling pathway, which is crucial in the immune system's role in the pathophysiology of chronic inflammatory skin diseases.[1] By blocking all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), this compound effectively reduces the signaling of various pro-inflammatory cytokines that contribute to the inflammation, redness, and irritation characteristic of CHE.[2][3][4][5]

Efficacy Data from Key Clinical Trials

The superiority of this compound over vehicle has been established in a series of multicenter, randomized, double-blind, vehicle-controlled trials. The primary endpoint in these studies was typically the proportion of patients achieving an Investigator's Global Assessment for CHE (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a two-step improvement from baseline.

Phase III Clinical Trials: DELTA 1 & DELTA 2

The pivotal Phase III trials, DELTA 1 and DELTA 2, evaluated the efficacy and safety of this compound cream 20 mg/g applied twice daily for 16 weeks in adults with moderate to severe CHE.[6][7][8][9]

Outcome MeasureDELTA 1 TrialDELTA 2 Trial
IGA-CHE Treatment Success at Week 16
This compound (n=325)20%[6]29%[6]
Vehicle (n=162)10%[6]7%[6]
p-valuep≤0.0055[6]p≤0.0055[6]
≥75% improvement in Hand Eczema Severity Index (HECSI-75)
This compoundSignificantly higher vs. vehicleSignificantly higher vs. vehicle
≥90% improvement in Hand Eczema Severity Index (HECSI-90)
This compound29.5%[10]-
Vehicle12.3%[10]-
≥4-point improvement on Dermatology Life Quality Index (DLQI)
This compound74.4%[10]-
Vehicle50%[10]-
Phase IIb Dose-Ranging Trial

A 16-week, double-blind, phase IIb dose-ranging trial assessed this compound cream at concentrations of 1, 3, 8, and 20 mg/g against a vehicle. This study established a significant dose-response relationship for the primary endpoint of IGA-CHE treatment success.[11]

This compound DoseIGA-CHE Treatment Success at Week 16
1 mg/g-
3 mg/g-
8 mg/g-
20 mg/gStatistically significant improvement vs. vehicle
Vehicle-
Phase IIa Proof-of-Concept Study

An earlier 8-week, randomized, double-blind, phase IIa study demonstrated the initial efficacy and safety of this compound ointment (30 mg/g) compared to a vehicle.[12]

Outcome MeasureThis compound (n=~45)Vehicle (n=~46)
Physician's Global Assessment (PGA) Treatment Success at Week 8 46%[12]15%[12]
p-valuep = 0.009[12]-
Adjusted Mean HECSI Score at Week 8 13.0[12]25.8[12]
p-valuep = 0.003[12]-

Safety and Tolerability

Across the clinical trial program, this compound cream was well-tolerated, with a safety profile comparable to the vehicle. The majority of adverse events (AEs) were mild to moderate and considered unrelated to the treatment.[11][13]

Adverse Event ProfileDELTA 1 TrialDELTA 2 TrialPhase IIb Trial
Proportion of Patients with any AE
This compound45%[6][9]46%[6][9]17.3-29.4% (across doses)[11]
Vehicle51%[6][9]45%[6][9]40%[11]
Most Frequent AEs (≥2% of patients) COVID-19, Nasopharyngitis[6][9]COVID-19, Nasopharyngitis[6][9]Nasopharyngitis, Eczema, Headache[11]
Serious Adverse Events (SAEs) 1.8% (this compound) vs. 1.9% (Vehicle)[10]-Low and comparable to vehicle[13]
AEs leading to discontinuation Low and comparable to vehicle[13]Low and comparable to vehicle[13]Low and comparable to vehicle[13]

Experimental Protocols

The randomized controlled trials assessing this compound for CHE followed a generally consistent methodology.

Study Design: The trials were typically multicenter, randomized, double-blind, and vehicle-controlled, with parallel-group assignments.[6][11][13] Patients were often randomized in a 1:1 or 2:1 ratio to receive either this compound or the vehicle cream.[6]

Patient Population: The studies enrolled adults (aged 18 years and older) with a diagnosis of CHE that had persisted for more than three months or recurred at least twice in the past year.[14][15] Disease severity was typically graded as moderate to severe at baseline, confirmed by an IGA-CHE score of 3 or 4.[14][15] A key inclusion criterion was a documented history of inadequate response or contraindication to topical corticosteroids.[11][14]

Treatment Regimen: Patients were instructed to apply a thin layer of the assigned treatment (this compound cream at varying concentrations or vehicle) to the affected areas of their hands twice daily for a specified treatment period, which ranged from 8 to 16 weeks.[6][11][12]

Primary and Secondary Endpoints:

  • Primary Endpoint: The most common primary endpoint was the proportion of patients achieving "treatment success" on the IGA-CHE scale at the end of the treatment period. Treatment success was defined as an IGA-CHE score of 0 (clear) or 1 (almost clear) with at least a two-step improvement from baseline.[7][11][16]

  • Secondary Endpoints: Key secondary endpoints often included the change from baseline in the Hand Eczema Severity Index (HECSI) score, improvements in itch and pain as measured by a Numerical Rating Scale (NRS), and the Patient's Global Assessment (PaGA) of disease severity.[11][12][16]

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a pan-JAK inhibitor that targets the intracellular JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immune responses and inflammation. By inhibiting JAK1, JAK2, JAK3, and TYK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This disruption prevents the translocation of STAT dimers to the nucleus, thereby downregulating the expression of genes that promote inflammation.[2][3][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f0->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 6. Regulation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Typical Experimental Workflow in this compound RCTs

The randomized controlled trials for this compound in chronic hand eczema follow a structured workflow from patient screening to data analysis.

RCT_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (8-16 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 or 2:1) Screening->Randomization Delgocitinib_Arm This compound Cream (Twice Daily) Randomization->Delgocitinib_Arm Vehicle_Arm Vehicle Cream (Twice Daily) Randomization->Vehicle_Arm Follow_Up Regular Follow-up Visits (Efficacy & Safety Monitoring) Delgocitinib_Arm->Follow_Up Vehicle_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: Workflow of a typical this compound randomized controlled trial.

References

Delgocitinib's Potency Across Cytokine Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Delgocitinib, a pan-Janus kinase (JAK) inhibitor, has demonstrated broad efficacy in treating inflammatory skin conditions by modulating the signaling of various cytokine pathways. This guide provides a comparative analysis of this compound's potency against different cytokine signaling cascades, supported by experimental data.

Relative Potency of this compound

This compound inhibits all four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—which are crucial for the signaling of numerous cytokines implicated in inflammatory and autoimmune diseases.[1][2][3] Its inhibitory action prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the downstream inflammatory cascade.[2]

Enzymatic and Cellular Inhibition

Experimental data reveals this compound's potent inhibitory activity at both the enzymatic and cellular levels. In enzymatic assays, this compound demonstrates low nanomolar IC50 values against the JAK enzymes. In cell-based assays, it effectively inhibits the signaling of a range of pro-inflammatory cytokines.

Table 1: In Vitro Inhibitory Potency of this compound Against JAK Enzymes

TargetIC50 (nM)
JAK12.8
JAK22.6
JAK313
TYK258

Data sourced from Tanimoto A, et al. (2015).

Table 2: this compound's Inhibitory Potency on Cytokine-Induced STAT Phosphorylation in Human Primary Cells

Cytokine PathwayPredominant JAKs InvolvedSTAT ProteinCell TypeIC50 (nM)
IFN-αJAK1, TYK2STAT1/STAT3Pan-T cells18 ± 3
IL-6JAK1, JAK2, TYK2STAT1/STAT3Pan-T cells33 ± 14
IL-2JAK1, JAK3STAT5Pan-T cells40 ± 9
IL-23JAK2, TYK2STAT3Pan-T cells84 ± 11
GM-CSFJAK2STAT5Monocytes304 ± 22

Data sourced from Tanimoto A, et al. (2015).

Comparative Potency with Other JAK Inhibitors

While direct head-to-head studies across a wide range of cytokine pathways are limited, data from various sources allow for a comparative assessment of this compound's potency. For instance, in a mouse model of IL-2-induced interferon-gamma (IFN-γ) production, oral this compound was found to be more potent than tofacitinib.[4]

The following table presents IC50 values for several JAK inhibitors against various cytokine pathways, compiled from a study by McInnes et al. (2019). It is important to note that these values were not determined in a direct comparison with this compound and are provided for a broader context of JAK inhibitor potencies.

Table 3: Comparative IC50 Values (nM) of Various JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in Human PBMCs

CytokineSTATBaricitinibTofacitinibUpadacitinib
IL-2pSTAT51041121
IL-4pSTAT6821813
IL-6pSTAT19114863
IL-15pSTAT51171124
IL-21pSTAT11061317
IFN-αpSTAT5131712
IFN-γpSTAT1112414
GM-CSFpSTAT51211044
G-CSFpSTAT32414650
IL-3pSTAT51313343
IL-10pSTAT1183621

Data sourced from McInnes I.B., et al. (2019). Peripheral blood mononuclear cells (PBMCs) were used.

Key Cytokine Signaling Pathways Targeted by this compound

This compound's pan-JAK inhibition allows it to target a wide array of cytokine signaling pathways that are central to the pathogenesis of inflammatory skin diseases like atopic dermatitis and chronic hand eczema.[5][6][7]

IL-4, IL-13, and IL-31 Pathways in Atopic Dermatitis

Interleukins 4, 13, and 31 are key drivers of the type 2 inflammation that characterizes atopic dermatitis.[8]

  • IL-4 and IL-13: These cytokines signal through receptors that utilize JAK1, JAK3, and TYK2, leading to the activation of STAT6 and STAT3. This signaling cascade contributes to skin barrier dysfunction and inflammation.[9]

  • IL-31: A major contributor to the intense pruritus (itch) in atopic dermatitis, IL-31 signals through a receptor complex that activates JAK1 and JAK2, leading to the phosphorylation of STAT1, STAT3, and STAT5.[9]

By inhibiting these JAKs, this compound can effectively dampen the inflammatory and pruritic responses mediated by these critical cytokines.

IL4_IL13_Signaling cluster_receptor Cell Membrane IL4R IL-4Rα JAK1_node JAK1 IL4R->JAK1_node gamma_c γc JAK3_node JAK3 gamma_c->JAK3_node IL13R IL-13Rα1 TYK2_node TYK2 IL13R->TYK2_node STAT6 STAT6 JAK1_node->STAT6 P JAK3_node->STAT6 P TYK2_node->STAT6 P IL4 IL-4 IL4->IL4R IL13 IL-13 IL13->IL4R IL13->IL13R pSTAT6 pSTAT6 Gene_Expression Gene Expression pSTAT6->Gene_Expression This compound This compound This compound->JAK1_node This compound->JAK3_node This compound->TYK2_node

Caption: IL-4 and IL-13 Signaling Pathway Inhibition by this compound.

IL31_Signaling cluster_receptor Cell Membrane IL31RA IL-31RA JAK1_node JAK1 IL31RA->JAK1_node OSMR OSMRβ JAK2_node JAK2 OSMR->JAK2_node STATs STAT1/3/5 JAK1_node->STATs P JAK2_node->STATs P IL31 IL-31 IL31->IL31RA IL31->OSMR pSTATs pSTAT1/3/5 Gene_Expression Gene Expression (Pruritus) pSTATs->Gene_Expression This compound This compound This compound->JAK1_node This compound->JAK2_node

Caption: IL-31 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The determination of a JAK inhibitor's potency against various cytokine pathways typically involves cell-based assays that measure the phosphorylation of STAT proteins.

General Workflow for Assessing JAK Inhibitor Potency

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs, specific cell lines) Inhibitor_Incubation 2. Pre-incubation with this compound (Dose-response concentrations) Cell_Culture->Inhibitor_Incubation Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IL-6, IFN-γ) Inhibitor_Incubation->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis or Fixation/Permeabilization Cytokine_Stimulation->Cell_Lysis pSTAT_Detection 5. Detection of Phosphorylated STAT (ELISA, Western Blot, Flow Cytometry) Cell_Lysis->pSTAT_Detection Data_Analysis 6. Data Analysis (IC50 Calculation) pSTAT_Detection->Data_Analysis

Caption: General experimental workflow for determining JAK inhibitor potency.

Detailed Methodology for a Whole Blood pSTAT Flow Cytometry Assay

This protocol is a representative example for measuring the inhibition of cytokine-induced STAT phosphorylation.

  • Blood Collection and Preparation:

    • Collect whole blood from healthy donors into EDTA-containing tubes.

    • Within 2 hours of collection, aliquot 100 µL of whole blood per condition into 96-well plates.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and other comparator JAK inhibitors in a suitable solvent (e.g., DMSO).

    • Add the diluted inhibitors to the whole blood aliquots and incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare stock solutions of recombinant human cytokines (e.g., IL-6, IFN-γ, IL-4, IL-13) at appropriate concentrations.

    • Add the cytokines to the inhibitor-treated blood samples and incubate for 15-30 minutes at 37°C. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Fixation:

    • Lyse red blood cells and simultaneously fix leukocytes using a commercially available lysis/fixation buffer according to the manufacturer's instructions.

  • Permeabilization and Staining:

    • Permeabilize the fixed leukocytes using a permeabilization buffer (e.g., methanol-based).

    • Stain the cells with fluorochrome-conjugated antibodies specific for cell surface markers (to identify different leukocyte populations like T-cells, B-cells, and monocytes) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5, anti-pSTAT6).

  • Flow Cytometry Analysis:

    • Acquire the stained cell samples on a flow cytometer.

    • Gate on the specific leukocyte populations of interest.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal within each gated population for each condition.

  • Data Analysis and IC50 Determination:

    • Normalize the pSTAT MFI data to the vehicle-treated, cytokine-stimulated control.

    • Plot the normalized pSTAT signal against the logarithm of the inhibitor concentration.

    • Fit a four-parameter logistic regression curve to the data to determine the IC50 value for each inhibitor and cytokine pathway.

References

Delgocitinib's Therapeutic Potential Beyond Dermatology: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While clinically established for dermatological conditions, the therapeutic efficacy of delgocitinib, a potent pan-Janus kinase (JAK) inhibitor, is being explored in a range of non-dermatological inflammatory and autoimmune diseases. This guide provides a comparative overview of the preclinical validation of this compound and other pan-JAK inhibitors in models of rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus, offering researchers a valuable resource for drug development and translational studies.

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator in the inflammatory cascade. By blocking the activity of JAK1, JAK2, JAK3, and TYK2, this compound modulates the signaling of numerous pro-inflammatory cytokines.[1] While its efficacy in skin-related disorders is well-documented, preclinical data on its role in other systemic inflammatory conditions is emerging. This guide synthesizes available data on this compound and provides a comparative analysis with other pan-JAK inhibitors, such as tofacitinib and baricitinib, in relevant animal models.

Comparative Efficacy of Pan-JAK Inhibitors in Non-Dermatological Models

The following tables summarize the therapeutic effects of pan-JAK inhibitors in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. It is important to note that while this compound is a pan-JAK inhibitor, specific preclinical data in these non-dermatological models is limited. Therefore, data from other well-studied pan-JAK inhibitors are included to provide a comparative context.

Table 1: Therapeutic Effects of Pan-JAK Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model

TreatmentAnimal ModelDosageKey FindingsReference
TofacitinibMouse (DBA/1J)15 mg/kg, twice dailyDecreased clinical score and hind paw edema. Attenuated muscle loss.[2]
TofacitinibMouse (DBA/1J)15 mg/kg/day (subcutaneous osmotic pump)Did not reduce physical inactivity despite mitigating arthritis symptoms.[3]
TofacitinibMouseNot specifiedReduced joint inflammation and damage, rebalanced γδTreg/γδT17 cell ratio.[4]
TofacitinibMouse30 mg/kg/dayPrevented the increase of paw thickness.[5]

Table 2: Therapeutic Effects of Pan-JAK Inhibitors in an Inflammatory Bowel Disease (IBD) Mouse Model

TreatmentAnimal ModelDosageKey FindingsReference
BaricitinibMouse (DSS-induced colitis)Oral administration (dosage not specified)Significantly relieved DSS-induced ulcerative colitis. Decreased levels of IL-6, IFN-γ, and IL-17A.[6][7]

Table 3: Therapeutic Effects of Pan-JAK Inhibitors in a Systemic Lupus Erythematosus (SLE) Mouse Model

TreatmentAnimal ModelDosageKey FindingsReference
BaricitinibMouse (MRL/lpr)Not specifiedAttenuated autoimmune features including renal inflammation. Suppressed aberrant B cell activation.[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the typical experimental process for evaluating these compounds, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal Select Animal Model (e.g., DBA/1J Mouse for CIA) Induction Induce Disease (e.g., Collagen Injection) Animal->Induction Grouping Randomize into Groups (Vehicle, this compound, Comparator) Induction->Grouping Dosing Administer Treatment (e.g., Oral Gavage, Subcutaneous) Grouping->Dosing Clinical Monitor Clinical Signs (e.g., Paw Swelling, Body Weight) Dosing->Clinical Histology Histopathological Analysis (e.g., Joint Damage) Dosing->Histology Biomarkers Measure Biomarkers (e.g., Cytokine Levels) Dosing->Biomarkers Stats Statistical Analysis Clinical->Stats Histology->Stats Biomarkers->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: A generalized experimental workflow for preclinical evaluation in an autoimmune disease model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for inducing and evaluating treatments in animal models of rheumatoid arthritis and inflammatory bowel disease.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: Male DBA/1J mice are commonly used as they are susceptible to CIA.

  • Induction:

    • An initial immunization is performed by injecting bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.[3]

    • A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[3]

  • Treatment:

    • Tofacitinib: Administered at 15 mg/kg twice daily via oral gavage or through a subcutaneous osmotic pump for continuous delivery.[2][3] Treatment typically commences after the booster immunization.

  • Outcome Measures:

    • Clinical Scoring: Arthritis severity is evaluated using a clinical scoring system that assesses paw swelling and inflammation.

    • Histopathology: Joint tissues are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarkers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA.[2]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: Various mouse strains can be used, with C57BL/6 being common.

  • Induction: Ulcerative colitis is induced by administering DSS in the drinking water for a defined period (e.g., 5-7 days). The concentration of DSS can be varied to induce acute or chronic colitis.

  • Treatment:

    • Baricitinib: Administered orally. The specific dosage and frequency would be determined based on the study design.[6]

  • Outcome Measures:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

    • Histopathology: Colon tissue is examined for signs of inflammation, ulceration, and epithelial damage.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines such as IL-6, IFN-γ, and IL-17A in the colon tissue or serum are quantified.[6]

Future Directions

While the current data on this compound in non-dermatological models is limited, the promising results from other pan-JAK inhibitors in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and lupus suggest a strong rationale for further investigation. Future studies should focus on evaluating the efficacy of this compound in these models to establish its therapeutic potential beyond dermatology. The successful translation of these findings could offer new treatment options for a range of debilitating autoimmune and inflammatory diseases. Clinical trials investigating this compound for discoid lupus erythematosus and Sjögren's syndrome-associated dry eye are steps in this direction.[9]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Delgocitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like delgocitinib are paramount to ensuring laboratory safety and environmental protection. This compound, a Janus kinase (JAK) inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1] Adherence to these procedures minimizes the risk of accidental exposure and environmental contamination.

Personal Protective and Safety Measures

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station are mandatory.[1][2]

Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the disposal of this compound and its contaminated materials in a laboratory setting. This process is designed to comply with general safety guidelines and regulations. However, it is imperative to consult and adhere to all prevailing country, federal, state, and local regulations.[1][2][3]

  • Initial Assessment and Segregation :

    • Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves).

    • Segregate this compound waste from general laboratory waste.

  • Containment of Spills :

    • In the event of a spill, prevent further leakage or spreading.[2] Keep the product away from drains, water courses, or the soil.[1][2]

    • Absorb liquid solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Packaging for Disposal :

    • Place all this compound waste, including spill cleanup materials, into a designated, clearly labeled, and sealable hazardous waste container.

    • Do not dispose of this compound waste with household garbage or pour it down the sewage system.[4]

  • Final Disposal :

    • Arrange for the disposal of the contained waste through an approved waste disposal plant or a licensed hazardous waste management company.[1]

    • Ensure that the disposal method complies with all applicable regulations.

For unused this compound in its original packaging, do not open or empty the container. The entire container should be placed in the designated hazardous waste stream.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound, underscoring the importance of the disposal procedures.

Hazard ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_spill Spill Response cluster_disposal Final Disposal A Identify this compound Waste (Unused product, contaminated labware, spill material) C Place Waste in a Labeled, Sealable Hazardous Waste Container A->C Segregate & Contain D Absorb Spill with Inert Material B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) F Store Container in a Designated Hazardous Waste Area C->F D->C Contain Spill Material E Decontaminate Surfaces G Arrange for Pickup by an Approved Waste Disposal Service F->G H Dispose in Accordance with Local, State, and Federal Regulations G->H

References

Safeguarding Researchers: A Comprehensive Guide to Handling Delgocitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling of Delgocitinib, a Janus kinase (JAK) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.

This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety measures are necessary throughout the handling and disposal process.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of personal protective equipment and engineering controls is required. Facilities should be equipped with accessible safety showers and eye wash stations.[2][3]

Control MeasureSpecificationSource
Engineering Controls Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation.[2][3]
Eye Protection Safety goggles with side-shields.[2][3]
Hand Protection Protective gloves. The exact breakthrough time should be confirmed with the glove manufacturer.[1][2][3]
Skin and Body Protection Impervious clothing.[2][3]
Respiratory Protection A suitable respirator should be used, especially where dust or aerosol formation is possible.[2][3]

Standard Operating Procedures for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow outlines the key steps to be followed.

Delgocitinib_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_spill Spill & Emergency Procedures cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator (if needed) A->B Understand Hazards C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Avoid Inhalation, Skin, and Eye Contact C->D E Do Not Eat, Drink, or Smoke D->E J Evacuate Personnel to a Safe Area D->J In Case of Spill F Wash Hands Thoroughly After Handling E->F G Store in a Tightly Sealed Container F->G After Use H Keep in a Cool, Well-Ventilated Area G->H I Store Locked Up H->I I->C For Subsequent Use K Use Full PPE for Cleanup J->K L Absorb with Inert Material K->L M Collect and Place in a Suitable Container for Disposal L->M N Dispose of Waste in Accordance with Local, Regional, and National Regulations M->N Post-Cleanup O Do Not Dispose with Household Garbage N->O P Prevent Entry into Sewage System N->P

Figure 1. A procedural workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following are first-aid guidelines:

  • If Swallowed: Immediately call a poison center or doctor.[1] Do not induce vomiting.[2] Rinse mouth.[1][2]

  • If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Treatment: this compound must not be disposed of with household garbage.[1]

  • Environmental Precautions: Do not allow the product to reach the sewage system or enter sewers, surface water, or ground water.[1]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1][2][3] Contaminated packaging should be disposed of in the same manner as the substance itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.